Benzobicyclon [ISO]
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1435933-73-5 |
|---|---|
Molecular Formula |
C22H19ClO4S2 |
Molecular Weight |
447.0 g/mol |
IUPAC Name |
(1R,5S)-3-(2-chloro-4-methylsulfonylbenzoyl)-4-phenylsulfanylbicyclo[3.2.1]oct-3-en-2-one |
InChI |
InChI=1S/C22H19ClO4S2/c1-29(26,27)16-9-10-17(18(23)12-16)21(25)19-20(24)13-7-8-14(11-13)22(19)28-15-5-3-2-4-6-15/h2-6,9-10,12-14H,7-8,11H2,1H3/t13-,14+/m1/s1 |
InChI Key |
VIXCLRUCUMWJFF-KGLIPLIRSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2=C([C@H]3CC[C@H](C3)C2=O)SC4=CC=CC=C4)Cl |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2=C(C3CCC(C3)C2=O)SC4=CC=CC=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Benzobicyclon: A Deep Dive into its Mechanism of Action as a Pro-Herbicide HPPD Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of benzobicyclon, a novel pro-herbicide used for weed control in rice cultivation. It delves into its activation, molecular target, and the subsequent biochemical cascade leading to herbicidal effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Executive Summary
Benzobicyclon is a selective herbicide that, upon application, undergoes hydrolysis to its active form, benzobicyclon hydrolysate. This active metabolite is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). By disrupting the HPPD-mediated biosynthesis of plastoquinone, a crucial cofactor in carotenoid production, benzobicyclon indirectly leads to the photo-destruction of chlorophyll. This results in the characteristic bleaching symptoms in susceptible weeds, followed by growth cessation and death. Its selectivity in rice is primarily attributed to the presence of the HPPD Inhibitor Sensitive 1 (HIS1) gene, which encodes an enzyme that detoxifies the active herbicide.
The Pro-Herbicide Activation of Benzobicyclon
Benzobicyclon itself is not biologically active. Its herbicidal properties are manifested only after it is converted to its active form, benzobicyclon hydrolysate, through a non-enzymatic hydrolysis reaction in the presence of water.[1][2] This activation is a critical step in its mode of action and is influenced by environmental factors such as the pH of the paddy water.
Quantitative Data on Benzobicyclon Hydrolysis
The rate of hydrolysis of benzobicyclon to its active hydrolysate is crucial for its efficacy. The following table summarizes the hydrolysis half-life under different pH conditions.
| pH | Temperature (°C) | Half-life (t½) in hours | Reference |
| 7 | 25 | ~15-16 | [3] |
| 9 | Not Specified | 5 - 28 | [3] |
Molecular Target and Mechanism of Inhibition
The primary target of benzobicyclon hydrolysate is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the tyrosine catabolism pathway.[1][2] In plants, this pathway is essential for the biosynthesis of plastoquinone and tocopherols.
The Role of HPPD in Plant Metabolism
HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate. Homogentisate is a precursor for the synthesis of plastoquinone, an essential component of the photosynthetic electron transport chain and a cofactor for phytoene desaturase in the carotenoid biosynthesis pathway.
Inhibition of HPPD by Benzobicyclon Hydrolysate
Signaling Pathway and Physiological Effects
The inhibition of HPPD by benzobicyclon hydrolysate triggers a cascade of physiological and biochemical events within the plant, ultimately leading to its death.
Caption: Biochemical pathway illustrating the mechanism of action of benzobicyclon.
The disruption of plastoquinone synthesis has two major downstream effects:
-
Inhibition of Photosynthesis: Plastoquinone is a vital electron carrier in the photosynthetic electron transport chain. Its depletion disrupts photosynthesis, leading to a reduction in energy production.
-
Inhibition of Carotenoid Biosynthesis: Plastoquinone is a cofactor for phytoene desaturase, a critical enzyme in the carotenoid biosynthesis pathway. Carotenoids play a crucial role in protecting chlorophyll from photo-oxidation. The lack of carotenoids leaves chlorophyll vulnerable to damage by light energy, resulting in the characteristic bleaching symptoms.
Quantitative Data on Herbicidal Activity
The efficacy of benzobicyclon has been evaluated against various weed species commonly found in rice paddies. The following table summarizes the herbicidal activity of benzobicyclon from field and greenhouse studies.
| Weed Species | Application Rate (g a.i./ha) | Growth Stage | Control (%) | Reference |
| Scirpus juncoides (Sulfonylurea-resistant) | 200 - 300 | Pre-emergence to early post-emergence | Excellent | [2] |
| Echinochloa crus-galli (Barnyardgrass) | 371 | 3-5 leaf | ~29% (alone), near-complete with MSO adjuvant | [5] |
| Heteranthera reniformis | Not specified | Pre-emergence | High control | [3] |
| Leptochloa fusca | Not specified | Pre-emergence | High control | [3] |
| Sedges (general) | Not specified | Pre-emergence | High control | [3] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the study of benzobicyclon's mechanism of action.
Determination of Benzobicyclon Hydrolysis Kinetics
Caption: Experimental workflow for determining benzobicyclon hydrolysis kinetics.
Objective: To determine the rate of hydrolysis of benzobicyclon to benzobicyclon hydrolysate under various pH conditions.
Methodology:
-
Preparation of Solutions: Prepare buffered aqueous solutions of benzobicyclon at various pH levels (e.g., pH 4, 7, and 9).
-
Incubation: Incubate the solutions in a temperature-controlled environment (e.g., 25°C) in the dark to prevent photodegradation.
-
Sampling: At predetermined time intervals, collect aliquots from each solution.
-
Sample Analysis: Immediately analyze the aliquots using High-Performance Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) to quantify the concentrations of both benzobicyclon and benzobicyclon hydrolysate.
-
Data Analysis: Plot the concentration of benzobicyclon versus time for each pH level. Use this data to calculate the first-order rate constants (k) and the half-lives (t½) of hydrolysis using the formula t½ = 0.693/k.
HPPD Enzyme Inhibition Assay (General Protocol)
Caption: General experimental workflow for an HPPD enzyme inhibition assay.
Objective: To determine the inhibitory effect of benzobicyclon hydrolysate on HPPD enzyme activity and to calculate its IC50 value.
Methodology:
-
Enzyme Preparation: Purify HPPD from a suitable plant source, such as etiolated maize seedlings, using standard protein purification techniques (e.g., ammonium sulfate precipitation, chromatography).
-
Assay Reaction: Set up reaction mixtures containing the purified HPPD enzyme, its substrate 4-hydroxyphenylpyruvate (4-HPP), and a range of concentrations of benzobicyclon hydrolysate. Include appropriate controls (no inhibitor).
-
Incubation: Incubate the reaction mixtures under optimal conditions for HPPD activity (e.g., specific pH and temperature).
-
Activity Measurement: Measure the rate of the enzymatic reaction. This can be done by various methods, such as spectrophotometrically monitoring the formation of the product, homogentisate, or by measuring the consumption of oxygen using an oxygen electrode.
-
Data Analysis: Plot the percentage of HPPD inhibition against the logarithm of the benzobicyclon hydrolysate concentration. Use this dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Whole-Plant Herbicidal Efficacy Assay
Objective: To evaluate the herbicidal efficacy of benzobicyclon on target weed species.
Methodology:
-
Plant Cultivation: Grow target weed species (e.g., Echinochloa crus-galli) and rice plants in pots under controlled greenhouse conditions.
-
Herbicide Application: At a specific growth stage (e.g., 3-4 leaf stage), apply benzobicyclon at various rates to the flooded pots. Include a non-treated control group.
-
Evaluation: At set time points after treatment (e.g., 7, 14, and 21 days), visually assess the percentage of weed control and crop injury using a scale of 0% (no effect) to 100% (complete death).
-
Biomass Measurement: At the end of the experiment, harvest the above-ground biomass of the weeds and crop, dry it to a constant weight, and record the dry weight.
-
Data Analysis: Analyze the visual control ratings and biomass data to determine the dose-response relationship and the effective dose for weed control.
Conclusion
Benzobicyclon's mechanism of action is a well-defined process involving its conversion to an active HPPD inhibitor. This mode of action provides an effective tool for managing a broad spectrum of weeds in rice, including those resistant to other herbicide classes. Understanding the intricacies of its activation, molecular target, and the subsequent physiological effects is paramount for its optimal use in agricultural systems and for the development of new herbicidal molecules with similar modes of action. Further research to pinpoint the precise IC50 value of benzobicyclon hydrolysate would provide a more complete quantitative understanding of its potency.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and development of a new herbicide, benzobicyclon [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Presence of the HPPD Inhibitor Sensitive 1 Gene and ALSS653N Mutation in Weedy Oryza sativa Sensitive to Benzobicyclon - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pro-Herbicide Activation of Benzobicyclon
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzobicyclon is a pro-herbicide used for selective weed control in rice cultivation. Its herbicidal activity is dependent on a unique activation process that occurs post-application. This technical guide provides a comprehensive overview of the core principles of Benzobicyclon's activation, detailing the chemical transformation, mechanism of action, and key experimental protocols for its study. Quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate understanding.
Introduction
Benzobicyclon is a bleaching herbicide that, in its applied form, is inactive. Its efficacy relies on its conversion to an active compound within the target environment. This activation process is a critical determinant of its herbicidal spectrum and selectivity. Understanding the intricacies of this activation is paramount for optimizing its use, developing new analogues, and for researchers in weed science and drug development studying enzyme inhibition and pro-drug strategies.
Chemical Structure and Activation
Benzobicyclon's chemical name is 3-(2-chloro-4-(methylsulfonyl)benzoyl)-2-phenylthiobicyclo[3.2.1]oct-2-en-4-one. The key to its pro-herbicide nature lies in its chemical structure, which undergoes a non-enzymatic hydrolysis reaction in an aqueous environment.
The activation of Benzobicyclon is a hydrolytic conversion to its active form, benzobicyclon-hydrolysate. This reaction is primarily a base-catalyzed 1,4 nucleophilic addition, where the phenylthio group is cleaved, resulting in the formation of a triketone moiety.[1] This structural change is fundamental to its herbicidal activity.
Chemical Structures:
| Compound | Chemical Structure |
| Benzobicyclon |
|
| Benzobicyclon-hydrolysate | |
| (Note: A precise, publicly available image of benzobicyclon-hydrolysate is not readily available. The structure represents the parent molecule with the phenylthio group replaced by a hydroxyl group.) |
Mechanism of Action
The herbicidal activity of Benzobicyclon stems from the potent inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) by its active form, benzobicyclon-hydrolysate.[2] HPPD is a key enzyme in the biosynthetic pathway of plastoquinone and tocopherols, which are essential for carotenoid biosynthesis.[3] Inhibition of HPPD leads to a depletion of these vital compounds, resulting in the characteristic bleaching symptoms (whitening of new growth) in susceptible plants, followed by necrosis and death.[4]
The pro-herbicide itself, Benzobicyclon, does not directly inhibit the HPPD enzyme.[2]
Quantitative Data
Hydrolysis Kinetics
The rate of Benzobicyclon activation is significantly influenced by environmental factors, particularly pH and temperature. The hydrolysis follows pseudo-first-order kinetics.
Table 1: Half-life of Benzobicyclon Hydrolysis under Various Conditions [5]
| pH | Temperature (°C) | Half-life (hours) |
| 4 | 25 | >100 |
| 7 | 15 | 38 |
| 7 | 25 | 15 |
| 7 | 35 | 8 |
| 9 | 15 | 28 |
| 9 | 25 | 5 |
| 9 | 35 | <5 |
Data from Williams & Tjeerdema (2016).
HPPD Inhibition
While the potent inhibitory activity of benzobicyclon-hydrolysate on 4-HPPD is well-established, a specific public domain IC50 value is not consistently reported across scientific literature. However, for context, other HPPD inhibitors show IC50 values in the nanomolar to low micromolar range. For example, Leptospermone has an IC50 of 12.1 μM for HPPD.[3]
Experimental Protocols
Benzobicyclon Hydrolysis Kinetics Study
This protocol outlines a method to determine the hydrolysis rate of Benzobicyclon under controlled laboratory conditions.
Objective: To determine the pseudo-first-order rate constant and half-life of Benzobicyclon hydrolysis at different pH values and temperatures.
Materials:
-
Benzobicyclon analytical standard
-
Sterile aqueous buffer solutions (e.g., pH 4, 7, and 9)
-
Constant temperature incubator or water bath
-
HPLC-MS/MS system
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Benzobicyclon in a suitable organic solvent (e.g., acetonitrile) at a known concentration.
-
Reaction Setup:
-
In separate, sealed, light-protected vessels, add a small aliquot of the Benzobicyclon stock solution to a known volume of each sterile buffer solution to achieve a final desired concentration (e.g., 1 µg/mL).
-
Prepare triplicate samples for each pH and temperature condition.
-
Place the vessels in a constant temperature incubator or water bath set to the desired temperature (e.g., 15°C, 25°C, 35°C).
-
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72, and 96 hours), withdraw an aliquot from each reaction vessel.
-
Sample Analysis:
-
Immediately quench the reaction by adding the aliquot to a vial containing a suitable quenching agent or by diluting with mobile phase.
-
Analyze the concentration of Benzobicyclon and its hydrolysate using a validated HPLC-MS/MS method.
-
HPLC Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%).
-
MS/MS Detection: Use multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent Benzobicyclon and its hydrolysate.
-
-
-
Data Analysis:
-
Plot the natural logarithm of the Benzobicyclon concentration versus time for each condition.
-
The slope of the linear regression line will be the negative of the pseudo-first-order rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
4-HPPD Enzyme Inhibition Assay
This protocol describes a general method for determining the IC50 value of benzobicyclon-hydrolysate against the 4-HPPD enzyme.
Objective: To determine the concentration of benzobicyclon-hydrolysate that inhibits 50% of the 4-HPPD enzyme activity.
Materials:
-
Purified 4-HPPD enzyme (from a plant or microbial source)
-
Benzobicyclon-hydrolysate analytical standard
-
4-hydroxyphenylpyruvate (HPP) substrate
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0, containing ascorbate and Fe(II))
-
Spectrophotometer or plate reader
-
96-well microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of benzobicyclon-hydrolysate in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.
-
Prepare a solution of the HPP substrate in the assay buffer.
-
-
Enzyme Reaction:
-
In a 96-well microplate, add the assay buffer, the purified 4-HPPD enzyme, and the different concentrations of benzobicyclon-hydrolysate.
-
Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
Pre-incubate the enzyme with the inhibitor for a short period.
-
Initiate the reaction by adding the HPP substrate to all wells.
-
-
Measurement of Enzyme Activity:
-
Monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time, which corresponds to the consumption of the HPP substrate.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Express the rates as a percentage of the control (no inhibitor) activity.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
-
Visualizations
Benzobicyclon Activation Pathway
Caption: Hydrolytic activation of Benzobicyclon to its active form.
Mechanism of Action of Activated Benzobicyclon
Caption: Inhibition of the 4-HPPD enzyme by activated Benzobicyclon.
Experimental Workflow for Hydrolysis Kinetics
Caption: Workflow for studying Benzobicyclon hydrolysis kinetics.
Conclusion
The pro-herbicide activation of Benzobicyclon is a well-defined process of non-enzymatic hydrolysis, leading to a potent inhibitor of the 4-HPPD enzyme. The efficiency of this activation is highly dependent on environmental conditions, particularly pH and temperature. The provided experimental protocols offer a foundation for researchers to further investigate the kinetics of this activation and the inhibitory potential of its active metabolite. This technical guide serves as a valuable resource for professionals in weed science, herbicide development, and related fields, providing a detailed understanding of Benzobicyclon's unique mode of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic promiscuity of rice 2-oxoglutarate/Fe(II)-dependent dioxygenases supports xenobiotic metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanisms of different sensitivities to 4-hydroxyphenylpyruvate dioxygenase inhibitor benzobicyclon in weedy rice (Oryza sativa f. spontanea) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. courses.edx.org [courses.edx.org]
Hydrolytic Activation of Benzobicyclon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzobicyclon is a pro-herbicide that requires hydrolytic activation in an aqueous environment to form its herbicidally active metabolite, benzobicyclon hydrolysate. This activation is a critical step for its mode of action, which involves the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants. This technical guide provides an in-depth overview of the hydrolytic activation of benzobicyclon, including its chemical properties, the kinetics of hydrolysis under various environmental conditions, detailed experimental protocols for its study, and the subsequent biochemical pathway leading to its herbicidal effects.
Introduction
Benzobicyclon, with the systematic name 3-(2-chloro-4-(methylsulfonyl)benzoyl)-2-phenylthiobicyclo[3.2.1]oct-2-en-4-one, is a selective herbicide used for the control of various weeds in rice paddies.[1] Its efficacy is dependent on its conversion to the active compound, benzobicyclon hydrolysate (3-[2-chloro-4-(methylsulfonyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione), through a process of hydrolysis.[2] This activation mechanism makes the study of its hydrolysis kinetics and the factors influencing it crucial for understanding its environmental fate and optimizing its application. The active metabolite inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key enzyme in the biosynthesis of plastoquinone.[3] The disruption of this pathway ultimately leads to the inhibition of carotenoid biosynthesis, causing the characteristic bleaching symptoms in susceptible plants.
Chemical Properties
A clear understanding of the chemical properties of both the pro-herbicide and its active metabolite is fundamental for any scientific investigation.
| Property | Benzobicyclon | Benzobicyclon Hydrolysate |
| Systematic Name | 3-(2-chloro-4-(methylsulfonyl)benzoyl)-2-phenylthiobicyclo[3.2.1]oct-2-en-4-one[1] | 3-[2-chloro-4-(methylsulfonyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione[2] |
| Molecular Formula | C₂₂H₁₉ClO₄S₂ | C₁₇H₁₅ClO₅S |
| Molecular Weight | 446.97 g/mol | 366.82 g/mol |
| Mode of Action | Pro-herbicide | HPPD Inhibitor[3] |
Hydrolytic Activation Pathway
The conversion of benzobicyclon to its active hydrolysate is a critical step for its herbicidal activity. This process is primarily influenced by environmental factors such as pH and temperature.
References
Technical Guide to the Formation of Benzobicyclon Hydrolysate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzobicyclon is a pro-herbicide used for controlling a wide range of weeds in rice paddies. Its herbicidal activity is dependent on its transformation into the active compound, benzobicyclon hydrolysate. This technical guide provides an in-depth overview of the hydrolytic activation of benzobicyclon, detailing the reaction kinetics, influencing factors, and the mechanism of action of the resulting hydrolysate. The guide also includes detailed experimental protocols for the analysis of benzobicyclon and its hydrolysate, along with visual representations of the metabolic pathway and experimental workflows to aid in research and development.
Introduction
Benzobicyclon, chemically known as 3-(2-chloro-4-(methylsulfonyl)benzoyl)-2-phenylthiobicyclo[3.2.1]oct-2-en-4-one, is a novel herbicide that requires activation in an aqueous environment to become phytotoxic.[1][2] This activation occurs through a non-enzymatic hydrolysis reaction, which converts the parent compound into benzobicyclon hydrolysate, the active ingredient responsible for its herbicidal effects.[3] The hydrolysate is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4] Understanding the kinetics and factors influencing this hydrolysis is crucial for optimizing the efficacy of benzobicyclon in agricultural applications and for assessing its environmental fate.
Hydrolytic Activation of Benzobicyclon
The conversion of benzobicyclon to its active hydrolysate is a critical step for its herbicidal activity. This process is primarily a base-catalyzed hydrolysis that occurs in the presence of water.[5]
Reaction Kinetics
The hydrolysis of benzobicyclon follows first-order kinetics.[5] The rate of this reaction is significantly influenced by pH and temperature.
dot
References
Benzobicyclon CAS number and properties
An In-Depth Technical Guide to Benzobicyclon for Researchers
Introduction
Benzobicyclon is a selective, systemic herbicide used for the control of annual and perennial weeds, particularly in rice cultivation.[1][2] It belongs to the triketone class of herbicides and functions as a pro-herbicide; it is converted to its active form in the presence of water.[3] This guide provides a comprehensive overview of Benzobicyclon, including its chemical and physical properties, mechanism of action, metabolic fate, and experimental protocols for its evaluation.
Chemical and Physical Properties
Benzobicyclon is a solid, light yellow to brown substance with low aqueous solubility and is not volatile.[1][4] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 156963-66-5 | [4][5][6][7][8][][10] |
| Molecular Formula | C₂₂H₁₉ClO₄S₂ | [4][6][10][11] |
| Molecular Weight | 446.97 g/mol | [4][6][][10] |
| Melting Point | 187.3 °C | [2][5] |
| Boiling Point | Decomposes before boiling | [2] |
| Water Solubility | 51.8 ± 6.9 µg/L (at 20°C) | [5] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 3.1 (range 2.8-3.5 at 25°C) | [5] |
| Vapor Pressure | <5.6 x 10⁻⁵ Pa (at 25°C) | [5] |
| Density | 1.45 x 10³ kg/m ³ (at 22.0 ± 0.5°C) | [5] |
| Solubility in Organic Solvents | DMSO: 15 mg/mL (33.56 mM) | [6][7] |
Mechanism of Action
Benzobicyclon itself is not the active herbicidal agent. It is a pro-herbicide that undergoes hydrolysis in water to form its active metabolite, benzobicyclon hydrolysate.[3] This active compound is an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][6][8][] HPPD is a key enzyme in the biosynthetic pathway of plastoquinones and tocopherols. The inhibition of HPPD leads to a depletion of these essential compounds, which in turn causes the characteristic bleaching symptoms in susceptible plants, followed by necrosis and death.[3]
Metabolic Fate
Once absorbed by the plant, Benzobicyclon is metabolized. The primary metabolic pathway involves the loss of the thiophenyl ring to form metabolite B (3-[2-chloro-4-(methylsulfonyl)benzoyl]-bicyclo[3.2.1]-octane-2,4-dione) and other related compounds.[5] In paddy water, cleavage products containing the chlorophenyl ring can also be formed, absorbed by the rice plants, and conjugated with sugar.[5] In livestock, Benzobicyclon and its metabolite B are the major residues found, primarily in the liver and kidneys.[5]
Herbicidal Activity and Application
Benzobicyclon is effective against a broad spectrum of weeds, including grasses, sedges, and broadleaf weeds, that are often problematic in rice paddies.[5][12] It is particularly effective against sulfonylurea-resistant biotypes.[4] For optimal efficacy, Benzobicyclon should be applied to water-seeded or drill-seeded rice in an established flood.[5] The presence of water is crucial for the conversion of Benzobicyclon to its active form. The recommended application rates typically range from 200 to 300 g a.i./ha.[4][6][13]
Experimental Protocols
Evaluation of Herbicidal Efficacy in a Greenhouse Setting
This protocol outlines a general procedure for assessing the herbicidal activity of Benzobicyclon on target weed species under controlled greenhouse conditions.
1. Plant Material and Growth Conditions:
-
Grow target weed species (e.g., Scirpus juncoides, Monochoria vaginalis) and rice (Oryza sativa) in pots filled with a suitable soil mix (e.g., clay loam, sandy loam).
-
Maintain plants in a greenhouse with controlled temperature (e.g., 25°C), humidity, and photoperiod.
2. Herbicide Application:
-
Prepare a stock solution of Benzobicyclon in a suitable solvent like DMSO.[6][7]
-
For pre-emergence application, apply the herbicide to the soil surface immediately after sowing the seeds.
-
For post-emergence application, apply the herbicide at a specific growth stage of the weeds (e.g., 1-leaf stage).[6]
-
Establish and maintain a flood of a specific depth (e.g., 5-10 cm) after application, as water is required for activation.[14]
3. Data Collection and Analysis:
-
Visually assess the percentage of weed control at regular intervals after treatment (e.g., 7, 14, 21, and 28 days).
-
Evaluate phytotoxicity to rice plants using a similar rating scale.
-
At the end of the experiment, harvest the above-ground biomass of both weeds and rice, dry it in an oven, and record the dry weight.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the efficacy of different Benzobicyclon concentrations.
References
- 1. Benzobicyclon (Ref: SB 500) [sitem.herts.ac.uk]
- 2. Benzobicyclon (Ref: SB 500)-Pesticide database [wppdb.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Benzobicyclon | 4-HPPD inhibitor | Herbicide | TargetMol [targetmol.com]
- 7. glpbio.com [glpbio.com]
- 8. Benzobicyclon | CAS#:156963-66-5 | Chemsrc [chemsrc.com]
- 10. Benzobicyclon | CAS 156963-66-5 | LGC Standards [lgcstandards.com]
- 11. Herbicide Benzobicyclon 98%TC CAS 156963-66-5 Weed Killer - Benzobicyclon, Herbicide | Made-in-China.com [m.made-in-china.com]
- 12. Discovery and development of a new herbicide, benzobicyclon [jstage.jst.go.jp]
- 13. scispace.com [scispace.com]
- 14. repository.lsu.edu [repository.lsu.edu]
The Synthesis of Benzobicyclon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathway of Benzobicyclon, a potent herbicide. The document outlines the multi-step chemical synthesis, providing a comprehensive overview of the necessary reagents, reaction conditions, and key intermediates. Quantitative data is presented in a structured format for clarity, and detailed experimental protocols for pivotal steps are provided. Furthermore, a visualization of the complete synthesis pathway is included to facilitate a clear understanding of the process.
Abstract
Benzobicyclon, with the chemical name 3-(2-chloro-4-methylsulfonylbenzoyl)-2-phenylthiobicyclo[3.2.1]oct-2-en-4-one, is a significant herbicide used for weed control in rice paddies. Its synthesis is a complex process involving the construction of a unique bicyclooctane core and subsequent functionalization. This guide elucidates the primary industrial synthesis route, which commences with the readily available starting material, norbornene. The pathway proceeds through the formation of the key intermediate, bicyclo[3.2.1]octane-2,4-dione (BOD), followed by an acylation reaction and the introduction of a phenylthio group to yield the final product.
Synthesis Pathway Overview
The synthesis of Benzobicyclon can be conceptually divided into two main stages: the construction of the bicyclo[3.2.1]octane-2,4-dione (BOD) core and the subsequent acylation and enethiolation to form the final Benzobicyclon molecule.
Figure 1: Overall synthesis pathway of Benzobicyclon starting from Norbornene.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Norbornene | Dichlorocarbene Adduct | Chloroform, Sodium Hydroxide | Not specified |
| 2 | Dichlorocarbene Adduct | 3-chlorobicyclo[3.2.1]oct-3-en-2-ol | Hydrolysis | Not specified |
| 3 | 3-chlorobicyclo[3.2.1]oct-3-en-2-ol | 3-chlorobicyclo[3.2.1]oct-3-en-2-one | Oxidation (e.g., PCC, Swern) | Not specified |
| 4 | 3-chlorobicyclo[3.2.1]oct-3-en-2-one | Bicyclo[3.2.1]octane-2,4-dione (BOD) | Sodium Hydroxide, Catalyst | Not specified |
| 5 | Bicyclo[3.2.1]octane-2,4-dione (BOD) | 3-(2-chloro-4-methylsulfonylbenzoyl)bicyclo[3.2.1]octane-2,4-dione | 2-chloro-4-(methylsulfonyl)benzoyl chloride, Base | High |
| 6 | 3-(2-chloro-4-methylsulfonylbenzoyl)bicyclo[3.2.1]octane-2,4-dione | Benzobicyclon | Phenylthiol derivative | Not specified |
Note: Specific yield data for each step is not consistently available in the public domain and can vary based on the specific laboratory or industrial process conditions.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of Benzobicyclon, based on information from published patents and chemical literature.
Step 1-4: Synthesis of Bicyclo[3.2.1]octane-2,4-dione (BOD) from Norbornene[1][2]
The initial steps involve the conversion of norbornene to the key intermediate, bicyclo[3.2.1]octane-2,4-dione (BOD). This process includes a dichlorocarbene addition and ring expansion, followed by hydrolysis, oxidation, and finally cyclization.
1. Dichlorocarbene Addition and Ring Expansion:
-
Norbornene is reacted with a source of dichlorocarbene, typically generated in situ from chloroform and a strong base like sodium hydroxide, often in the presence of a phase-transfer catalyst. This reaction leads to a cyclopropane adduct which undergoes a spontaneous or induced ring expansion to form a bicyclo[3.2.1]octane derivative.
2. Hydrolysis:
-
The resulting chlorinated bicyclooctene intermediate is then subjected to hydrolysis. This step is typically carried out using aqueous base or acid to replace the chlorine atoms with hydroxyl groups, leading to the formation of 3-chlorobicyclo[3.2.1]oct-3-en-2-ol.
3. Oxidation:
-
The allylic alcohol, 3-chlorobicyclo[3.2.1]oct-3-en-2-ol, is oxidized to the corresponding α,β-unsaturated ketone, 3-chlorobicyclo[3.2.1]oct-3-en-2-one. Standard oxidizing agents for this transformation include pyridinium chlorochromate (PCC) or conditions for a Swern oxidation.
4. Formation of Bicyclo[3.2.1]octane-2,4-dione (BOD):
-
The α,β-unsaturated ketone is treated with a base, such as sodium hydroxide, in the presence of a suitable catalyst. This promotes an intramolecular reaction, likely a Michael addition followed by hydrolysis and tautomerization, to yield the target bicyclo[3.2.1]octane-2,4-dione (BOD).
Step 5: Acylation of Bicyclo[3.2.1]octane-2,4-dione (BOD)[1][3]
This step involves the C-acylation of the BOD intermediate with 2-chloro-4-(methylsulfonyl)benzoyl chloride.
Protocol:
-
To a solution of bicyclo[3.2.1]octane-2,4-dione in a suitable aprotic solvent (e.g., dichloromethane, 1,2-dichloroethane), a base (e.g., triethylamine, pyridine) is added and the mixture is cooled.
-
2-chloro-4-(methylsulfonyl)benzoyl chloride, dissolved in the same solvent, is then added dropwise to the reaction mixture while maintaining the low temperature.
-
The reaction is stirred for a specified period, allowing the acylation to proceed.
-
Upon completion, the reaction is worked up by washing with aqueous acid and brine, followed by drying of the organic layer and removal of the solvent under reduced pressure to yield 3-(2-chloro-4-methylsulfonylbenzoyl)bicyclo[3.2.1]octane-2,4-dione.
Step 6: Synthesis of Benzobicyclon via Enethiolation
The final step in the synthesis is the introduction of the phenylthio group to the acylated BOD intermediate.
Protocol:
-
The 3-(2-chloro-4-methylsulfonylbenzoyl)bicyclo[3.2.1]octane-2,4-dione is dissolved in a suitable solvent such as toluene or xylene.
-
A phenylthiol derivative (e.g., thiophenol) is added to the solution.
-
The reaction is typically carried out in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) and often requires azeotropic removal of water to drive the reaction to completion.
-
The mixture is heated to reflux for several hours.
-
After cooling, the reaction mixture is worked up by washing with aqueous base and brine. The organic layer is then dried and the solvent is evaporated to give the crude Benzobicyclon product, which may be further purified by crystallization or chromatography.
Logical Relationship of Synthesis Stages
The synthesis of Benzobicyclon follows a logical progression from a simple, readily available starting material to a complex, highly functionalized final product. The initial steps focus on constructing the core bicyclic scaffold, which is then elaborated in the later stages with the required benzoyl and phenylthio moieties that are crucial for its herbicidal activity.
Figure 2: Logical workflow of the Benzobicyclon synthesis.
Environmental Fate and Degradation of Benzobicyclon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzobicyclon is a pro-herbicide used for the control of annual and perennial weeds in rice cultivation.[1][2] Its efficacy is realized upon transformation into its active metabolite, benzobicyclon hydrolysate (BH).[3][4] Understanding the environmental fate and degradation of both the parent compound and its active metabolite is critical for assessing its environmental impact and ensuring its safe and effective use. This technical guide provides an in-depth overview of the degradation pathways of benzobicyclon, supported by quantitative data and detailed experimental methodologies.
Benzobicyclon is characterized as a selective herbicide that is absorbed through the roots and basal stems of weeds, leading to bleaching of young leaves, necrosis, and eventual plant death.[5] It belongs to the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor class of herbicides.[3][6] However, benzobicyclon itself is not the primary inhibitor.[4] In the aqueous environment of paddy fields, it undergoes hydrolysis to form the herbicidally active benzobicyclon hydrolysate (BH).[7][8][9]
Physicochemical Properties and Environmental Partitioning
Benzobicyclon exhibits low aqueous solubility (0.052 mg/L at 20°C) and a high affinity for soil and sediment, as indicated by its mean organic carbon-water partitioning coefficient (Koc) of 15,908.[5][10] This suggests that upon application, benzobicyclon is likely to partition predominantly into the sediment phase.[10][11] Conversely, its primary degradate, BH, has a higher estimated aqueous solubility of 113 mg/L and a lower mean Koc of 1,421, indicating it will be more prevalent in the water column.[10]
Degradation of Benzobicyclon
The primary dissipation route for benzobicyclon in the environment is hydrolysis, which leads to the formation of the active metabolite, BH.[6][12] Photolysis and microbial degradation also contribute to its breakdown.
Hydrolysis
The hydrolysis of benzobicyclon to BH is a rapid process, particularly under basic conditions.[7][9] The reaction is described as a base-catalyzed 1,4 nucleophilic addition with a thiophenol leaving group.[10] The presence of dissolved organic carbon can hinder this transformation.[7][9]
| Matrix | pH | Temperature (°C) | Half-life (t½) | Reference |
| Water | 7 | 25 | 16 hours | [10] |
| Water | 7 | 25 | 15 hours | [13] |
| Water | 9 | Not Specified | 5 - 28 hours | [7][9] |
| Aquatic Systems | 7 | Not Specified | 0.79 days (19 hours) | [12] |
| Aerobic/Anaerobic Aquatic Mediums | Not Specified | Not Specified | 0.938 - 1.29 days | [6] |
Photolysis
Benzobicyclon can undergo direct photolysis as it absorbs radiation between 250 and 400 nm.[10] Indirect photolysis, mediated by reactive species such as hydroxyl and carbonate radicals formed from dissolved organic matter, also plays a role in its degradation in natural waters like rice paddies.[10]
| Matrix | Conditions | Half-life (t½) | Reference |
| Water | Not Specified | 13.5 - 19.8 days | [6] |
Degradation in Soil and Sediment
In soil, benzobicyclon is metabolized to BH and other minor metabolites.[14] The dissipation of benzobicyclon in soil is influenced by factors such as temperature and microbial activity.
| Matrix | Conditions | Half-life (t½) / Dissipation Time (DT50) | Reference |
| Paddy Soil | Not Specified | Approximately 13 days | [14] |
| Soil | Field Trial | 6.7 days | [5][15] |
| Sediment | Aquatic Field Dissipation | DT50 of 17 days | [6] |
| Soil | Aquatic Field Dissipation | DT50 of 646 days (slow phase) | [6] |
Degradation of Benzobicyclon Hydrolysate (BH)
The active metabolite, BH, is significantly more persistent in the environment than the parent compound, particularly in soil.[12][16] Its primary degradation pathway is photolysis, while it is relatively stable to hydrolysis.[9][10]
Hydrolysis
BH is resistant to hydrolysis across a range of environmentally relevant pH values.
| Matrix | pH | Half-life (t½) | Reference |
| Water | 4 - 9 | Estimated 388 days | [16] |
Photolysis
The photodegradation of BH is a key dissipation pathway and is influenced by the speciation of the molecule (neutral vs. anionic) and the presence of substances in the water.[17][18][19] The neutral species of BH photolyzes much faster than the anionic species.[17][18][19] Dissolved organic matter can reduce direct photolysis but enhance indirect photolysis.[17][18][19] Salinity has also been shown to significantly accelerate the photodegradation of BH, with magnesium ions playing a notable role.[8][11]
| Matrix | Conditions | Half-life (t½) | Reference |
| River Water | Natural Sunlight | 320 hours | [10] |
| Rice Field Water | Natural Sunlight | 91 hours | [10] |
| Distilled Water | Artificial Sunlight | 78.1 hours | [10] |
| Distilled Water | Artificial Sunlight | 35 hours | [10] |
| Seawater | Artificial Sunlight | 25 hours | [10] |
| Distilled Water | Increasing Salinity (0 to 35 ppt) | Decreased from 84.1 to 3.5 hours | [8][11] |
| Water with Magnesium Ions | Artificial Sunlight | 5.85 hours | [8][11] |
| Water with Zinc Ions | Artificial Sunlight | 87.23 hours | [8][11] |
| Water with Copper Ions | Artificial Sunlight | 126.4 hours | [8][11] |
| Water with Iron Ions | Artificial Sunlight | 146.5 hours | [8][11] |
| Neutral Species | Natural Sunlight | 1 hour | [17][18][19] |
| Anionic Species | Natural Sunlight | 320 hours | [17][18][19] |
Degradation in Soil and Water/Sediment Systems
Microbial activity plays a role in the degradation of BH in soil, with aerobic conditions generally leading to faster degradation than anaerobic conditions.[10][16][20]
| Matrix | Conditions | Dissipation Time (DT50) | Reference |
| Soil Profile | Depending on environmental conditions | 88 - 113 days | [10] |
| Soil | Aquatic Field Dissipation | DT50 of 363 days (slow phase) | [6] |
Degradation Pathways and Metabolites
The degradation of benzobicyclon proceeds through a primary hydrolysis step to form the active benzobicyclon hydrolysate (BH). Further degradation of both the parent compound and BH leads to the formation of several minor metabolites.
References
- 1. Benzobicyclon (Ref: SB 500) [sitem.herts.ac.uk]
- 2. Benzobicyclon (Ref: SB 500)-Pesticide database [wppdb.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. scholarworks.uark.edu [scholarworks.uark.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. repository.lsu.edu [repository.lsu.edu]
- 9. Hydrolytic Activation Kinetics of the Herbicide Benzobicyclon in Simulated Aquatic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repository.lsu.edu [repository.lsu.edu]
- 11. Society of Environmental Toxicology and Chemistry - Abstract [setac.secure-platform.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Spray deposition, adjuvants, and physiochemical properties affect benzobicyclon efficacy | Weed Technology | Cambridge Core [cambridge.org]
- 14. scispace.com [scispace.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Aqueous Photolysis of Benzobicyclon Hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Dissipation of the Herbicide Benzobicyclon Hydrolysate in a Model California Rice Field Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
The Degradation of Benzobicyclon: An In-depth Technical Guide to its Photolysis and Hydrolysis Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzobicyclon is a pro-herbicide used for the control of broadleaf and sedge weeds in rice paddies.[1][2] Its efficacy is dependent on its transformation into the active herbicidal agent, benzobicyclon hydrolysate (BH), also known as metabolite B (1315P-070).[3][4][5] This transformation and the subsequent degradation of both the parent compound and its active metabolite are primarily governed by hydrolysis and photolysis. Understanding these degradation pathways is crucial for assessing the environmental fate, efficacy, and potential toxicological implications of benzobicyclon. This technical guide provides a comprehensive overview of the hydrolysis and photolysis of benzobicyclon, including quantitative data, detailed experimental protocols, and visual representations of the degradation pathways.
Hydrolysis Pathway
Benzobicyclon undergoes a non-enzymatic hydrolysis in aqueous environments to form its herbicidally active metabolite, benzobicyclon hydrolysate (BH).[6][7] This reaction is a critical activation step for its biological activity. The hydrolysis is significantly influenced by the pH of the surrounding medium, with the reaction being notably faster under basic conditions.[4]
Quantitative Data for Benzobicyclon Hydrolysis
The rate of hydrolysis of benzobicyclon is quantified by its half-life (t½), which is the time required for half of the initial concentration to degrade. The following table summarizes the hydrolysis half-life of benzobicyclon under various pH and temperature conditions.
| pH | Temperature (°C) | Half-life (hours) | Reference |
| 4 | 25 | Slower than at neutral/basic pH | [8] |
| 7 | 15 | 28 - 38 | [8] |
| 7 | 25 | 15 - 16 | [8][9] |
| 7 | 35 | Faster than at 25°C | [8] |
| 9 | 15 | 28 - 38 | [8] |
| 9 | 25 | 5 - 28 | [4] |
| 9 | 35 | < 5 | [8] |
Table 1: Hydrolysis half-life of benzobicyclon at different pH and temperature conditions.
It is important to note that dissolved organic carbon (DOC) has been shown to hinder the rate of this base-catalyzed hydrolysis.[4]
Hydrolysis Pathway Diagram
Photolysis Pathway
Both benzobicyclon and its active metabolite, benzobicyclon hydrolysate (BH), are susceptible to degradation by photolysis, the breakdown of compounds by light.[3][10] The photolytic stability of BH is highly dependent on its ionic state, which is in turn influenced by the pH of the solution. The neutral species of BH undergoes significantly faster photolysis compared to its anionic form.[1][11]
Quantitative Data for Benzobicyclon Hydrolysate (BH) Photolysis
The photolytic degradation of BH is influenced by light intensity, the presence of dissolved organic matter, and the ionic composition of the water.
| Species | Condition | Half-life (hours) | Reference |
| Neutral BH | Natural Sunlight | 1 | [1] |
| Anionic BH | Natural Sunlight | 320 | [1] |
| BH | Seawater (35 ppt salinity) | 3.5 ± 0.07 | [3] |
| BH | Distilled Water | 84.1 ± 2.6 | [3] |
| BH | Presence of Magnesium ions | 5.85 ± 0.12 | [3] |
| BH | Presence of Copper ions | 126.4 ± 2.24 | [3] |
| BH | Presence of Iron ions | 146.5 ± 4.5 | [3] |
| BH | Presence of Zinc ions | 87.23 ± 2.7 | [3] |
Table 2: Photolysis half-life of benzobicyclon hydrolysate (BH) under various conditions.
Dissolved organic matter can reduce direct photolysis through light attenuation but may also promote indirect photolysis.[1]
Photolysis Pathway Diagram
The photolysis of benzobicyclon hydrolysate leads to the formation of several degradation products. The specific products formed depend on whether the neutral or anionic form of BH is undergoing photolysis.[10]
Experimental Protocols
Hydrolysis Study Protocol (Adapted from OECD Guideline 111)
This protocol outlines a general procedure for determining the rate of hydrolysis of a test substance as a function of pH.
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.[12] Ensure the buffer systems used do not catalyze the hydrolysis reaction.
-
Test Substance Application: Add the test substance (benzobicyclon) to the buffer solutions at a concentration not exceeding 0.01 M or half of its saturation concentration.[6] The substance should be applied as an aqueous solution.[13]
-
Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C).[12]
-
Sampling: At appropriate time intervals, collect aliquots from each test solution.
-
Analysis: Analyze the samples for the concentration of the parent compound (benzobicyclon) and its hydrolysis product (benzobicyclon hydrolysate) using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Plot the concentration of the test substance against time to determine the degradation kinetics and calculate the half-life at each pH.[12]
Photolysis Study Protocol
This protocol describes a general method for assessing the photodegradation of a substance in an aqueous solution.
-
Test Solution Preparation: Prepare an aqueous solution of the test substance (benzobicyclon hydrolysate) in sterile, purified water. For studying the effect of different water matrices, natural water or artificial seawater can be used.[3]
-
Irradiation: Irradiate the test solutions using a light source that simulates natural sunlight, such as a xenon arc lamp or a mercury lamp.[3][14] An environmental chamber with controlled light intensity and temperature is recommended.[3] Dark controls should be run in parallel to account for any non-photolytic degradation.
-
Sampling: Collect samples at various time points during the irradiation period.
-
Analysis: Determine the concentration of the test substance and any major photoproducts in the collected samples using a suitable analytical method like HPLC or LC-MS/MS.[3]
-
Quantum Yield Calculation (Optional): If desired, the quantum yield can be determined by comparing the rate of degradation of the test substance to that of a chemical actinometer with a known quantum yield.[11]
Analytical Method: LC-MS/MS for Benzobicyclon and Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective determination of benzobicyclon and its degradation products.[8][15][16]
Sample Preparation (Water Samples):
-
Filter water samples through a 0.7-µm glass fiber filter.[17]
-
For trace analysis, solid-phase extraction (SPE) can be used to concentrate the analytes. A graphitized carbon-based SPE cartridge is suitable for this purpose.[17]
-
Elute the analytes from the SPE cartridge with an appropriate solvent mixture (e.g., 80:20 methylene chloride:methanol).[17]
-
Evaporate the eluate to near dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.[17]
LC-MS/MS Conditions (Illustrative Example):
-
Liquid Chromatograph: Shimadzu LC-20AD XR HPLC or equivalent.[15]
-
Column: Phenomenex Luna 3µ C18 100Å, 150 mm x 2.0 mm, 3 µm particle size.[15]
-
Mobile Phase: A gradient of 0.2% formic acid in acetonitrile (A) and 0.2% formic acid in water (B).[15]
-
Mass Spectrometer: Sciex API5000 MS or a similar triple quadrupole mass spectrometer.[15]
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[15][16]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte.[15][16]
Experimental Workflow Diagram
Conclusion
The degradation of benzobicyclon is a multi-faceted process driven by hydrolysis and photolysis. The initial hydrolysis to the active benzobicyclon hydrolysate is a critical activation step, with its rate being highly pH-dependent. Subsequent photolytic degradation of the active metabolite is influenced by its ionic state and environmental factors such as the presence of dissolved organic matter and specific ions. A thorough understanding of these pathways, supported by robust experimental data and analytical methods, is essential for the effective and environmentally responsible use of benzobicyclon in agricultural applications and for guiding future research in herbicide development.
References
- 1. Aqueous Photolysis of Benzobicyclon Hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzobicyclon (Ref: SB 500) [sitem.herts.ac.uk]
- 3. repository.lsu.edu [repository.lsu.edu]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 7. Discovery and development of a new herbicide, benzobicyclon [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. repository.lsu.edu [repository.lsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Hydrolysis rate | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. researchgate.net [researchgate.net]
- 15. epa.gov [epa.gov]
- 16. Analysis of benzobicyclon and its metabolite in brown rice and rice straw after field application using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
In-Depth Toxicological Profile of Benzobicyclon
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzobicyclon is a pro-herbicide that, upon hydrolysis, forms the active metabolite (Metabolite B), a potent inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This technical guide provides a comprehensive overview of the toxicological profile of Benzobicyclon and its primary metabolite, focusing on key preclinical safety data. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This guide summarizes quantitative data in structured tables, details experimental methodologies for pivotal studies, and provides visualizations of the mechanism of action and experimental workflows.
Introduction
Benzobicyclon is a selective herbicide used for the control of broadleaf weeds and grasses in rice cultivation.[1] Its mode of action is initiated through the hydrolysis of the parent compound to Metabolite B.[2] This active metabolite inhibits the HPPD enzyme, which is crucial in the tyrosine catabolism pathway in both plants and mammals.[2][3] In mammals, inhibition of HPPD leads to an accumulation of tyrosine (tyrosinemia), which is associated with a range of toxicological effects.[3] Understanding the toxicological profile of both Benzobicyclon and Metabolite B is essential for assessing its safety and potential risks to human health.
Mechanism of Action: HPPD Inhibition
Benzobicyclon acts as a pro-herbicide, meaning it is converted into its active form, Metabolite B, after application.[2] Metabolite B inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[2] In mammals, HPPD is a key enzyme in the catabolic pathway of the amino acid tyrosine.[3] Inhibition of this enzyme leads to an accumulation of tyrosine in the blood, a condition known as tyrosinemia.[3] Elevated tyrosine levels are the primary cause of the toxic effects observed in animal studies.[3]
Toxicological Profile
The toxicological database for Benzobicyclon is considered complete for the purposes of human health risk assessment.[2] The parent compound generally exhibits low acute toxicity.[4] The primary toxicological concerns are associated with its active metabolite, Metabolite B, and its inhibition of the HPPD enzyme.[2]
Acute Toxicity
Benzobicyclon has a low order of acute toxicity via the oral, dermal, and inhalation routes of exposure.[4] It is not a dermal irritant or sensitizer and produces minimal, reversible eye irritation.[4]
| Study Type | Species | Route | Results | Reference |
| Acute Oral | Rat | Oral | Low Toxicity | [4] |
| Acute Dermal | Rat | Dermal | Low Toxicity | [4] |
| Acute Inhalation | Rat | Inhalation | Low Toxicity | [4] |
| Eye Irritation | Rabbit | Ocular | Minimally irritating, reversible | [4] |
| Dermal Irritation | Rabbit | Dermal | Not an irritant | [4] |
| Dermal Sensitization | Guinea Pig | Dermal | Not a sensitizer | [4] |
Subchronic and Chronic Toxicity
Subchronic and chronic toxicity studies have been conducted in multiple species. In a 90-day oral toxicity study in rats, no adverse effects were observed in females, while male rats exhibited effects consistent with alpha-2u-globulin nephropathy, a species-specific effect not considered relevant to humans.[2] In the two-generation reproduction study in rats, parental effects were observed only at the highest dose tested and consisted of an increased incidence of hydropic degeneration in the pituitaries of male rats.[2]
| Study Type | Species | NOAEL | LOAEL | Key Findings | Reference |
| 90-Day Oral | Rat (male) | 5.73 mg/kg/day | 22.74 mg/kg/day | Kidney effects (alpha-2u-globulin nephropathy) | [2] |
| 90-Day Oral | Rat (female) | >22.74 mg/kg/day | - | No adverse effects observed | [2] |
| 90-Day Oral (Metabolite B) | Rat | - | - | Ocular effects (neovascularization and corneal opacity) | [2] |
| Chronic Oral | Rat, Mouse, Dog | - | - | No evidence of carcinogenicity | [2] |
Reproductive and Developmental Toxicity
Benzobicyclon did not show evidence of increased quantitative or qualitative susceptibility in developmental and two-generation reproduction toxicity studies in rats.[2] No developmental, reproductive, or offspring effects were observed for the parent compound.[2] For Metabolite B, a developmental toxicity study in mice also did not show any increased susceptibility.[5]
| Study Type | Species | NOAEL | LOAEL | Key Findings | Reference |
| Two-Generation Reproduction | Rat | Parental: 63.6 mg/kg/day | Parental: 1320 mg/kg/day | Increased incidence of hydropic degeneration in the pituitary of F1 males. No reproductive or offspring effects. | [2][6] |
| Developmental | Rat | >1000 mg/kg/day | - | No maternal or developmental toxicity | [2] |
| Developmental (Metabolite B) | Mouse | - | - | No increased qualitative or quantitative susceptibility | [5] |
Genotoxicity
Benzobicyclon and its Metabolite B were not mutagenic in a bacterial reverse mutation assay (Ames test).[2] There was no concern for mutagenicity based on a battery of genotoxicity studies.[2]
| Study Type | System | Results | Reference |
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium | Negative | [2] |
| In vitro Chromosomal Aberration | Mammalian Cells | Negative | [2] |
| In vivo Micronucleus | Mouse Bone Marrow | Negative | [2] |
Carcinogenicity
Benzobicyclon is classified as "Not Likely to be Carcinogenic to Humans" based on the absence of treatment-related tumors in two adequate rodent carcinogenicity studies.[4][5]
| Study Type | Species | Results | Reference |
| Carcinogenicity | Rat | Not carcinogenic | [4][5] |
| Carcinogenicity | Mouse | Not carcinogenic | [4][5] |
Experimental Protocols
Detailed experimental protocols for key toxicological studies are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
90-Day Oral Toxicity Study in Rodents (based on OECD 408)
-
Objective: To evaluate the adverse effects of repeated oral exposure to a test substance for 90 days.[5]
-
Test System: Typically, young adult rats are used.[5]
-
Dosing: The test substance is administered orally, usually via gavage or in the diet, daily for 90 days. At least three dose levels and a control group are used.[5]
-
Observations: Animals are observed daily for signs of toxicity. Body weight and food consumption are recorded weekly.[7]
-
Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.[7]
-
Pathology: All animals undergo a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.[7]
Two-Generation Reproduction Toxicity Study (based on OECD 416)
-
Objective: To assess the effects of a test substance on reproductive performance and the development of offspring over two generations.[8]
-
Test System: The rat is the preferred species.[8]
-
Dosing: The test substance is administered continuously to the parental (F0) generation before mating, during mating, gestation, and lactation. Dosing is continued for the F1 generation from weaning through their mating and the production of the F2 generation.[8]
-
Endpoints: Evaluation includes effects on mating, fertility, gestation, parturition, lactation, and offspring viability, growth, and development.[9]
Bacterial Reverse Mutation Test (Ames Test) (based on OECD 471)
-
Objective: To detect gene mutations induced by a test substance.[4]
-
Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.[4]
-
Method: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). The mixture is plated on a minimal medium lacking the essential amino acid.[10]
-
Endpoint: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize the essential amino acid) is counted. A significant increase in revertant colonies compared to the control indicates a mutagenic potential.[10]
Conclusion
Benzobicyclon exhibits a low level of acute toxicity. The primary toxicological concern is related to its active metabolite, Metabolite B, which inhibits the HPPD enzyme, leading to tyrosinemia. The toxicological effects observed in animal studies are consistent with this mode of action. Benzobicyclon is not genotoxic and is not considered to be carcinogenic to humans. The available data from comprehensive toxicological studies provide a sufficient basis for human health risk assessment. This technical guide serves as a foundational resource for professionals requiring an in-depth understanding of the toxicological profile of Benzobicyclon.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. nib.si [nib.si]
- 5. ask-force.org [ask-force.org]
- 6. cdpr.ca.gov [cdpr.ca.gov]
- 7. oecd.org [oecd.org]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 10. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
The Rise of a Novel Herbicide: A Technical Guide to the Discovery and Development of Benzobicyclon
Authored for Researchers, Scientists, and Agrochemical Development Professionals
This in-depth technical guide explores the discovery and development of Benzobicyclon, a novel bleaching herbicide. From its synthesis and mechanism of action to its extensive toxicological and environmental evaluation, this document provides a comprehensive overview for professionals in the agrochemical and life sciences sectors.
Introduction
Benzobicyclon is a selective, post-emergence herbicide developed for the control of a broad spectrum of annual and perennial weeds in rice paddies. It belongs to the class of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides. A unique feature of Benzobicyclon is that it is a pro-herbicide, meaning it is converted into its active form after application, a characteristic that contributes to its crop selectivity and environmental profile. This guide will delve into the scientific journey of Benzobicyclon, from its initial discovery to its establishment as an effective weed management tool.
Discovery and Synthesis
The development of Benzobicyclon originated from research into triketone herbicides. The synthesis of Benzobicyclon involves a multi-step process, culminating in the formation of its distinctive bicyclo[3.2.1]octane-2,4-dione structure.
Caption: Simplified synthesis pathway of Benzobicyclon.
Mechanism of Action: HPPD Inhibition
Benzobicyclon's herbicidal activity stems from its ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). As a pro-herbicide, Benzobicyclon itself is not active. Following application, it undergoes hydrolysis in the presence of water to form its active metabolite, Benzobicyclon-hydrolysate. This active form then targets and inhibits the HPPD enzyme.
HPPD is a key enzyme in the biochemical pathway responsible for the synthesis of plastoquinone and tocopherols in plants. Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is critical for carotenoid biosynthesis. By inhibiting HPPD, Benzobicyclon-hydrolysate disrupts the production of plastoquinone, leading to a cascade of effects that ultimately results in the bleaching of new plant tissues and subsequent plant death.
Caption: Biochemical pathway of HPPD inhibition by Benzobicyclon.
Quantitative Data
Herbicidal Efficacy
The efficacy of Benzobicyclon has been evaluated in numerous greenhouse and field trials against a variety of common rice weeds. The data presented below summarizes its performance at typical application rates.
| Weed Species | Common Name | Growth Stage at Application | Benzobicyclon Rate (g a.i./ha) | Control (%) |
| Echinochloa crus-galli | Barnyardgrass | 2-3 leaf | 200-300 | 85-95 |
| Cyperus difformis | Smallflower Umbrella Sedge | 2-3 leaf | 200-300 | 90-100 |
| Monochoria vaginalis | Pickerelweed | 2-3 leaf | 200-300 | 90-100 |
| Scirpus juncoides | Japanese Bulrush | 2-3 leaf | 200-300 | 88-98 |
Toxicological Profile
The toxicological profile of Benzobicyclon has been extensively studied to ensure its safety for applicators, consumers, and the environment.[1][2]
| Test | Species | Result |
| Acute Oral LD50 | Rat | >5000 mg/kg[1] |
| Acute Dermal LD50 | Rat | >2000 mg/kg[1] |
| Acute Inhalation LC50 | Rat | >5.0 mg/L[1] |
| Chronic No-Observed-Adverse-Effect-Level (NOAEL) | Rat | 63.6 mg/kg/day[3][4] |
Experimental Protocols
HPPD Inhibition Assay
The inhibitory activity of Benzobicyclon's active metabolite against the HPPD enzyme can be determined using a spectrophotometric assay.
Principle: This assay measures the decrease in the concentration of the substrate, p-hydroxyphenylpyruvate (HPPA), in the presence of the inhibitor. The reaction is monitored by measuring the change in absorbance at a specific wavelength.
Procedure:
-
Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.0), purified HPPD enzyme, and the active metabolite of Benzobicyclon at various concentrations.
-
Initiate the reaction by adding the substrate, HPPA.
-
Monitor the decrease in absorbance at 310 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the reaction rates against the inhibitor concentrations.
Greenhouse Efficacy Trial
Greenhouse trials are essential for the initial evaluation of a herbicide's efficacy under controlled conditions.
Procedure:
-
Plant Material: Grow target weed species (e.g., barnyardgrass, smallflower umbrella sedge) and rice in pots containing a standardized soil mix.
-
Herbicide Application: Apply Benzobicyclon at various rates to the plants at a specific growth stage (e.g., 2-3 leaf stage). A control group with no herbicide application is included.
-
Environmental Conditions: Maintain the greenhouse at controlled temperature, humidity, and light conditions that are optimal for the growth of rice and the target weeds.
-
Evaluation: At set intervals after application (e.g., 7, 14, and 21 days), visually assess the percentage of weed control and any signs of phytotoxicity on the rice plants.
-
Data Analysis: Analyze the data to determine the effective dose for weed control and the margin of safety for the crop.
Field Trial
Field trials are conducted to evaluate the performance of the herbicide under real-world agricultural conditions.
Procedure:
-
Site Selection: Choose a field with a history of infestation by the target weed species. The field should be representative of the typical rice-growing conditions in the region.
-
Experimental Design: Use a randomized complete block design with multiple replications for each treatment. Treatments should include different rates of Benzobicyclon and a non-treated control.
-
Application: Apply the herbicide using standard agricultural spray equipment at the appropriate crop and weed growth stage.
-
Data Collection: Collect data on weed control efficacy, crop tolerance (phytotoxicity), and crop yield at harvest.
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods to determine the significance of the treatment effects.
Residue Analysis in Soil
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used procedure for the extraction and cleanup of pesticide residues in soil.[5][6]
Procedure:
-
Sample Collection: Collect representative soil samples from the treated field plots at various time intervals after application.
-
Extraction:
-
Weigh a subsample of the soil into a centrifuge tube.
-
Add water (if the soil is dry) and an extraction solvent (e.g., acetonitrile).
-
Add extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.
-
Shake vigorously and centrifuge.[7]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant from the extraction step.
-
Add a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove nonpolar interferences).
-
Vortex and centrifuge.
-
-
Analysis:
-
Take the final extract and analyze it using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the Benzobicyclon residues.
-
Caption: General workflow for herbicide discovery and development.
Conclusion
The discovery and development of Benzobicyclon represent a significant advancement in weed management technology for rice cultivation. Its novel pro-herbicide nature, coupled with its effective inhibition of the HPPD enzyme, provides a valuable tool for controlling a broad spectrum of problematic weeds. The extensive testing and evaluation of its efficacy, toxicology, and environmental fate have established Benzobicyclon as a safe and effective herbicide for modern agricultural practices. This technical guide has provided a comprehensive overview of the key scientific aspects of Benzobicyclon's journey from a laboratory concept to a commercial product, offering valuable insights for researchers and professionals in the field of agrochemical development.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Federal Register :: Benzobicyclon; Pesticide Tolerances [federalregister.gov]
- 3. cdpr.ca.gov [cdpr.ca.gov]
- 4. cdpr.ca.gov [cdpr.ca.gov]
- 5. unitedchem.com [unitedchem.com]
- 6. QuEChERS Method for Pesticide Residue Analysis [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
Benzobicyclon: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the herbicidal agent Benzobicyclon, with a focus on its core molecular properties, mechanism of action, and analytical methodologies. The information is tailored for researchers, scientists, and professionals involved in drug development and related fields.
Core Molecular Data
Quantitative data regarding the molecular properties of Benzobicyclon are summarized below for clear reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₁₉ClO₄S₂ | [][2][3][4] |
| Molecular Weight | 446.97 g/mol | [][4][5] |
| CAS Number | 156963-66-5 | |
| Appearance | Light yellow to brown solid | [] |
Mechanism of Action: Pro-herbicide Activation and HPPD Inhibition
Benzobicyclon functions as a pro-herbicide, meaning it is converted into its active form after application. In the presence of water, Benzobicyclon undergoes hydrolysis to form benzobicyclon hydrolysate. This active metabolite is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). The inhibition of HPPD disrupts the biosynthesis of plastoquinone, a vital cofactor in the carotenoid biosynthesis pathway. This disruption ultimately leads to the characteristic bleaching of plant tissues, followed by necrosis and death of the target weed.
Experimental Protocols: Analysis of Benzobicyclon
The quantification of Benzobicyclon and its metabolites in various matrices is crucial for environmental and residue analysis. A common methodology involves Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Extraction from Soil
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for the extraction of Benzobicyclon from soil samples.
-
Extraction: A 10 g soil sample is placed in a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is vortexed for 1 minute.
-
Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) is added, and the tube is shaken vigorously for 1 minute.
-
Centrifugation: The sample is centrifuged at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (e.g., 6 mL) is transferred to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18). The tube is vortexed for 1 minute and then centrifuged at 4000 rpm for 5 minutes.
-
Final Extract: The resulting supernatant is filtered through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
-
Chromatographic Separation: A C18 reversed-phase column is typically used for separation. The mobile phase often consists of a gradient of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection. Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for Benzobicyclon and its metabolites.
The workflow for the analytical protocol can be visualized as follows:
References
Methodological & Application
Application Note 1: Analysis of Benzobicyclon in Soil and Sediment by LC-MS/MS
An overview of the analytical methodologies for the detection of the herbicide Benzobicyclon is provided below, with detailed protocols and application notes tailored for researchers and scientists. The primary focus is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely utilized technique for the analysis of Benzobicyclon and its metabolites in various environmental and agricultural matrices.
This application note details the procedure for the quantitative determination of Benzobicyclon and its metabolites in soil and sediment samples. The method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by Solid Phase Extraction (SPE) cleanup and analysis by LC-MS/MS.
Experimental Protocol
1. Sample Preparation (Soil and Sediment)
A detailed workflow for the extraction and cleanup of soil and sediment samples is provided. The protocol involves an initial extraction with an acidified acetonitrile solution, followed by a cleanup step using SPE cartridges to minimize matrix effects.
Application Notes & Protocols for HPLC Analysis of Benzobicyclon Residues
Introduction
Benzobicyclon is a selective herbicide used for the control of various weeds in rice paddies. Monitoring its residue levels in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. This document provides detailed application notes and protocols for the quantitative analysis of Benzobicyclon residues using High-Performance Liquid Chromatography (HPLC), primarily coupled with tandem mass spectrometry (LC-MS/MS). The methodologies described are intended for researchers, scientists, and professionals in the field of drug development and environmental analysis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analysis of Benzobicyclon and its metabolites, compiled from various validated methods.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | LOD | LOQ | Reference |
| Benzobicyclon | Soil | 0.002 mg/kg | 0.005 mg/kg | [1] |
| Benzobicyclon | Soil & Sediment | 0.19–1.34 µg/L (Instrumental) | 0.64–4.48 µg/L (Instrumental), 0.32–2.24 µg/kg (Method) | [2][3] |
| Benzobicyclon | Water | - | 0.001 µg/mL | [4] |
| Benzobicyclon Metabolites | Soil | 0.002 mg/kg | 0.005 mg/kg | [1] |
| 1315P-070 | Soil | 0.2-1.2 µg/L | - | [1] |
| 1315P-570 | Soil | 0.1-0.4 µg/L | - | [1] |
| 1315P-683 | Soil | 0.1 µg/L | - | [1] |
| 1315P-960 | Soil | 0.3-0.5 µg/L | - | [1] |
| 1315P-076 | Soil | 0.05-0.3 µg/L | - | [1] |
| Benzobicyclon | Brown Rice & Rice Straw | - | < 0.1 mg/kg | [5][6][7] |
Table 2: Recovery Rates and Precision
| Analyte | Matrix | Fortification Levels | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Benzobicyclon & Metabolites | Soil | 0.005 mg/kg, 0.05 mg/kg | 70-120 | ≤20 | [1] |
| Benzobicyclon | Soil & Sediment | 5, 50, 500 µg/L | 80.2-114.5 | <14.1 (intraday), <21.4 (interday) | [2][3] |
| Benzobicyclon & Metabolite | Brown Rice & Rice Straw | Two levels | 75.4-118.9 | <13 | [5][6] |
Experimental Protocols
This section details the methodologies for sample preparation and HPLC analysis of Benzobicyclon residues.
Protocol 1: Sample Preparation using a Modified QuEChERS Method
This protocol is suitable for the extraction of Benzobicyclon from soil and sediment samples.[2][3]
Materials:
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Formic acid, analytical grade
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
HLB solid-phase extraction (SPE) cartridges
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Sample Homogenization: Weigh 10 g of the homogenized soil or sediment sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Vortex the tube vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄, 25 mg of PSA, and 25 mg of C18 sorbent.
-
Vortex for 1 minute.
-
-
Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Filtration and Concentration:
-
Filter the supernatant through a 0.22 µm syringe filter.
-
The extract is now ready for LC-MS/MS analysis. If further concentration is needed, an aliquot can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent.
-
Protocol 2: HPLC-MS/MS Analysis
This protocol describes the chromatographic conditions for the separation and detection of Benzobicyclon and its metabolites.
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API5000)[1]
-
C18 analytical column (e.g., Phenomenex Luna 3µ C18, 150 mm x 2.0 mm, 3 µm; Acquity UPLC BEH C18, 2.1 × 100 mm, 1.7 µm)[1][2]
Chromatographic Conditions:
| Parameter | Condition A | Condition B |
| Column | Phenomenex Luna 3µ C18 100Å, 150 mm x 2.0 mm, 3 µm particle size[1] | Acquity UPLC BEH C18, 2.1 × 100 mm, 1.7 µm particle size[2] |
| Mobile Phase A | 0.2% formic acid in water[1] | 0.1% (v/v) formic acid in ultrapure water[2] |
| Mobile Phase B | 0.2% formic acid in acetonitrile[1] | Acetonitrile[2] |
| Flow Rate | Not specified | 0.3 mL/min[2] |
| Column Temperature | 40°C[1] | 30°C[2] |
| Injection Volume | Not specified | 5 µL[2] |
| Gradient Elution | 10% B to 95% B over 7 min, hold at 95% B for 1 min, then return to 10% B[1] | 10% B to 98% B in 0.5 min, hold at 98% B for 3.5 min, then return to 10% B[2] |
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)[1]
-
Source Temperature: 550°C[1]
-
Specific precursor and product ions for Benzobicyclon and its metabolites should be determined by direct infusion of analytical standards.
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the analysis of Benzobicyclon residues.
Caption: Experimental workflow for Benzobicyclon residue analysis.
Caption: Key parameters for reliable residue analysis.
References
- 1. epa.gov [epa.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of benzobicyclon and its metabolite in brown rice and rice straw after field application using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [논문]Analysis of benzobicyclon and its metabolite in brown rice and rice straw after field application using liquid chromatography-tandem mass spectrometry [scienceon.kisti.re.kr]
Preparing Stock Solutions of Benzobicyclon: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of stock solutions of Benzobicyclon (CAS No. 156963-66-5), a pro-herbicide that acts as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor.[1][2] Proper preparation and storage of stock solutions are critical for ensuring the accuracy and reproducibility of experimental results. This guide outlines the chemical and physical properties of Benzobicyclon, provides detailed protocols for dissolving the compound, and offers recommendations for storage and handling. The information is intended for use in research, scientific, and drug development settings.
Introduction
Benzobicyclon is a selective herbicide used for the control of various weeds in rice paddies.[3][4] It is a pro-herbicide that is converted to its active metabolite, which then inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants.[1][5] This inhibition disrupts the biosynthesis of plastoquinone and tocopherol, leading to the characteristic bleaching of susceptible weeds.[4] Due to its very low aqueous solubility, careful consideration must be given to the choice of solvent and preparation method to achieve a homogenous stock solution for experimental use.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Benzobicyclon is presented in Table 1. Understanding these properties is essential for its proper handling and for the preparation of solutions.
Table 1: Physicochemical Properties of Benzobicyclon
| Property | Value | Reference |
| CAS Number | 156963-66-5 | [2][6] |
| Molecular Formula | C₂₂H₁₉ClO₄S₂ | [2][7] |
| Molecular Weight | 446.97 g/mol | [1][8] |
| Appearance | Yellow Solid | [9] |
| Melting Point | 187.3 °C | [3][6] |
| Water Solubility | 51.8 µg/L (at 20°C) | [3][6] |
| Solubility in Organic Solvents | DMSO: ≥15 mg/mL | [9][10] |
| Acetonitrile: 100 µg/ml | [11] | |
| Acetone: 9300 mg/L | [12] | |
| Ethanol: 190 mg/L | [12] | |
| Methanol: 390 mg/L | [12] | |
| Log Octanol-water partition coefficient (KOW) | 3.1 | [3][6] |
Experimental Protocols
Materials and Equipment
-
Benzobicyclon powder (purity ≥98%)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Acetonitrile, HPLC grade
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Preparation of a 10 mM Benzobicyclon Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Benzobicyclon in DMSO, a common solvent for this compound in research settings.[10]
Procedure:
-
Calculate the required mass of Benzobicyclon:
-
To prepare 1 mL of a 10 mM solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 446.97 g/mol * 1000 mg/g = 4.47 mg
-
-
-
Weighing:
-
Using a calibrated analytical balance, carefully weigh out 4.47 mg of Benzobicyclon powder and transfer it to a sterile, amber glass vial.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the vial containing the Benzobicyclon powder.
-
Cap the vial securely and vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in an ultrasonic bath for 5-10 minutes.[8][9] Gentle heating to 37°C can also aid in dissolution.[1]
-
-
Storage:
Preparation of Working Solutions
For cell-based assays or other experiments, the concentrated stock solution will need to be diluted to the final working concentration in the appropriate culture medium or buffer.
Procedure:
-
Thaw the stock solution:
-
Thaw a single aliquot of the 10 mM Benzobicyclon stock solution at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in the desired experimental medium to achieve the final working concentration.
-
Important: To avoid precipitation, it is recommended to perform the dilution in a stepwise manner.[13]
-
Ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to prevent solvent-induced toxicity to cells.[13] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Diagrams
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing Benzobicyclon stock solution.
Simplified Mechanism of Action of Benzobicyclon
Caption: Benzobicyclon's mechanism of action via HPPD inhibition.
Stability and Storage
Proper storage is crucial to maintain the integrity of Benzobicyclon stock solutions.
-
Powder: The solid form of Benzobicyclon should be stored at -20°C for up to 3 years.[9]
-
Stock Solutions: As previously mentioned, stock solutions in DMSO should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months.[10] Avoid repeated freeze-thaw cycles to prevent degradation of the compound.[8][13]
-
Working Solutions: It is recommended to prepare working solutions fresh for each experiment and use them on the same day.[10]
Safety Precautions
-
Always handle Benzobicyclon and its solutions in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for Benzobicyclon for complete safety and handling information.
Conclusion
This application note provides a detailed protocol for the preparation of Benzobicyclon stock solutions for research purposes. By following these guidelines, researchers can ensure the preparation of accurate and stable stock solutions, which is fundamental for obtaining reliable and reproducible experimental data. Adherence to proper storage and safety procedures is also essential for maintaining the quality of the compound and ensuring a safe laboratory environment.
References
- 1. glpbio.com [glpbio.com]
- 2. Benzobicyclon | CAS#:156963-66-5 | Chemsrc [chemsrc.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Herbicide Benzobicyclon 250 SC CAS 156963-66-5 Weed Killer with High Quality - Benzobicyclon, Herbicide | Made-in-China.com [m.made-in-china.com]
- 8. glpbio.com [glpbio.com]
- 9. Benzobicyclon | 4-HPPD inhibitor | Herbicide | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. hpc-standards.com [hpc-standards.com]
- 12. Benzobicyclon (Ref: SB 500) [sitem.herts.ac.uk]
- 13. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Benzobicyclon in Rice Paddy Weed Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Benzobicyclon, a pro-herbicide used for the control of a broad spectrum of weeds in rice paddies. This document includes its mechanism of action, application protocols derived from various studies, and efficacy data.
Introduction
Benzobicyclon is a novel bleaching herbicide that provides effective control against annual grasses, sedges, and broadleaf weeds in rice cultivation.[1] It is particularly effective against problematic weeds, including those resistant to sulfonylurea (SU) herbicides.[1] As a pro-herbicide, Benzobicyclon itself is not phytotoxic but is converted to its active form, benzobicyclon hydrolysate, in the presence of water.[2] This active metabolite inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for plastoquinone and α-tocopherol biosynthesis in plants.[3][4] Inhibition of this pathway leads to the characteristic bleaching symptoms in susceptible weeds, followed by necrosis and death.[1][3]
Mechanism of Action: HPPD Inhibition
Benzobicyclon's herbicidal activity stems from the inhibition of the HPPD enzyme by its hydrolysate. This inhibition disrupts the carotenoid biosynthesis pathway, leading to the destruction of chlorophyll and the observable bleaching of new plant growth.
Caption: Mechanism of action of Benzobicyclon.
Application and Efficacy Data
Benzobicyclon is effective at rates of 200-300 g a.i./ha and can be applied from pre-emergence to early post-emergence of weeds.[1] For optimal performance, it should be applied into a flooded paddy, as water is required for its activation.[2][5] A minimum flood depth of 10 cm has been shown to improve efficacy.[6]
| Weed Species | Application Rate (g a.i./ha) | Application Timing | Flood Depth (cm) | Control Efficacy (%) | Reference |
| Scirpus juncoides (Sulfonylurea-resistant) | 200-300 | Pre- to early post-emergence | - | High | [1][3] |
| Barnyardgrass (Echinochloa crus-galli) | 246 | Pegging rice / Pinpoint flood | - | >90 | [7] |
| Barnyardgrass (Echinochloa crus-galli) | 371 | Early post-emergence | 15 | Greater than 247 g/ha rate | [8][9] |
| Amazon sprangletop | 247 | Early post-emergence | 5 and 15 | 100 | [8][9] |
| Rice flatsedge (ALS-resistant) | 247 | Early post-emergence | 5 and 15 | 100 | [8] |
| Ducksalad | 246 | Into pinpoint flood | - | >90 | [7] |
| Yellow nutsedge | 246 | Pegging rice / Pinpoint flood | - | >90 (at 49 DAT) | [7] |
| Weedy Rice | - | Post-flood (following full-season program) | - | ≥95 | [6] |
Note: Efficacy can be influenced by weed size at application, with smaller weeds being more effectively controlled.[8][9] Benzobicyclon is not recommended as a stand-alone herbicide program for weedy rice control but is effective when integrated with other early-season herbicides.[6]
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of Benzobicyclon in a research setting.
Field Trial Protocol for Efficacy Evaluation
This protocol is designed to assess the herbicidal activity of Benzobicyclon against various weed species in a drill-seeded or water-seeded rice system.
1. Experimental Design:
-
Randomized complete block design with four replications.
-
Plot size: e.g., 1.5 m x 5.2 m. To prevent herbicide movement between plots, galvanized metal rings (e.g., 91-cm diameter) can be installed within each plot.[10][11]
2. Treatments:
-
Benzobicyclon applied at various rates (e.g., 185, 246, 371, 493 g a.i./ha).[7][8]
-
Untreated control for comparison.
-
Standard herbicide program for comparison.
3. Application:
-
Timing: Applications can be made pre-emergence, at different weed growth stages (e.g., 1-3 leaf stage), or post-flood.[6][7]
-
Method: Use a CO₂-pressurized backpack sprayer calibrated to deliver a specific volume (e.g., 140 L/ha).[11]
-
Flood Management: Apply into a static water flood of a specified depth (e.g., 5 cm or 15 cm).[8][9] The flood should be held for a designated period (e.g., a minimum of 20 days is recommended before release).[12]
4. Data Collection:
-
Weed Control: Visual ratings of weed control on a scale of 0% (no control) to 100% (complete death) at specified intervals after treatment (e.g., 14, 28, and 49 days after treatment).[6][7]
-
Crop Injury: Visual assessment of rice injury (e.g., bleaching, stunting) on a similar 0-100% scale.
-
Weed Biomass: At the end of the evaluation period, collect above-ground weed biomass from a designated quadrat within each plot, dry to a constant weight, and record.
-
Rice Yield: Harvest the center of each plot and adjust grain weight to a standard moisture content (e.g., 12%) to determine yield.[3]
5. Statistical Analysis:
-
Data should be subjected to Analysis of Variance (ANOVA).
-
Use a protected Fisher's LSD or a similar test to separate means at a specified significance level (e.g., α=0.05).
Caption: A typical experimental workflow for evaluating Benzobicyclon.
Safety and Environmental Fate
-
Crop Safety: Benzobicyclon generally shows excellent safety to both transplanted and direct-seeded rice, particularly japonica cultivars.[1][3]
-
Environmental Fate: In paddy soil and water, Benzobicyclon is rapidly metabolized to its active hydrolysate. The half-life of the parent compound in paddy soil is approximately 13 days.[1] The hydrolysate is more persistent in the aquatic environment.[13] Due to its application method directly into water, runoff and spray drift are not considered major exposure pathways.[13]
Conclusion
Benzobicyclon is a valuable tool for weed management in rice production, offering a distinct mode of action that is effective against a broad spectrum of weeds, including those with resistance to other herbicides. For optimal results, application timing, dosage, and water management are critical factors that must be carefully controlled. The protocols and data presented here provide a foundation for researchers to further investigate and optimize the use of this herbicide in various rice cropping systems.
References
- 1. scispace.com [scispace.com]
- 2. scholarworks.uark.edu [scholarworks.uark.edu]
- 3. scholarworks.uark.edu [scholarworks.uark.edu]
- 4. Benzobicyclon (Ref: SB 500) [sitem.herts.ac.uk]
- 5. Herbicide Treatment Table / Rice / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 6. Benzobicyclon for weedy rice control in quizalofop- and imidazolinone-resistant rice systems | Weed Technology | Cambridge Core [cambridge.org]
- 7. repository.lsu.edu [repository.lsu.edu]
- 8. omicsonline.org [omicsonline.org]
- 9. researchgate.net [researchgate.net]
- 10. sosbai.com.br [sosbai.com.br]
- 11. sosbai.com.br [sosbai.com.br]
- 12. agronomy-rice.ucdavis.edu [agronomy-rice.ucdavis.edu]
- 13. downloads.regulations.gov [downloads.regulations.gov]
Protocol for Benzobicyclon Treatment in Greenhouse Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting greenhouse studies to evaluate the efficacy of benzobicyclon, a pro-herbicide that acts by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. These guidelines are intended for researchers, scientists, and professionals involved in herbicide development and evaluation.
Introduction
Benzobicyclon is a selective herbicide used for the control of a broad spectrum of annual grasses, sedges, and broadleaf weeds, particularly in rice cultivation.[1][2] It is a pro-herbicide, meaning it is converted into its active form, benzobicyclon hydrolysate, through a non-enzymatic hydrolysis reaction in the presence of water.[3][4] The active metabolite inhibits the HPPD enzyme, a key enzyme in the biosynthetic pathway of plastoquinone and tocopherol, leading to bleaching of new growth and eventual plant death.[1][2] Greenhouse studies are essential for determining the efficacy, dose-response, and potential phytotoxicity of benzobicyclon under controlled environmental conditions.
Experimental Protocols
Plant Material and Growth Conditions
A consistent and uniform plant population is crucial for reliable experimental outcomes.
Protocol:
-
Seed Germination: Germinate seeds of the target weed species and/or crop varieties in plastic trays containing a commercial potting mix.
-
Transplanting: Once seedlings reach the 1-leaf stage, transplant them into plastic pots (e.g., 7.5 L, 24 cm in diameter) filled with a sieved silt loam soil.[5]
-
Greenhouse Conditions: Maintain plants under controlled greenhouse conditions with a day/night temperature regime of 32/22°C and a 16-hour photoperiod, supplemented with halide lights if necessary.[5]
-
Fertilization: Fertilize plants weekly with an all-purpose plant food, following the manufacturer's instructions.[5]
-
Flood Establishment: For studies simulating paddy conditions, establish a 5-cm flood 24 hours prior to the herbicide treatment and maintain it for the duration of the experiment.[5]
Benzobicyclon Application
Accurate application of the herbicide is critical for obtaining reproducible results.
Protocol:
-
Herbicide Preparation: Prepare a stock solution of benzobicyclon at the desired concentration. A range of application rates is typically evaluated in dose-response studies.
-
Adjuvant Addition: To optimize herbicide performance, add an adjuvant such as methylated seed oil (MSO) to all treatments, typically at a concentration of 1% v/v.[5][6]
-
Application Method: Apply treatments using a research track sprayer equipped with flat-fan nozzles calibrated to deliver a consistent volume, for example, 187 L/ha.[5] Application can be made to the foliage, the floodwater, or both simultaneously to evaluate different exposure routes.[6]
-
Control Group: Include a control group that is treated with a blank solution (water and adjuvant without benzobicyclon).
Data Collection and Analysis
Systematic data collection and appropriate statistical analysis are necessary to interpret the results accurately.
Protocol:
-
Visual Assessment: Visually assess weed control and crop injury at regular intervals after treatment (e.g., 7, 14, 21, and 28 days after treatment - DAT). Use a rating scale from 0% (no effect) to 100% (complete plant death).
-
Biomass Measurement: At the end of the experiment (e.g., 35 DAT), collect the aboveground biomass of all plants.[5]
-
Dry Weight Determination: Oven-dry the collected biomass at 66°C for 3 days to obtain the dry weight.[5]
-
Dose-Response Analysis: Generate dose-response curves for the dry weight data using a four-parameter log-logistic model to determine the effective dose required for 50% growth reduction (ED₅₀).[5] Statistical software with a dose-response analysis package should be used for this purpose.
Data Presentation
Summarizing quantitative data in tables allows for easy comparison of treatment effects.
Table 1: Example of Dose-Response Data for Benzobicyclon Treatment
| Treatment (g ai/ha) | Mean Dry Weight (g) | Standard Error | % Growth Reduction |
| 0 (Control) | 10.5 | 0.8 | 0 |
| 23 | 8.2 | 0.6 | 21.9 |
| 46 | 6.1 | 0.5 | 41.9 |
| 93 | 3.5 | 0.3 | 66.7 |
| 185 | 1.2 | 0.2 | 88.6 |
| 371 | 0.5 | 0.1 | 95.2 |
| 742 | 0.1 | 0.05 | 99.0 |
| 1484 | 0.0 | 0.0 | 100.0 |
Table 2: Efficacy of Benzobicyclon Application Methods on Various Weed Species (28 DAT) [6]
| Weed Species | Application Method | Visual Control (%) | Dry Weight Reduction (%) |
| Weedy Rice | Foliage and Flood Water | 88 | 78 |
| Amazon Sprangletop | Foliage and Flood Water | 69 | 77 |
| Barnyardgrass | Foliage and Flood Water | 54 | 68 |
| Amazon Sprangletop | Flood Water Only | 59 | - |
| All Species | Foliage Only | <18 | - |
Visualizations
Diagrams can effectively illustrate complex biological pathways and experimental procedures.
Caption: Signaling pathway of benzobicyclon's herbicidal action.
Caption: Experimental workflow for greenhouse evaluation of benzobicyclon.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and development of a new herbicide, benzobicyclon [jstage.jst.go.jp]
- 3. scholarworks.uark.edu [scholarworks.uark.edu]
- 4. Benzobicyclon for weedy rice control in quizalofop- and imidazolinone-resistant rice systems | Weed Technology | Cambridge Core [cambridge.org]
- 5. Benzobicyclon efficacy is affected by plant growth stage, HPPD Inhibitor Sensitive 1 (HIS1) expression and zygosity in weedy rice (Oryza sativa) | Weed Science | Cambridge Core [cambridge.org]
- 6. Spray deposition, adjuvants, and physiochemical properties affect benzobicyclon efficacy | Weed Technology | Cambridge Core [cambridge.org]
Application Notes and Protocols for Field Trial Design of Benzobicyclon Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for designing and executing field trials to evaluate the efficacy of Benzobicyclon, a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicide.[1][2][3][4][5] Adherence to these guidelines will ensure the generation of robust and reliable data suitable for regulatory submission and product development.
Introduction to Benzobicyclon
Benzobicyclon is a pro-herbicide that, upon hydrolysis in water, transforms into its active form, which inhibits the 4-HPPD enzyme in susceptible plants.[1][2][3] This inhibition disrupts the biosynthesis of plastoquinone, leading to characteristic bleaching symptoms, followed by chlorosis and eventual plant death.[2][3] It is primarily used for the control of a broad spectrum of annual and perennial weeds, including grasses, sedges, and broadleaf weeds in rice crops.[1][6][7] Notably, Benzobicyclon is effective against weed biotypes resistant to sulfonylurea herbicides.[1]
Experimental Design
A robust experimental design is crucial for obtaining statistically significant and reproducible results. A Randomized Complete Block Design (RCBD) is recommended for this type of field trial to minimize the effects of field variability.[8]
Key considerations for the experimental design include:
-
Treatments: The trial should include a range of Benzobicyclon application rates, a negative control (untreated), and a positive control (a standard commercial herbicide with a similar weed control spectrum). It is advisable to test at least five different rates of Benzobicyclon to determine the optimal dose-response.[9]
-
Replication: Each treatment should be replicated at least four times to ensure statistical power.[8][9][10]
-
Plot Size: The size of individual plots should be large enough to minimize edge effects and allow for representative sampling. A typical plot size for herbicide trials is between 2 x 10 meters and 2 x 15 meters.[11]
-
Border Rows: To prevent spray drift and interference between adjacent plots, border rows should be established around each plot.[12]
Logical Flow of Experimental Design
Caption: Workflow for Benzobicyclon efficacy field trial.
Experimental Protocols
Site Selection and Preparation
Select a field with a uniform soil type and a known history of consistent weed pressure from the target species.[12] The field should be prepared according to standard agricultural practices for the specific crop (e.g., rice). Ensure proper leveling to maintain a consistent water depth after flooding.
Herbicide Application
Benzobicyclon is typically applied post-flood.[3][5] The timing of application relative to weed and crop growth stage is critical. Research indicates that applications made shortly after establishing a continuous flood are most effective.[13][14]
-
Application Equipment: Use a calibrated sprayer to ensure accurate and uniform application of the herbicide.
-
Application Volume: The water volume for spraying should be consistent across all plots.
-
Timing: Apply Benzobicyclon at the recommended growth stage of the target weeds (e.g., 1-2 leaf stage for optimal control).[15]
Flood Management
Since Benzobicyclon's activation is dependent on hydrolysis, maintaining a continuous flood is essential.[2][3] Research suggests that a flood depth of at least 10 cm is optimal for its performance.[3][16] The flood should be established prior to or immediately after the herbicide application and maintained throughout the trial period.
Data Collection and Presentation
Systematic data collection is paramount for a successful trial.[17] All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Weed Control Efficacy Data
| Treatment | Application Rate (g a.i./ha) | Weed Species | % Control (7 DAT) | % Control (14 DAT) | % Control (28 DAT) |
| Untreated Control | 0 | Target Weed 1 | 0 | 0 | 0 |
| Benzobicyclon | Rate 1 | Target Weed 1 | |||
| Benzobicyclon | Rate 2 | Target Weed 1 | |||
| Standard Herbicide | Label Rate | Target Weed 1 | |||
| ... | ... | ... |
DAT: Days After Treatment
Table 2: Crop Injury Assessment Data
| Treatment | Application Rate (g a.i./ha) | % Crop Injury (7 DAT) | % Crop Injury (14 DAT) | % Crop Injury (28 DAT) |
| Untreated Control | 0 | 0 | 0 | 0 |
| Benzobicyclon | Rate 1 | |||
| Benzobicyclon | Rate 2 | |||
| Standard Herbicide | Label Rate | |||
| ... | ... |
Table 3: Weed Biomass and Crop Yield Data
| Treatment | Application Rate (g a.i./ha) | Weed Biomass (g/m²) | Crop Yield ( kg/ha ) |
| Untreated Control | 0 | ||
| Benzobicyclon | Rate 1 | ||
| Benzobicyclon | Rate 2 | ||
| Standard Herbicide | Label Rate | ||
| ... | ... |
Methodologies for Key Experiments
Visual Assessment of Weed Control and Crop Injury
Visual ratings are a rapid and effective method for evaluating herbicide efficacy.[11] Assessments should be conducted at regular intervals (e.g., 7, 14, and 28 days after treatment) by the same trained individual to ensure consistency.[12] Ratings are typically based on a scale of 0% (no effect) to 100% (complete plant death) relative to the untreated control plots.[16]
Weed Biomass Sampling
At the end of the trial, typically just before crop harvest, collect all above-ground weed biomass from a designated quadrat (e.g., 1m x 1m) within each plot. Dry the collected biomass in an oven until a constant weight is achieved. Record the dry weight per quadrat and convert it to grams per square meter.
Crop Yield Measurement
Harvest the crop from the center rows of each plot to avoid edge effects.[12] Measure and record the grain yield, adjusting for moisture content to a standard percentage.
Benzobicyclon's Mode of Action Signaling Pathway
Benzobicyclon acts as a pro-herbicide, undergoing hydrolysis to its active form, which then inhibits the 4-HPPD enzyme. This disruption of the carotenoid biosynthesis pathway leads to the characteristic bleaching of susceptible weeds.
Caption: Benzobicyclon's mode of action pathway.
Statistical Analysis
All collected data should be subjected to Analysis of Variance (ANOVA) using appropriate statistical software.[13] Mean separation tests, such as Fisher's Protected LSD or Tukey's HSD, should be used to determine significant differences between treatment means at a specified significance level (e.g., p < 0.05).[12]
By following these detailed application notes and protocols, researchers can effectively design and conduct field trials to generate high-quality data on the efficacy of Benzobicyclon.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.uark.edu [scholarworks.uark.edu]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
- 6. Benzobicyclon (Ref: SB 500) [sitem.herts.ac.uk]
- 7. Discovery and development of a new herbicide, benzobicyclon [jstage.jst.go.jp]
- 8. agmatix.com [agmatix.com]
- 9. apms.org [apms.org]
- 10. trialsupplies.com.au [trialsupplies.com.au]
- 11. peaceforageseed.ca [peaceforageseed.ca]
- 12. The Value of Field Trials [exactoinc.com]
- 13. Spray deposition, adjuvants, and physiochemical properties affect benzobicyclon efficacy | Weed Technology | Cambridge Core [cambridge.org]
- 14. bioone.org [bioone.org]
- 15. researchgate.net [researchgate.net]
- 16. Benzobicyclon for weedy rice control in quizalofop- and imidazolinone-resistant rice systems | Weed Technology | Cambridge Core [cambridge.org]
- 17. Understanding Field Trials | SGS [sgs.com]
Application Notes and Protocols for Dosage Determination of Benzobicyclon in Laboratory Assays
Introduction
Benzobicyclon is a pro-herbicide that, upon hydrolysis in water, transforms into its active form, benzobicyclon hydrolysate.[1][2][3][4] This active compound functions as an inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2][3][5][6] The inhibition of HPPD disrupts the biosynthesis of plastoquinone, a critical component of the photosynthetic electron transport chain.[3][4] This disruption ultimately leads to the characteristic bleaching of plant tissues followed by cell death.[3][4] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to determine the effective dosage of Benzobicyclon in various laboratory assays.
Mechanism of Action
Benzobicyclon's herbicidal activity is initiated by a non-enzymatic hydrolysis reaction in the presence of water, converting it into the potent triketone herbicide, benzobicyclon hydrolysate.[4] This active metabolite then inhibits the HPPD enzyme, which is essential for the conversion of p-hydroxyphenylpyruvate to homogentisate. This step is crucial for the biosynthesis of plastoquinones.[7][8] Plastoquinones are vital electron carriers within Photosystem II of the photosynthetic pathway.[7] By blocking their synthesis, Benzobicyclon starves the plant of essential components for photosynthesis, leading to chlorophyll degradation, visible bleaching, and eventual necrosis.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.uark.edu [scholarworks.uark.edu]
- 5. Discovery and development of a new herbicide, benzobicyclon [jstage.jst.go.jp]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Plastoquinone - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Plastoquinone Analogs and Inhibition of Photosynthetic and Mammalian Enzyme Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Root and Shoot Uptake of Benzobicyclon in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzobicyclon is a selective herbicide utilized for the control of annual and perennial weeds, particularly in rice cultivation.[1] It functions as a pro-herbicide, meaning the parent molecule is not herbicidally active itself.[2] Upon application to flooded rice paddies, Benzobicyclon undergoes hydrolysis to form its active metabolite, Benzobicyclon hydrolysate (BH).[3] This active compound is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2] The inhibition of HPPD disrupts the biosynthesis of plastoquinone and tocopherols, which are essential for carotenoid biosynthesis.[4] The lack of carotenoids leads to the photo-bleaching of chlorophyll, resulting in the characteristic whitening of susceptible plant tissues and eventual plant death.[4][5] Benzobicyclon is primarily absorbed through the roots and basal stems of plants and is subsequently translocated throughout the plant.[1][2]
Signaling Pathway of Benzobicyclon's Active Metabolite
The herbicidal activity of Benzobicyclon is mediated by its active hydrolysate, which inhibits the 4-HPPD enzyme. This enzyme is a key component in the tyrosine catabolism pathway, which is crucial for the biosynthesis of essential plant compounds. The inhibition of this pathway leads to a cascade of effects culminating in plant death.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. researchgate.net [researchgate.net]
- 5. 4-Hydroxyphenylpyruvate dioxygenase inhibitors in combination with safeners: solutions for modern and sustainable agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzobicyclon in the Control of Herbicide-Resistant Weeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzobicyclon is a selective herbicide demonstrating significant efficacy in the management of a wide spectrum of problematic weeds in rice cultivation, including biotypes resistant to commonly used herbicides such as acetolactate synthase (ALS) inhibitors. As a member of the 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting class of herbicides (WSSA Group 27), benzobicyclon offers an alternative mode of action crucial for herbicide resistance management programs.[1][2][3] This document provides detailed application notes and experimental protocols for the use of benzobicyclon in research and development settings, with a focus on controlling herbicide-resistant weed populations.
Benzobicyclon is a pro-herbicide, meaning it requires conversion in the presence of water to its active form, benzobicyclon hydrolysate.[4][5] This active compound then inhibits the HPPD enzyme, a key component in the biochemical pathway for plastoquinone and tocopherol synthesis.[5] The disruption of this pathway ultimately leads to the bleaching of susceptible plant tissues due to the degradation of chlorophyll, followed by necrosis and plant death.[5]
Mechanism of Action: HPPD Inhibition
Benzobicyclon's herbicidal activity stems from the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme by its hydrolysate. This enzyme is critical for the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E). Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. By inhibiting HPPD, benzobicyclon indirectly disrupts carotenoid production. Carotenoids play a vital role in protecting chlorophyll from photo-oxidation. Their absence leads to the characteristic bleaching symptoms observed in susceptible weeds, followed by cessation of growth and eventual death.[5]
Application and Efficacy Data
Benzobicyclon is typically applied post-flood in rice cultivation at rates ranging from 200 to 371 grams of active ingredient per hectare (g a.i./ha).[6][7][8] Its efficacy is influenced by factors such as weed species and growth stage, as well as environmental conditions like flood depth.
Table 1: Efficacy of Benzobicyclon on Herbicide-Resistant Weeds
| Weed Species (Resistance Profile) | Application Rate (g a.i./ha) | Growth Stage at Application | Control (%) | Reference |
| Weedy Rice (Oryza sativa) | 371 | 3-4 leaf | 24-93 | [8] |
| Weedy Rice (Oryza sativa) | 371 | 1-2 tiller | 4-82 | [8] |
| ALS-resistant Rice Flatsedge (Cyperus iria) | 247 | Early post-emergence | >90 | [7] |
| ALS-resistant Smallflower Umbrella Sedge (Cyperus difformis) | 247 | Early post-emergence | 100 | [6] |
| Barnyardgrass (Echinochloa crus-galli) | 247 | 2-leaf | >90 | [6] |
| Barnyardgrass (Echinochloa crus-galli) | 371 | 3-5 leaf | 29 | [7] |
Table 2: Impact of Benzobicyclon on Rice Yield in Fields Infested with Herbicide-Resistant Weedy Rice
| Herbicide Program | Weedy Rice Control at 28 DAT (%) | Rice Yield ( kg/ha ) | Reference |
| Quizalofop (standard program) | 85-98 | 6,590 - 8,240 | [3] |
| Quizalofop fb Benzobicyclon | 95-99 | 7,850 - 9,835 | [3] |
| Imazethapyr (standard program) | 75-91 | 7,230 - 8,990 | [3] |
| Full-season program fb Benzobicyclon | 92-99 | 8,140 - 10,120 | [3] |
DAT: Days After Treatment; fb: followed by
Experimental Protocols
Protocol 1: Greenhouse Whole-Plant Bioassay for Herbicide Resistance Screening
This protocol is designed to assess the resistance or susceptibility of weed populations to benzobicyclon in a controlled greenhouse environment.
Materials:
-
Seeds from suspected herbicide-resistant and a known susceptible weed population.
-
Pots (10-12 cm diameter).
-
Greenhouse potting mix (e.g., sandy loam, peat, and sand in a 2:1:1 ratio), sterilized.
-
Benzobicyclon analytical standard.
-
Spray chamber calibrated to deliver a consistent volume.
-
Drying oven.
-
Analytical balance.
Procedure:
-
Seed Germination and Plant Growth:
-
Fill pots with the prepared potting mix.
-
Sow 5-10 seeds of the weed population per pot and cover lightly with soil.
-
Water as needed and maintain in a greenhouse with controlled temperature (25-30°C) and a 16-hour photoperiod.[9]
-
After emergence, thin seedlings to a uniform number (e.g., 3-5 plants per pot).[9]
-
-
Herbicide Application:
-
When plants reach the 2-4 leaf stage, apply benzobicyclon at a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, and 4x the recommended field rate).
-
Use a laboratory spray chamber with a calibrated nozzle to ensure uniform application.
-
Include an untreated control for each population.
-
-
Data Collection:
-
Visual Injury Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess plant injury on a scale of 0 to 100%, where 0% is no injury and 100% is complete plant death.[4]
-
Biomass Reduction: At 21 DAT, harvest the above-ground biomass from each pot. Dry the plant material in an oven at 60-70°C for 48-72 hours until a constant weight is achieved.[10] Weigh the dry biomass.
-
-
Data Analysis:
-
Calculate the percent biomass reduction relative to the untreated control for each dose.
-
Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic model) to determine the herbicide dose required to cause 50% growth reduction (GR50).
-
The Resistance Index (RI) can be calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.
-
Protocol 2: Field Efficacy and Crop Safety Trial
This protocol outlines the methodology for conducting a field trial to evaluate the efficacy of benzobicyclon on herbicide-resistant weeds and its safety to the rice crop.
Materials:
-
Certified rice seed.
-
Benzobicyclon formulation and other standard herbicides for comparison.
-
Calibrated field plot sprayer.
-
Equipment for weed density counts (e.g., quadrats) and biomass sampling.
-
Harvesting equipment.
Procedure:
-
Trial Design and Establishment:
-
Select a field with a known history of the target herbicide-resistant weed population.
-
Design the experiment as a Randomized Complete Block Design (RCBD) with at least four replications.
-
Establish individual plots of a suitable size (e.g., 2m x 5m).
-
-
Crop and Weed Management:
-
Drill-seed or transplant rice according to standard local practices.
-
Manage the crop with respect to irrigation, fertilization, and pest control (other than weeds) uniformly across all plots.
-
-
Herbicide Application:
-
Apply benzobicyclon at the desired rates and timings (typically post-flood).
-
Include a standard herbicide treatment for comparison and an untreated control.
-
Use a calibrated backpack or tractor-mounted sprayer to ensure accurate application.
-
-
Data Collection:
-
Weed Control Efficacy: At regular intervals (e.g., 14, 28, and 42 DAT), visually assess weed control on a 0-100% scale. Additionally, weed density (plants/m²) and biomass (g/m²) can be determined from representative quadrats within each plot.
-
Crop Injury: Visually assess rice injury (phytotoxicity) at the same intervals as weed control, using a 0-100% scale where 0 is no injury and 100 is crop death.[4][11]
-
Yield: At crop maturity, harvest a predetermined area from the center of each plot to determine grain yield. Adjust yield data to a standard moisture content.
-
-
Data Analysis:
-
Subject the collected data to Analysis of Variance (ANOVA).
-
Use a mean separation test (e.g., Fisher's Protected LSD) to compare treatment effects on weed control, crop injury, and yield.
-
Mechanisms of Resistance to HPPD-Inhibiting Herbicides
Resistance to HPPD-inhibiting herbicides in weeds is primarily due to non-target-site resistance (NTSR) mechanisms, specifically enhanced herbicide metabolism.[5][10][12][13][14]
-
Metabolic Resistance: Resistant weed biotypes can rapidly metabolize the herbicide into non-toxic forms, preventing it from reaching the target HPPD enzyme in sufficient concentrations to be effective. This metabolic detoxification is often mediated by cytochrome P450 monooxygenases.[5]
Target-site resistance (TSR) to HPPD inhibitors, such as mutations in the HPPD gene, is less common in weed populations.
Conclusion
Benzobicyclon provides a valuable tool for the management of herbicide-resistant weeds in rice production systems. Its unique mode of action makes it particularly effective against weeds that have developed resistance to other herbicide classes. The protocols outlined in this document provide a framework for researchers and scientists to conduct robust evaluations of benzobicyclon's efficacy and to further investigate its potential applications in integrated weed management strategies. Understanding the mechanisms of both its action and weed resistance is critical for the sustainable use of this important herbicide.
References
- 1. researchgate.net [researchgate.net]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. Benzobicyclon for weedy rice control in quizalofop- and imidazolinone-resistant rice systems | Weed Technology | Cambridge Core [cambridge.org]
- 4. Rating of rice injury and weed control (objective 2 and 3) [bio-protocol.org]
- 5. Resistance to a nonselective 4‐hydroxyphenylpyruvate dioxygenase‐inhibiting herbicide via novel reduction–dehydration–glutathione conjugation in Amaranthus tuberculatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.lsu.edu [repository.lsu.edu]
- 7. omicsonline.org [omicsonline.org]
- 8. bioone.org [bioone.org]
- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prometheusprotocols.net [prometheusprotocols.net]
- 11. Evaluation of rice tolerance and weed control with acetochlor and fenclorim | Weed Technology | Cambridge Core [cambridge.org]
- 12. Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, Mesotrione, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effectiveness of Herbicide to Control Rice Weeds in Diverse Saline Environments [mdpi.com]
- 14. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
Application Notes and Protocols for Benzobicyclon in Integrated Weed Management Programs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of benzobicyclon, a pro-herbicide for selective weed control in rice. This document details its mechanism of action, application protocols for optimal efficacy, and its role in integrated weed management (IWM) strategies, particularly for combating herbicide-resistant weeds.
Introduction to Benzobicyclon
Benzobicyclon is a novel β-triketone, 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicide.[1][2] It is a pro-herbicide, meaning it undergoes hydrolysis in water to form its active compound, benzobicyclon hydrolysate, which is then absorbed by the roots and basal stems of weeds.[1][2][3] This active form is translocated throughout the plant, causing bleaching of new growth, followed by chlorosis and eventual plant death.[1] This unique mode of action makes benzobicyclon a valuable tool for managing weeds that have developed resistance to other common herbicides, such as those targeting acetolactate synthase (ALS) and acetyl-CoA carboxylase (ACCase).[4]
Benzobicyclon has demonstrated broad-spectrum activity against annual grasses, sedges, and broadleaf weeds.[1][5] It is particularly effective against problematic rice weeds like sprangletop, annual sedges, and ducksalad.[1][6]
Mechanism of Action
Benzobicyclon's herbicidal activity stems from the inhibition of the HPPD enzyme. This enzyme is a key component in the biochemical pathway responsible for plastoquinone biosynthesis.[1][2] Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme critical for carotenoid biosynthesis. The disruption of this pathway leads to the characteristic bleaching symptoms observed in susceptible plants.[7]
dot
Caption: Mechanism of action of benzobicyclon.
Data Presentation: Efficacy of Benzobicyclon
The efficacy of benzobicyclon is influenced by application rate, timing, and environmental factors such as flood depth. The following tables summarize key quantitative data from various studies.
Table 1: Weed Control Efficacy of Benzobicyclon at Different Application Rates
| Weed Species | Application Rate (g ai/ha) | % Control (Days After Treatment) | Reference |
| Barnyardgrass | 246 | >90% (49 DAT) | [8] |
| Yellow Nutsedge | 246 | >90% (49 DAT) | [8] |
| Ducksalad | 246 | >90% (Pinpoint flood) | [8] |
| Purple Ammannia | 185 | 58% (42 DAT) | [1] |
| Indian Toothcup | 246 | 81% (42 DAT) | [1] |
| Amazon Sprangletop | 247 | 100% (Early timing) | [9] |
| Rice Flatsedge (ALS-resistant) | 247 | 100% (Early timing) | [9] |
Table 2: Influence of Application Timing on Benzobicyclon Efficacy on Yellow Nutsedge
| Application Timing | % Control (21 DAT) | % Control (35 DAT) | % Control (49 DAT) | Reference |
| Preplant (Dry Soil) | 53% | - | - | [10] |
| Pegging Rice | 95% | 98% | 97% | [10] |
| Mid-Postemergence | 33% | - | - | [10] |
| Late Postemergence | 21% | - | - | [10] |
Table 3: Impact of Flood Depth and Application Rate on Barnyardgrass Control
| Flood Depth | Application Rate (g ai/ha) | % Control | Reference |
| 5 cm | 247 | Lower Efficacy | [9] |
| 15 cm | 247 | Higher Efficacy | [9] |
| 15 cm | 371 | Greater Control than 247 g/ha | [9] |
Experimental Protocols
Protocol for Evaluating Herbicide Efficacy
This protocol outlines a general procedure for assessing the efficacy of benzobicyclon on target weed species in a controlled environment.
dot
Caption: Experimental workflow for herbicide efficacy evaluation.
Methodology:
-
Experimental Setup:
-
Prepare pots with a standardized soil mix suitable for the target weed species and rice.
-
Sow a predetermined number of weed seeds and, if testing for crop tolerance, rice seeds in each pot.
-
Arrange pots in a completely randomized design with multiple replications.[11]
-
-
Herbicide Application:
-
For pre-emergence (PRE) applications, apply benzobicyclon immediately after sowing.[11]
-
For post-emergence (POST) applications, treat plants at a specific growth stage (e.g., 2-3 leaf stage).
-
Use a research track sprayer calibrated to deliver a precise volume to ensure uniform application.[11]
-
Include an untreated control for comparison.
-
-
Incubation and Growth:
-
Maintain plants in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.
-
Ensure proper irrigation, and for studies mimicking paddy conditions, maintain a consistent flood depth.[9]
-
-
Data Collection and Analysis:
-
Visually assess weed control and crop injury at regular intervals (e.g., 7, 14, 21, and 28 days after treatment - DAT).[11]
-
Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.[11]
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
-
Protocol for Investigating the Influence of Application Timing in Water-Seeded Rice
This protocol is designed to determine the optimal application timing of benzobicyclon for weed control in a water-seeded rice system.
Methodology:
-
Field Preparation and Seeding:
-
Prepare the experimental plots and establish a flood for seeding.
-
Broadcast pre-germinated rice seeds into the flooded plots.
-
-
Application Timings:
-
Apply benzobicyclon at a standardized rate (e.g., 246 g ai/ha) at various growth stages of the rice and weeds.[10] Potential timings include:
-
Preplant on dry soil.
-
Into the seeding flood.
-
After draining the seeding flood.
-
At the rice pegging stage.
-
Into the pinpoint flood.
-
At the 3-4 leaf stage of rice (mid-postemergence).
-
At the 1-2 tiller stage of rice (late postemergence).[10]
-
-
-
Data Collection:
Benzobicyclon in Integrated Weed Management (IWM)
IWM is a holistic approach to weed control that combines various management strategies to minimize the economic and environmental impact of weeds.[12][13] Benzobicyclon's unique mode of action makes it a valuable component of IWM programs, especially in rice production systems where herbicide resistance is a growing concern.[4][14]
dot
Caption: Role of benzobicyclon in an IWM program.
Key considerations for incorporating benzobicyclon into an IWM program:
-
Herbicide Rotation: Alternate the use of benzobicyclon with herbicides that have different modes of action to delay the development of resistance.
-
Tank Mixtures: Benzobicyclon can be tank-mixed with other herbicides to broaden the spectrum of controlled weeds and manage existing resistance.[15] For instance, tank-mixing with halosulfuron has been shown to improve the control of certain weed species.[9]
-
Cultural Practices: Combine chemical control with sound cultural practices such as proper water management, land leveling, and the use of certified seed to reduce weed pressure.[12]
-
Crop Tolerance: Be aware of the differential tolerance among rice varieties. Japonica cultivars generally exhibit good tolerance to benzobicyclon, while some indica varieties can be sensitive.[15][16] This sensitivity is linked to the presence or absence of the HIS1 gene, which is responsible for detoxifying the herbicide.[16][17]
By strategically integrating benzobicyclon into a comprehensive IWM program, researchers and agricultural professionals can enhance the sustainability and effectiveness of weed control in rice production.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarworks.uark.edu [scholarworks.uark.edu]
- 3. Hydrolytic Activation Kinetics of the Herbicide Benzobicyclon in Simulated Aquatic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Discovery and development of a new herbicide, benzobicyclon [jstage.jst.go.jp]
- 6. Spray deposition, adjuvants, and physiochemical properties affect benzobicyclon efficacy | Weed Technology | Cambridge Core [cambridge.org]
- 7. scispace.com [scispace.com]
- 8. repository.lsu.edu [repository.lsu.edu]
- 9. omicsonline.org [omicsonline.org]
- 10. sosbai.com.br [sosbai.com.br]
- 11. mdpi.com [mdpi.com]
- 12. Integrated Weed Management / Rice / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 13. mtweed.org [mtweed.org]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. scholarworks.uark.edu [scholarworks.uark.edu]
- 16. Benzobicyclon efficacy is affected by plant growth stage, HPPD Inhibitor Sensitive 1 (HIS1) expression and zygosity in weedy rice (Oryza sativa) | Weed Science | Cambridge Core [cambridge.org]
- 17. asianscientist.com [asianscientist.com]
Regulatory Guidelines for Benzobicyclon Use in Agriculture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzobicyclon is a selective herbicide utilized for the control of annual and perennial weeds in rice cultivation. It functions as a pro-herbicide, undergoing hydrolysis in aqueous environments to form its active metabolite, benzobicyclon hydrolysate (BH) or Metabolite B.[1][2][3][4][5] This active form inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in plastoquinone biosynthesis in plants.[1][3][5] The disruption of this pathway leads to the bleaching of new growth, followed by chlorosis and eventual plant death.[5] This document provides a comprehensive overview of the regulatory guidelines, quantitative data, and detailed experimental protocols for the analysis of Benzobicyclon and its metabolites.
Regulatory Status and Maximum Residue Limits (MRLs)
Benzobicyclon is registered for use in several countries, including Japan and the United States, with pending approval in Europe.[5] Maximum Residue Limits (MRLs), the highest level of a pesticide residue that is legally tolerated in or on food or feed, vary by jurisdiction. As of the latest review, Codex MRLs for Benzobicyclon have not been established.[6]
Table 1: Maximum Residue Limits (MRLs) for Benzobicyclon in Rice
| Country/Region | Commodity | MRL (ppm) | Reference |
| United States | Rice, grain | 0.15 | [1] |
| Korea | Rice, brown | 0.1 | [7][8] |
Toxicological Data
Toxicological assessments indicate that benzobicyclon has low acute toxicity.[6] The active metabolite, Metabolite B, is of greater toxicological concern, although its database is less complete.[6]
Table 2: Toxicological Endpoints for Benzobicyclon and Metabolite B
| Compound | Study | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference |
| Benzobicyclon | Chronic Toxicity (dog) | 1000 | Not Observed | [6] |
| Benzobicyclon | Reproductive Study (rat) | - | >1000 (Parental) | [6] |
| Metabolite B (Tembotrione as surrogate) | Chronic/Carcinogenicity (mouse) | - | 4 | [9] |
| Acceptable Daily Intake (ADI) | ||||
| Benzobicyclon | Chronic Reference Dose (cRfD) | 0.64 | [9] |
Signaling Pathways and Mode of Action
Benzobicyclon's herbicidal activity is initiated by its conversion to the active metabolite, which then inhibits the HPPD enzyme. This inhibition disrupts the production of homogentisic acid, a precursor for plastoquinone and tocopherols. Plastoquinone is a vital cofactor in the carotenoid biosynthesis pathway and an electron carrier in photosynthesis. The lack of carotenoids leads to photo-oxidative destruction of chlorophyll, resulting in the characteristic bleaching symptoms.
Experimental Protocols
Protocol 1: Residue Analysis of Benzobicyclon and its Metabolites in Rice Grain using QuEChERS and LC-MS/MS
This protocol describes the extraction and quantification of benzobicyclon and its primary metabolite in rice grain.
1. Sample Preparation (Homogenization) 1.1. Obtain a representative sample of rice grain. 1.2. Grind the rice sample to a fine powder using a laboratory mill. 1.3. Store the homogenized sample in a sealed container at -20°C until extraction.
2. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction 2.1. Weigh 15 g of the homogenized rice sample into a 50 mL centrifuge tube.[10] 2.2. Add 15 mL of 1% acetic acid in acetonitrile.[10] 2.3. Add an appropriate internal standard. 2.4. Cap the tube and shake vigorously for 1 minute. 2.5. Add the contents of a QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate). 2.6. Shake vigorously for 1 minute. 2.7. Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup 3.1. Transfer the supernatant to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. 3.2. Shake for 30 seconds. 3.3. Centrifuge at ≥3000 rcf for 5 minutes. 3.4. The resulting supernatant is ready for LC-MS/MS analysis.
4. LC-MS/MS Analysis 4.1. Liquid Chromatography (LC) Conditions:
- Column: C18 reversed-phase column (e.g., 150 mm x 2.0 mm, 3 µm particle size).[11]
- Mobile Phase A: 0.2% formic acid in water.[11]
- Mobile Phase B: 0.2% formic acid in acetonitrile.[11]
- Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 5-10 µL.
- Column Temperature: 40°C.[11] 4.2. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive.[7]
- Scan Type: Multiple Reaction Monitoring (MRM).[7]
- MRM Transitions: Specific precursor-to-product ion transitions for benzobicyclon and its metabolites should be optimized.
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"Sample_Collection" -> "Homogenization";
"Homogenization" -> "Extraction";
"Extraction" -> "Centrifugation1";
"Centrifugation1" -> "Cleanup";
"Cleanup" -> "Centrifugation2";
"Centrifugation2" -> "Analysis";
}
Protocol 2: Environmental Fate Study - Hydrolysis of Benzobicyclon
This protocol outlines a laboratory experiment to determine the hydrolysis rate of benzobicyclon in a simulated aquatic environment.
1. Preparation of Test Solutions 1.1. Prepare buffer solutions at different pH levels relevant to environmental conditions (e.g., pH 5, 7, and 9). 1.2. Prepare a stock solution of benzobicyclon in a water-miscible solvent (e.g., acetonitrile). 1.3. Spike the buffer solutions with the benzobicyclon stock solution to achieve a known starting concentration.
2. Incubation 2.1. Aliquot the test solutions into sterile, amber glass vials to prevent photodegradation. 2.2. Incubate the vials at a constant temperature (e.g., 25°C) in the dark.
3. Sampling and Analysis 3.1. At predetermined time intervals, sacrifice replicate vials from each pH treatment. 3.2. Immediately analyze the samples for the concentration of benzobicyclon and its primary hydrolytic degradant (Metabolite B) using LC-MS/MS as described in Protocol 1.
4. Data Analysis 4.1. Plot the concentration of benzobicyclon versus time for each pH level. 4.2. Determine the rate of hydrolysis and the half-life (DT50) of benzobicyclon at each pH.
Conclusion
The regulatory landscape for benzobicyclon is evolving, and it is imperative for researchers and professionals to adhere to the established MRLs and safety guidelines. The protocols provided herein offer a standardized approach for the analysis of benzobicyclon and its metabolites, ensuring accurate and reproducible results. A thorough understanding of its mode of action and environmental fate is crucial for its responsible use in agriculture.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Hydrolytic Activation Kinetics of the Herbicide Benzobicyclon in Simulated Aquatic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.lsu.edu [repository.lsu.edu]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Analysis of benzobicyclon and its metabolite in brown rice and rice straw after field application using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdpr.ca.gov [cdpr.ca.gov]
- 10. nucleus.iaea.org [nucleus.iaea.org]
- 11. epa.gov [epa.gov]
Troubleshooting & Optimization
Technical Support Center: Benzobicyclon Soil Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the efficacy of Benzobicyclon in soil.
Frequently Asked Questions (FAQs)
Q1: What is Benzobicyclon and how does it work in soil?
A1: Benzobicyclon is a pro-herbicide, meaning it is not active in its original form.[1][2][3] It requires conversion into its active compound, benzobicyclon hydrolysate (BH), through a process called hydrolysis, which necessitates the presence of water.[1][2][3] Therefore, its application in flooded or saturated soil conditions is critical for its herbicidal activity.[1][2] The active form, BH, is a 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicide, which disrupts a key enzyme in plants, leading to bleaching of new growth, chlorosis, and eventual plant death.[2][4]
Q2: What are the primary soil factors that influence the efficacy of Benzobicyclon?
A2: The primary soil factors influencing Benzobicyclon's efficacy are soil pH, organic matter content, and clay content.[5][6][7] Soil pH has a significant negative correlation with the sorption of benzobicyclon hydrolysate (BH), meaning that as pH increases, less BH is bound to soil particles and more is available in the soil solution.[5] Conversely, higher organic matter and clay content lead to increased sorption of BH to soil particles.[6][7]
Q3: How does soil pH specifically affect Benzobicyclon's activity and persistence?
A3: Soil pH plays a crucial role in the behavior of benzobicyclon hydrolysate (BH) in the soil. In higher pH soils, BH is less adsorbed to soil particles, making it more available for uptake by weeds, but also increasing the risk of leaching and potential carryover to subsequent crops.[5][8] In lower pH soils, BH tends to be more tightly bound to soil particles, which can reduce its immediate herbicidal activity.[9][10] The conversion of Benzobicyclon to its active form, BH, is also enhanced in basic (higher pH) water conditions.[11]
Q4: What is the role of soil organic matter and clay content?
A4: Soil organic matter and clay content are the primary binding components for benzobicyclon hydrolysate (BH) in the soil.[12] A positive correlation exists between the amount of organic matter and clay in the soil and the adsorption of BH.[6][7] This means that in soils with high organic matter or clay content, more of the herbicide will be bound to soil particles, which can reduce its concentration in the soil solution and potentially decrease its immediate efficacy against weeds.
Q5: How critical is the presence of a flood for Benzobicyclon's activity?
A5: The presence of a flood is absolutely critical for the efficacy of Benzobicyclon.[1][2] This is because Benzobicyclon is a pro-herbicide that requires hydrolysis in water to be converted to its active form, benzobicyclon hydrolysate.[1][2][3] Studies have shown that applications made to a flood are significantly more effective than applications to saturated soil or to weed foliage alone.[1] The flood facilitates the activation of the herbicide and its uptake by the roots and shoots of weeds.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor weed control despite Benzobicyclon application. | Inadequate flood depth or timing. | Ensure a continuous flood of at least 5-15 cm is established before or shortly after application.[1][13] Applications made to deeper floods and smaller weeds are generally more effective.[13][14] |
| Sub-optimal soil pH. | Test the soil pH. In highly acidic soils (low pH), the active compound may be too tightly bound to soil particles. Conversely, in highly alkaline soils (high pH), while more available, it might be prone to faster degradation or leaching.[5][9] | |
| High organic matter or clay content. | In soils with very high organic matter or clay content, consider if the application rate needs adjustment, as more of the herbicide may be adsorbed to soil particles, reducing its availability.[6][7] | |
| Incorrect application placement. | Benzobicyclon is most effective when applied to the floodwater, allowing for uptake by the roots and submerged parts of the weeds.[1] Foliar application alone provides minimal control.[1][14] | |
| Weed growth stage. | Benzobicyclon is most effective on small, actively growing weeds.[3][13] Efficacy decreases significantly on larger, more established weeds. | |
| Observed crop injury after application. | High soil pH. | High soil pH can increase the availability of the active compound in the soil solution, potentially leading to increased uptake by the crop and causing injury.[8] |
| Crop sensitivity. | Different crop varieties can have varying tolerance levels to Benzobicyclon. For instance, some indica rice cultivars are more sensitive than japonica cultivars.[3][4] | |
| Inconsistent results across different experimental plots. | Variability in soil properties. | Collect and analyze soil samples from each plot to check for variations in pH, organic matter, and clay content. These variations can significantly impact Benzobicyclon's efficacy.[5][6][7] |
| Uneven flood depth. | Ensure consistent flood depth across all experimental units, as this directly affects the activation and availability of the herbicide.[1][13] |
Quantitative Data Summary
Table 1: Effect of Flood Depth on Weed Control with Benzobicyclon
| Weed Species | Flood Depth | Visual Control (%) |
| Amazon sprangletop | Saturated Soil | 45 |
| 5 cm | 92 | |
| 15 cm | 92 | |
| Barnyardgrass | Saturated Soil | 45 |
| 5 cm | 92 | |
| 15 cm | 92 | |
| Rice flatsedge | Saturated Soil | 45 |
| 5 cm | 92 | |
| 15 cm | 92 | |
| Yellow nutsedge | Saturated Soil | 45 |
| 5 cm | 92 | |
| 15 cm | 92 |
Source: Adapted from greenhouse trial data where control was improved by an average of 47 percentage points when applied to a 5- or 15-cm flood versus saturated soil.[1]
Table 2: Influence of Soil Properties on Benzobicyclon Hydrolysate (BH) Sorption
| Soil Property | Correlation with Sorption (KD, KOC, KOM) | Reference |
| pH | Negative (r = -0.93 to -0.94) | [5] |
| Organic Carbon Content | Positive (R² = 0.684) | [7] |
| Organic Matter Content | Positive (R² = 0.698) | [7] |
| Clay Content | Positive (R² = 0.711) | [7] |
| Silt Content | Significant secondary regression parameter | [5] |
Experimental Protocols
Protocol 1: Determining the Effect of Soil pH on Benzobicyclon Efficacy
-
Soil Preparation: Select a soil with known properties (e.g., texture, organic matter content). Adjust the pH of different soil batches to a range of desired levels (e.g., 5.5, 6.5, 7.5, 8.5) using appropriate amendments like calcium carbonate to raise pH or elemental sulfur to lower it. Allow the soil to equilibrate for at least two weeks, monitoring the pH.
-
Experimental Setup: Fill pots with the pH-adjusted soils. Plant seeds of a target weed species and the desired crop.
-
Herbicide Application: Once the weeds have reached a specific growth stage (e.g., 2-3 leaves), establish a consistent flood depth (e.g., 5 cm) in all pots. Apply Benzobicyclon at a standard rate to the floodwater.
-
Data Collection: At set intervals (e.g., 7, 14, and 28 days after treatment), visually assess weed control and crop injury using a percentage scale. At the end of the experiment, harvest the above-ground biomass of both weeds and crop, dry it, and record the dry weight.
-
Analysis: Analyze the data to determine the effect of soil pH on weed control, crop injury, and biomass reduction.
Protocol 2: Assessing the Impact of Organic Matter on Benzobicyclon Sorption
-
Soil and Sorbent Preparation: Obtain soils with varying levels of organic matter. Alternatively, amend a base soil with different rates of a consistent organic matter source (e.g., peat moss, compost).
-
Batch Equilibrations:
-
Prepare a stock solution of benzobicyclon hydrolysate (BH) of a known concentration in a 0.01 M CaCl2 solution.
-
Add a specific amount of each soil to separate centrifuge tubes.
-
Add a known volume of the BH stock solution to each tube.
-
Shake the tubes for a predetermined time (e.g., 24 hours) to reach equilibrium.
-
Centrifuge the tubes to separate the soil from the solution.
-
-
Analysis:
-
Carefully remove an aliquot of the supernatant and analyze the concentration of BH using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
-
Calculate the amount of BH sorbed to the soil by subtracting the concentration in the equilibrium solution from the initial concentration.
-
Determine the soil sorption coefficient (Kd) for each soil type.
-
-
Correlation: Correlate the calculated Kd values with the organic matter content of the soils to quantify the relationship.
Visualizations
Caption: Factors influencing the activation and soil behavior of Benzobicyclon.
Caption: A logical workflow for troubleshooting poor Benzobicyclon efficacy.
References
- 1. Spray deposition, adjuvants, and physiochemical properties affect benzobicyclon efficacy | Weed Technology | Cambridge Core [cambridge.org]
- 2. Benzobicyclon for weedy rice control in quizalofop- and imidazolinone-resistant rice systems | Weed Technology | Cambridge Core [cambridge.org]
- 3. scholarworks.uark.edu [scholarworks.uark.edu]
- 4. Benzobicyclon efficacy is affected by plant growth stage, HPPD Inhibitor Sensitive 1 (HIS1) expression and zygosity in weedy rice (Oryza sativa) [bioone.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Adsorption-desorption behavior of benzobicyclon hydrolysate in different agricultural soils in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarworks.uark.edu [scholarworks.uark.edu]
- 9. micronaag.com [micronaag.com]
- 10. extension.okstate.edu [extension.okstate.edu]
- 11. Hydrolytic Activation Kinetics of the Herbicide Benzobicyclon in Simulated Aquatic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. omicsonline.org [omicsonline.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Benzobicyclon Application and Efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of Benzobicyclon, focusing on the critical role of flood depth in its herbicidal activity.
Frequently Asked Questions (FAQs)
Q1: What is Benzobicyclon and how does it work?
A1: Benzobicyclon is a pro-herbicide, meaning it is not biologically active in its initial form.[1] It requires hydrolysis in water to convert into its active compound, benzobicyclon hydrolysate.[1][2] This active form is a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor.[2][3] By inhibiting the HPPD enzyme, it disrupts plastoquinone biosynthesis in susceptible plants, leading to characteristic bleaching of new growth, followed by chlorosis and eventual plant death.
Q2: Why is flood depth important for Benzobicyclon's activity?
A2: The conversion of Benzobicyclon to its active form, benzobicyclon hydrolysate, is a non-enzymatic hydrolytic reaction that requires the presence of water.[1] Therefore, a continuous flood is imperative for its efficacy.[1] Research has shown that the depth of the flood directly impacts the level of weed control achieved.
Q3: What is the optimal flood depth for Benzobicyclon application?
A3: Studies have consistently shown that Benzobicyclon performs optimally with a flood depth of at least 10 cm.[1] Some research indicates that the greatest efficacy is often observed at a flood depth of 15 cm.[4][5] Establishing and maintaining a minimum flood depth of 5 cm is crucial when applying Benzobicyclon.[4]
Q4: When is the best time to apply Benzobicyclon?
A4: Benzobicyclon is most effective when applied post-flood to small, actively growing weeds.[4] Applying it to saturated soil before establishing a flood may result in reduced weed control.[6]
Q5: What types of weeds does Benzobicyclon control?
A5: Benzobicyclon has a broad spectrum of activity, controlling aquatic, broadleaf, grass, and sedge weeds.[1] It is also effective against weeds that have developed resistance to other herbicide modes of action, such as acetolactate synthase (ALS) inhibitors.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Poor weed control after Benzobicyclon application. | Inadequate flood depth. | Ensure a continuous flood of at least 10 cm, with optimal results often seen at 15 cm.[1][4][5] |
| Application to dry or saturated soil. | Benzobicyclon requires a flooded environment for activation. Apply post-flood for best results.[1][6] | |
| Weeds were too large at the time of application. | Apply to small, actively growing weeds for optimal efficacy.[4] | |
| Inconsistent results across different experiments. | Variation in flood depth between experiments. | Standardize and maintain a consistent flood depth across all experimental setups. |
| Differences in soil properties. | Soil organic matter and clay content can affect the availability of the active compound.[7][8] Characterize and record soil properties for each experiment. | |
| Slow onset of herbicidal symptoms. | Benzobicyclon is a slow-acting herbicide. | The conversion to its active form and the subsequent inhibition of HPPD takes time. Allow up to four weeks after application to observe maximum control.[4] |
Data on Benzobicyclon Efficacy by Flood Depth
The following tables summarize the weed control efficacy of Benzobicyclon at different flood depths based on published research.
Table 1: Control of Amazon Sprangletop and Yellow Nutsedge with Benzobicyclon
| Flood Depth | Benzobicyclon Rate (g ha⁻¹) | Amazon Sprangletop Control (%) (3 WAT) | Yellow Nutsedge Control (%) (3 WAT) |
| 5 cm | 247 | >89 | Data not specified |
| 15 cm | 247 | >89 | Increased by 27 percentage points from 2 to 3 WAT |
| 5 cm | 371 | >89 | Data not specified |
| 15 cm | 371 | >89 | Data not specified |
*Weeks After Treatment (Data sourced from Young et al., 2018)[4]
Table 2: Control of Barnyardgrass and ALS-Resistant Rice Flatsedge with Benzobicyclon at Different Application Timings and Flood Depths
| Weed | Application Timing | Flood Depth | Benzobicyclon Rate (g ha⁻¹) | Control (%) (2 WAT*) |
| Barnyardgrass | Early | 15 cm | 247 | Reduced by 55% compared to late timing |
| Barnyardgrass | Late | 15 cm | 247 | Data not specified |
| Barnyardgrass | Not Specified | Not Specified | 371 | Greater than at 247 g ha⁻¹ |
| ALS-Resistant Rice Flatsedge | Early | 5 cm | 247 | Complete Control |
| ALS-Resistant Rice Flatsedge | Early | 15 cm | 247 | Complete Control |
*Weeks After Treatment (Data sourced from Young et al., 2018)[4]
Experimental Protocols
General Methodology for Evaluating Benzobicyclon Efficacy:
A typical field study to evaluate the effect of flood depth on Benzobicyclon activity would involve the following steps:
-
Experimental Design: A randomized complete block design is commonly used.
-
Plot Establishment: Establish plots in a field with a history of the target weed species.
-
Rice Seeding: Drill-seed a common rice cultivar.
-
Flood Establishment: Once the rice reaches a specific growth stage (e.g., 5-leaf stage), establish and maintain different flood depths (e.g., 5 cm, 10 cm, 15 cm) in the respective plots.
-
Herbicide Application: Apply Benzobicyclon at various rates using a CO2-pressurized backpack sprayer calibrated to deliver a specific volume.[1]
-
Data Collection: Visually assess weed control and crop injury at regular intervals (e.g., 14, 21, and 28 days after treatment).
-
Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the effects of flood depth and application rate.
Visualizations
Caption: Activation and mode of action of Benzobicyclon.
Caption: Workflow for a Benzobicyclon efficacy experiment.
References
- 1. bioone.org [bioone.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Benzobicyclon (Ref: SB 500) [sitem.herts.ac.uk]
- 4. omicsonline.org [omicsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. sosbai.com.br [sosbai.com.br]
- 7. Adsorption-desorption behavior of benzobicyclon hydrolysate in different agricultural soils in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Benzobicyclon Application
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the pro-herbicide Benzobicyclon and its application with adjuvants.
Frequently Asked Questions (FAQs)
Q1: What is Benzobicyclon and what is its mechanism of action?
A1: Benzobicyclon is a pro-herbicide, meaning it is not active in its applied form.[1][2] In the presence of water, it undergoes a non-enzymatic hydrolysis to form its active metabolite, Benzobicyclon hydrolysate.[3][4][5][6] This active form is an inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3][4][7][8] Inhibition of HPPD disrupts pigment biosynthesis in susceptible plants, leading to characteristic bleaching of new growth, followed by necrosis and plant death.[4][8]
Q2: Why is a flooded environment crucial for Benzobicyclon's efficacy?
A2: The conversion of Benzobicyclon to its active hydrolysate form requires water.[5][6] Research has conclusively shown that applications of Benzobicyclon to weed foliage alone, even with adjuvants, result in minimal herbicidal activity (<18% control).[1][2] The vast majority of its efficacy is achieved through absorption from floodwater.[1][9][10] Therefore, applying Benzobicyclon to a flooded field is essential for optimal performance.[1][9][10]
Q3: What is the role of adjuvants in Benzobicyclon applications?
A3: Adjuvants are critical for maximizing the effectiveness of Benzobicyclon. While the primary uptake is from water, oil-based adjuvants like Methylated Seed Oil (MSO) or Crop Oil Concentrate (COC) significantly enhance weed control when the spray solution contacts both foliage and floodwater.[1][9][10] It is hypothesized that these adjuvants help keep the lipophilic (fat-loving) Benzobicyclon in suspension in the floodwater, increasing the probability of its conversion to the active hydrolysate form.[1][9][10]
Troubleshooting Guide
Q: I applied Benzobicyclon with a nonionic surfactant (NIS) to a flooded field but observed poor control of barnyardgrass. Why?
A: While the inclusion of any adjuvant improves performance compared to Benzobicyclon alone, oil-based adjuvants are significantly more effective.[1][9][10] For barnyardgrass, one study showed that adding a nonionic surfactant (NIS) resulted in 44% control, whereas a crop oil concentrate (COC) and a methylated seed oil (MSO) improved control to 82% and 96%, respectively.[1][9][10] For optimal control of tough grasses like barnyardgrass, switching to an MSO or COC is recommended.[1][9][10]
Q: My experiment involves only foliar application of Benzobicyclon. Can I compensate for the lack of floodwater by using a high-quality adjuvant?
A: No. Experiments have demonstrated that Benzobicyclon treatments applied only to weed foliage provide less than 18% visual control, regardless of the adjuvant used (NIS, COC, or MSO).[1][2] The presence of floodwater is the most critical factor for activity, as it is required for the hydrolysis that activates the herbicide.[5][6] Absorption through the floodwater is necessary and sufficient to achieve the majority of the herbicidal effect.[1][9][10]
Q: How long should the flood be held after a Benzobicyclon application?
A: The hydrolysis of Benzobicyclon to its active form is not instantaneous. The half-life of Benzobicyclon in water at a pH of 7 and 25°C is approximately 15 hours.[1] To ensure complete conversion and uptake by the target weeds, the flood should be held for at least 4 days after application.[1]
Q: Does water quality, such as pH, affect Benzobicyclon's performance?
A: Yes, water quality can influence performance. The hydrolysis of Benzobicyclon is faster under basic (higher pH) conditions.[6] Most herbicides generally perform best in slightly acidic water (pH 4-6.5), though some classes are more stable in slightly alkaline conditions.[11][12] It is crucial to consider the pH of your spray solution, as it can affect both the hydrolysis rate of Benzobicyclon and the stability of other tank-mix partners.[11][12]
Q: I'm preparing a tank mix with Benzobicyclon and other products. What is the correct mixing order?
A: A general best practice for tank mixing is to follow the A.P.P.L.E.S. method or a similar sequence to prevent incompatibility issues.[13] While specific product labels should always be consulted, a typical order is:
-
Fill the tank to at least 50% with water and begin agitation.
-
Add any water-conditioning agents (e.g., AMS).
-
Add wettable powders (WP) or dry flowables (DF).
-
Add liquid flowables (F) or suspension concentrates (SC).
-
Add emulsifiable concentrates (EC), which include oil-based adjuvants like COC or MSO.
-
Add water-soluble liquids (SL).
-
Add surfactants (e.g., NIS) last. Ensure each component is fully mixed before adding the next.[13][14]
Data Summary
The following tables summarize quantitative data from greenhouse experiments evaluating the efficacy of Benzobicyclon based on application method and adjuvant type.
Table 1: Effect of Benzobicyclon Placement on Weed Control
Visual control and dry weight reduction of various weed species 28 days after treatment with Benzobicyclon applied at 371 g ai ha⁻¹.
| Weed Species | Application Placement | Visual Control (%) | Dry Weight Reduction (%) |
| Weedy Rice | Foliage & Floodwater | 88 | 78 |
| Floodwater Only | 82 | 75 | |
| Foliage Only | <18 | Not Significant | |
| Amazon Sprangletop | Foliage & Floodwater | 69 | 77 |
| Floodwater Only | 59 | 65 | |
| Foliage Only | <18 | Not Significant | |
| Barnyardgrass | Foliage & Floodwater | 54 | 68 |
| Floodwater Only | 47 | 55 | |
| Foliage Only | <18 | Not Significant |
Data adapted from Brabham et al., 2019.[1][9]
Table 2: Efficacy of Benzobicyclon with Different Adjuvants
Visual control and dry weight reduction of weed species 28 days after treatment with Benzobicyclon (371 g ai ha⁻¹) applied simultaneously to foliage and floodwater.
| Weed Species | Adjuvant (v/v) | Visual Control (%) | Dry Weight Reduction (%) |
| Amazon Sprangletop | None | 67 | Not Reported |
| NIS (0.25%) | 91 | Not Reported | |
| COC (1%) | 99 | >85 | |
| MSO (1%) | 99 | >85 | |
| Barnyardgrass | None | 27 | Not Reported |
| NIS (0.25%) | 44 | Not Reported | |
| COC (1%) | 82 | >85 | |
| MSO (1%) | 96 | >85 |
Data adapted from Brabham et al., 2019.[1][9][10]
Experimental Protocols
Experiment 1: Benzobicyclon Placement Study
-
Objective: To determine the effect of herbicide placement on Benzobicyclon efficacy.
-
Methodology:
-
Weed species (Barnyardgrass, Amazon sprangletop, Weedy Rice) were grown in pots to the 2- to 4-leaf stage.[1]
-
A flood was established in the pots.
-
Benzobicyclon was applied at a rate of 371 g ai ha⁻¹.[1]
-
Treatments were applied in three ways:
-
Foliage Only: Herbicide applied directly to the plant foliage, with the floodwater covered.
-
Floodwater Only: Herbicide applied directly to the floodwater, avoiding contact with foliage.
-
Foliage and Floodwater: Herbicide applied over the top to both foliage and floodwater.
-
-
For foliage-only treatments, different adjuvants (None, NIS, COC, MSO at 1% v/v) were also tested.[1]
-
Visual weed control and plant dry weight reduction were assessed 28 days after treatment.[1][9]
-
Experiment 2: Adjuvant Efficacy Study
-
Objective: To evaluate the impact of different adjuvant types on Benzobicyclon efficacy when applied to foliage and floodwater.
-
Methodology:
-
Barnyardgrass (3- to 4-leaf stage) and Amazon sprangletop (4- to 5-leaf stage) were grown in pots with an established flood.[1][9]
-
Benzobicyclon was applied at 371 g ai ha⁻¹ simultaneously to foliage and floodwater with one of the following adjuvant treatments:[1][9]
-
No adjuvant
-
Nonionic Surfactant (NIS) at 0.25% v/v
-
Crop Oil Concentrate (COC) at 1% v/v
-
Methylated Seed Oil (MSO) at 1% v/v
-
-
Visual weed control and plant dry weight reduction were assessed 28 days after treatment.[1][9]
-
Visualizations
Caption: Benzobicyclon activation and mechanism of action.
References
- 1. Spray deposition, adjuvants, and physiochemical properties affect benzobicyclon efficacy | Weed Technology | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. scispace.com [scispace.com]
- 5. bioone.org [bioone.org]
- 6. Hydrolytic Activation Kinetics of the Herbicide Benzobicyclon in Simulated Aquatic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. bioone.org [bioone.org]
- 10. cambridge.org [cambridge.org]
- 11. extension.purdue.edu [extension.purdue.edu]
- 12. nydairyadmin.cce.cornell.edu [nydairyadmin.cce.cornell.edu]
- 13. Adjuvant 101 - proper tank mixing order | Agronomy [chsagronomy.com]
- 14. Tank-Mix Guidelines | Crop Science US [cropscience.bayer.us]
Technical Support Center: Benzobicyclon Phytotoxicity in Non-Target Rice Cultivars
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the phytotoxicity of benzobicyclon in non-target rice cultivars.
Frequently Asked Questions (FAQs)
Q1: What is benzobicyclon and how does it work?
Benzobicyclon is a pro-herbicide, meaning it is not phytotoxic in its original form.[1][2] It requires hydrolysis in the presence of water to convert into its active form, benzobicyclon hydrolysate.[1][2][3] This active compound is a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor.[1][4][5] By inhibiting the HPPD enzyme, benzobicyclon hydrolysate disrupts plastoquinone biosynthesis, which is essential for carotenoid synthesis.[1][4] This leads to the characteristic bleaching or whitening of new plant growth, followed by chlorosis and eventual plant death.[1][4]
Q2: Why are some rice cultivars more sensitive to benzobicyclon than others?
Differential tolerance to benzobicyclon among rice cultivars is primarily linked to their genetic lineage and the presence of a specific gene.
-
Indica vs. Japonica Cultivars: Japonica-type rice cultivars generally exhibit greater tolerance to benzobicyclon, while indica-type cultivars are often highly susceptible.[1][3][6][7]
-
The HIS1 Gene: Tolerance to benzobicyclon is largely conferred by the HPPD Inhibitor Sensitive 1 (HIS1) gene.[6][8][9] This gene facilitates the detoxification of benzobicyclon hydrolysate through hydroxylation, converting it into a less phytotoxic compound.[6][8] Sensitivity in many indica cultivars is due to mutations in the HIS1 gene, which result in a loss of function.[8]
Q3: What are the typical symptoms of benzobicyclon phytotoxicity in rice?
The primary symptoms of benzobicyclon phytotoxicity are visual and appear on the new growth of the rice plant. These include:
-
Bleaching: A distinct whitening of newly emerging leaves due to the inhibition of carotenoid synthesis.[1][4]
-
Necrosis: Browning and death of plant tissue, which follows bleaching and chlorosis.[1]
-
Stunting: A reduction in the overall growth and development of the plant.[10]
Q4: What are the critical factors that influence the phytotoxicity of benzobicyclon in experiments?
Several factors can significantly impact the observed phytotoxicity:
-
Water Management: A continuous flood is essential for the conversion of benzobicyclon to its active form, benzobicyclon hydrolysate.[1][3] A flood depth of at least 10 cm is considered optimal for its performance.[3]
-
Rice Growth Stage: Younger rice plants, particularly at the two-leaf stage, tend to be more susceptible to injury than plants at the four-leaf or tillering stages.[2][6][7]
-
Application Rate: Higher doses of benzobicyclon can lead to more severe phytotoxicity symptoms.[5][6]
-
Rice Cultivar: As mentioned in Q2, the genetic background of the rice cultivar is a primary determinant of its sensitivity.[1][3][6][7]
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no phytotoxicity symptoms in a susceptible cultivar. | 1. Insufficient hydrolysis: Lack of a continuous and adequate water flood after application.[3] 2. Incorrect application timing: The herbicide was applied to rice at a more tolerant growth stage (e.g., tillering).[2][6] 3. Degradation of the compound: Improper storage or handling of the benzobicyclon formulation. | 1. Ensure a continuous flood of at least 10 cm is established and maintained after application.[3] 2. Verify the growth stage of the rice at the time of application. For sensitivity screening, application at the 2- to 4-leaf stage is often more effective.[6][7] 3. Check the expiration date and storage conditions of the herbicide. |
| Severe phytotoxicity in a cultivar expected to be tolerant. | 1. Cultivar misidentification: The rice cultivar may not be the expected japonica type. 2. Environmental stress: Other stressors (e.g., temperature extremes, nutrient deficiency) may exacerbate the herbicide's effect. 3. Overdosing: Application of a higher dose than intended, possibly due to sprayer calibration errors. | 1. Confirm the genetic lineage of the rice cultivar. If possible, include a known tolerant japonica cultivar as a control. 2. Monitor and record environmental conditions throughout the experiment. 3. Recalibrate application equipment and double-check all calculations for dosing. |
| High variability in phytotoxicity among replicates of the same treatment. | 1. Uneven application: Non-uniform spray coverage across the experimental plots. 2. Inconsistent water depth: Variations in the flood level within or between replicate plots. 3. Soil heterogeneity: Differences in soil properties (e.g., organic matter, pH) that can affect herbicide availability.[11] | 1. Ensure the sprayer provides a consistent and even application. 2. Carefully level the experimental area to maintain a uniform flood depth. 3. Homogenize the soil for pot experiments or account for soil variability in the experimental design for field trials. |
Quantitative Data Summary
Table 1: Influence of Rice Cultivar Lineage and Growth Stage on Benzobicyclon Injury
| Rice Cultivar | Lineage | Growth Stage at Application | Phytotoxicity/Injury (%) | Reference |
| CL153 | Japonica | 2-leaf | More injurious than later stages | [6] |
| CL153 | Japonica | Post-flood | ≤1% | [3][12] |
| Diamond | Japonica | 2-leaf | More injurious than later stages | [6] |
| PVL01 | Japonica | 2-leaf | More injurious than later stages | [6] |
| CLXL745 | Japonica Hybrid | 2-leaf | More injurious than later stages | [6] |
| Rondo | Indica | 2-leaf, 4-leaf, Tillering | ≥97% | [2][6] |
| Purple Maker | Indica | Not specified | Severe injury and chlorosis | [3] |
Table 2: Phytotoxicity of Benzobicyclon on Different Rice Varieties at Varying Dosages
| Rice Variety | Dosage (g a.i./ha) | Herbicide Injury Severity (%) | Reference |
| Bg250, Bg251, Bg300, Bg310 | 200, 300, 600 | No injury | [5] |
| Bg252, Bg352, Bg358, Bg366, Bg374, Bg360 | 200, 300, 600 | Significantly higher injury | [5] |
Experimental Protocols
Protocol 1: Assessment of Benzobicyclon Phytotoxicity Using a Visual Rating Scale
This protocol is adapted from methodologies described in multiple studies for assessing herbicide injury.[2][5][10]
-
Experimental Design:
-
Use a randomized complete block design with a split-plot arrangement of treatments, with rice cultivar as the main plot and herbicide treatment as the subplot.[2]
-
Include a non-treated control for each cultivar for comparison.
-
Ensure each treatment is replicated at least four times.[2]
-
For field trials, use individual bays for each plot to prevent the movement of benzobicyclon between treatments.[12]
-
-
Herbicide Application:
-
Apply benzobicyclon at the desired rice growth stage (e.g., 2-leaf, 4-leaf, or tillering).[2]
-
Use a CO₂-pressurized backpack sprayer with appropriate nozzles (e.g., AIXR110015) calibrated to deliver a consistent volume (e.g., 140 L/ha).[8]
-
For post-flood applications, establish a continuous flood prior to application.
-
-
Phytotoxicity Assessment:
-
Visually assess crop injury at set intervals after application (e.g., 14 and 21 days after treatment).[2]
-
Use a rating scale of 0 to 100%, where 0% represents no visible crop injury compared to the non-treated control, and 100% represents complete crop death.[2]
-
Symptoms to assess include bleaching, chlorosis, necrosis, and stunting.[1][4][10]
-
-
Data Analysis:
-
Subject the data to Analysis of Variance (ANOVA).
-
Use a statistical software package (e.g., SAS 9.0) for analysis.[5]
-
Protocol 2: Measuring Chlorophyll Content to Quantify Phytotoxicity
This is a quantitative method to supplement visual phytotoxicity ratings.[13]
-
Sample Collection:
-
Collect leaf samples from the newest fully expanded leaves of rice plants from each treatment group at various time points after herbicide application (e.g., 1, 5, 10, 15, and 20 days).[13]
-
-
Chlorophyll Measurement:
-
Use a chlorophyll content meter (e.g., SPAD meter) for a non-destructive, rapid measurement of chlorophyll content.
-
Alternatively, for a more detailed analysis, use a spectrophotometric method:
-
Extract chlorophyll from a known weight of leaf tissue using a solvent like 80% acetone or ethanol.
-
Centrifuge the extract to pellet debris.
-
Measure the absorbance of the supernatant at specific wavelengths (e.g., 645 nm and 663 nm for chlorophyll a and b).
-
Calculate the chlorophyll concentration using established equations.
-
-
-
Data Analysis:
-
Compare the chlorophyll content of herbicide-treated plants to that of the non-treated controls.
-
A significant reduction in chlorophyll content indicates phytotoxicity.
-
Visualizations
Caption: Activation of Benzobicyclon and its mechanism of action via HPPD inhibition.
Caption: Workflow for assessing benzobicyclon phytotoxicity in rice cultivars.
References
- 1. scholarworks.uark.edu [scholarworks.uark.edu]
- 2. scholarworks.uark.edu [scholarworks.uark.edu]
- 3. Benzobicyclon for weedy rice control in quizalofop- and imidazolinone-resistant rice systems | Weed Technology | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. 192.248.56.27:8080 [192.248.56.27:8080]
- 6. researchgate.net [researchgate.net]
- 7. "Evaluation of Benzobicyclon in Midsouth Rice (Oryza sativa) Production" by Jake Patterson [scholarworks.uark.edu]
- 8. bioone.org [bioone.org]
- 9. researchgate.net [researchgate.net]
- 10. ijcmas.com [ijcmas.com]
- 11. repository.lsu.edu [repository.lsu.edu]
- 12. bioone.org [bioone.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Weed Resistance to Benzobicyclon
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on weed resistance to the herbicide benzobicyclon.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mode of action of benzobicyclon and the mechanisms of weed resistance.
Q1: What is the mode of action of benzobicyclon?
A1: Benzobicyclon is a pro-herbicide, meaning it is converted into its active form, benzobicyclon-hydrolysate, after application in an aqueous environment.[1] This active compound is a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor.[1][2] HPPD is a key enzyme in the biochemical pathway that synthesizes plastoquinone and tocopherols.[3] Inhibition of HPPD leads to a depletion of these essential molecules, which in turn disrupts carotenoid biosynthesis.[2] Without carotenoids to protect chlorophyll from photo-oxidation, the plant's photosynthetic tissues are damaged, leading to characteristic bleaching symptoms and eventual plant death.
Q2: What are the known mechanisms of weed resistance to benzobicyclon?
A2: The primary mechanisms of weed resistance to benzobicyclon and other HPPD inhibitors are:
-
Metabolic Resistance: This is the most common form of resistance to HPPD inhibitors.[4] It involves the rapid detoxification of the herbicide by enzymes before it can reach its target site. For benzobicyclon, this can be mediated by:
-
HIS1 (HPPD Inhibitor Sensitive 1) Gene: This gene, particularly relevant in rice and weedy rice, encodes an Fe(II)/2-oxoglutarate-dependent oxygenase that hydroxylates the active benzobicyclon-hydrolysate into a less toxic form.[5]
-
Cytochrome P450 monooxygenases (P450s) and Glutathione S-transferases (GSTs): These enzyme families are known to be involved in the metabolic detoxification of various herbicides, including HPPD inhibitors.[6][7]
-
-
Target-Site Resistance: This form of resistance is less common for HPPD inhibitors but can occur.[4] It involves genetic mutations in the HPPD gene itself, which alter the enzyme's structure and prevent the herbicide from binding effectively.[4][8]
Q3: How can I determine which resistance mechanism is present in my weed population?
A3: A combination of molecular and biochemical assays is typically used:
-
Sequence the HPPD gene: This will identify any potential target-site mutations.
-
Genotype for the HIS1 gene: In weedy rice, this can determine if resistance is conferred by a functional HIS1 allele.
-
Conduct enzyme activity assays: Measure the activity of HPPD, P450s, and GSTs in the presence and absence of benzobicyclon and their respective inhibitors.
-
Perform whole-plant bioassays: Compare the dose-response of the suspected resistant population to a known susceptible population to quantify the level of resistance.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during experimental procedures.
Molecular Diagnostics
Q: My KASP assay for the HIS1 gene is showing ambiguous clustering or unexpected results.
A: This can be due to several factors:
-
Poor DNA Quality: Ensure DNA is of high purity and integrity. Contaminants can inhibit the PCR reaction.
-
Incorrect DNA Concentration: Use a consistent and optimal amount of DNA for each reaction.
-
Suboptimal PCR Conditions: The annealing temperature and cycling times may need to be optimized for your specific primers and thermocycler.
-
Primer Design Issues: In polyploid species or those with high genetic diversity, primers may not be specific enough. Align primer sequences against multiple reference genomes to check for potential off-target binding.
-
Cross-Contamination: Ensure there is no cross-contamination between DNA samples of different genotypes.
Q: My qPCR results for HIS1 or HPPD gene expression are inconsistent.
A: Inconsistent qPCR results can arise from:
-
RNA Quality: Ensure high-quality, intact RNA is used for cDNA synthesis.
-
Primer Efficiency: Validate primer efficiency to ensure it is within the acceptable range (typically 90-110%).
-
Reference Gene Stability: Use a validated, stably expressed reference gene for normalization.
-
Pipetting Errors: Use calibrated pipettes and be meticulous when preparing reaction mixes.
-
PCR Inhibitors: Co-purified compounds from plant tissues can inhibit the reaction.
Biochemical Assays
Q: I am not observing significant inhibition in my HPPD enzyme activity assay with benzobicyclon.
A: Consider the following:
-
Pro-herbicide Activation: Remember that benzobicyclon needs to be hydrolyzed to its active form. Ensure your assay buffer conditions (e.g., pH) are suitable for this conversion if you are not using the active hydrolysate directly.
-
Enzyme Extraction: The extraction protocol may need optimization to maintain enzyme stability and activity. Work quickly and at low temperatures.
-
Assay Conditions: The pH, temperature, and substrate concentrations may not be optimal for the HPPD enzyme from your specific plant species.
Q: My cytochrome P450 or GST activity assays show high background or no activity.
A: These assays can be sensitive to:
-
Sample Preparation: Microsomal preparations for P450 assays must be of high quality.
-
Cofactor Availability: Ensure that necessary cofactors (e.g., NADPH for P450s, glutathione for GSTs) are present in sufficient concentrations.
-
Inhibitors in Plant Extract: Endogenous compounds in the plant extract can interfere with the assay.
-
Substrate Specificity: The model substrate used (e.g., CDNB for GSTs) may not be optimal for all isozymes.
Whole-Plant Bioassays
Q: I am not seeing a clear dose-response relationship in my whole-plant bioassay.
A: This could be due to:
-
Environmental Conditions: Maintain consistent and optimal growing conditions (light, temperature, humidity) for all plants.
-
Plant Growth Stage: Treat all plants at a uniform growth stage, as susceptibility to herbicides can vary with age.
-
Herbicide Application: Ensure uniform spray coverage for all treatments.
-
Genetic Heterogeneity: If the seed source is not uniform, individual plants may respond differently.
Section 3: Data Presentation
Table 1: Benzobicyclon Resistance Levels in Weedy Rice (Oryza sativa f. spontanea)
| Weedy Rice Population | Proposed Resistance Mechanism | Resistance Factor (RF) | Reference |
| FXYX (japonica weedy rice) | HIS1-mediated metabolism, P450 and GST activity | >20 | [6] |
| QPAG (indica weedy rice) | P450 and GST activity | >20 | [6] |
| PDRY (susceptible) | - | 1 | [6] |
Resistance Factor (RF) is calculated as the GR50 of the resistant population divided by the GR50 of the susceptible population.
Table 2: Mutations in the HIS1 Gene Conferring Sensitivity to Benzobicyclon
| Mutation | Effect | Reference |
| 28-bp deletion in exon 3 | Frameshift leading to a truncated, non-functional protein | [3] |
| T1510G substitution | Leads to loss of function | [3] |
Section 4: Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay
-
Plant Material: Grow suspected resistant and known susceptible weed populations from seed in pots containing a standardized soil mix.
-
Growth Conditions: Maintain plants in a controlled environment (e.g., greenhouse or growth chamber) with consistent temperature, humidity, and photoperiod.
-
Herbicide Application: At the 3-4 leaf stage, treat plants with a range of benzobicyclon doses, including a non-treated control. A typical dose range might be 0, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate.
-
Evaluation: At 21 days after treatment, visually assess plant injury and harvest the above-ground biomass. Dry the biomass at 60°C for 72 hours and record the dry weight.
-
Data Analysis: Analyze the dry weight data using a log-logistic dose-response model to calculate the GR50 (the dose required to cause a 50% reduction in growth) for each population.
Protocol 2: KASP (Kompetitive Allele-Specific PCR) Assay for HIS1 Mutations
-
DNA Extraction: Extract high-quality genomic DNA from leaf tissue of individual plants.
-
Primer Design: Design two allele-specific forward primers, one for the wild-type allele and one for the mutant allele, and a common reverse primer.
-
Reaction Setup: Prepare the KASP reaction mix containing the DNA sample, KASP Master Mix, and the specific primer mix.
-
PCR and Fluorescence Reading: Perform the PCR using a thermal cycler with a touchdown PCR protocol. After cycling, read the fluorescence on a FRET-capable plate reader.
-
Genotype Calling: Analyze the fluorescence data to call the genotypes (homozygous wild-type, heterozygous, or homozygous mutant).
Protocol 3: In Vitro HPPD Enzyme Inhibition Assay
-
Enzyme Extraction: Homogenize fresh plant tissue in a cold extraction buffer. Centrifuge the homogenate and use the supernatant for the assay.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, ascorbate, FeSO4, and the extracted enzyme.
-
Inhibition Assay: Add varying concentrations of benzobicyclon-hydrolysate to the reaction mixture and incubate.
-
Enzyme Reaction: Initiate the reaction by adding the substrate, p-hydroxyphenylpyruvate (HPP).
-
Detection: Monitor the reaction progress by measuring the decrease in absorbance at a specific wavelength corresponding to the substrate consumption or the formation of the product.
-
Data Analysis: Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 4: Microsomal Cytochrome P450 Activity Assay
-
Microsome Isolation: Isolate microsomes from plant tissues by differential centrifugation.
-
Reaction Setup: Prepare a reaction mixture containing the microsomal fraction, a buffer, and an NADPH-generating system.
-
Metabolism Assay: Add benzobicyclon to the reaction mixture and incubate.
-
Extraction and Analysis: Stop the reaction and extract the metabolites. Analyze the metabolites using HPLC or LC-MS/MS to quantify the rate of benzobicyclon metabolism.
Protocol 5: Glutathione S-Transferase (GST) Activity Assay
-
Enzyme Extraction: Prepare a crude enzyme extract from plant tissues.
-
Reaction Mixture: Prepare a reaction mixture containing a buffer, reduced glutathione (GSH), and the enzyme extract.
-
Activity Measurement: Initiate the reaction by adding the substrate, 1-chloro-2,4-dinitrobenzene (CDNB). Monitor the increase in absorbance at 340 nm, which corresponds to the formation of the GSH-CDNB conjugate.
-
Data Analysis: Calculate the specific activity of GST in the extract.
Section 5: Visualizations
Caption: Signaling pathway of HPPD inhibition by benzobicyclon.
Caption: Experimental workflow for identifying benzobicyclon resistance mechanisms.
References
- 1. scholarworks.uark.edu [scholarworks.uark.edu]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Exploring Natural Allelic Variations of the β-Triketone Herbicide Resistance Gene HIS1 for Application in indica Rice and Particularly in Two-Line Hybrid Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying resistant mutations in the herbicide target site of the plant 4‐hydroxyphenylpyruvate dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. primetech.co.jp [primetech.co.jp]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Benzobicyclon Performance in Varied Soil Conditions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Benzobicyclon in diverse soil types.
Frequently Asked Questions (FAQs)
Q1: What is Benzobicyclon and how does it work?
Benzobicyclon is a pro-herbicide, meaning it is not active in its applied form.[1][2] It requires hydrolysis in the presence of water to convert into its active metabolite, benzobicyclon hydrolysate (BH).[1][2] This active compound is a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor.[1][2] By inhibiting the HPPD enzyme, BH disrupts the synthesis of essential compounds for plant growth, leading to bleaching of new growth, chlorosis, and eventual plant death.[1][2]
Q2: Why is the performance of Benzobicyclon inconsistent across different soil types?
The efficacy of Benzobicyclon is highly dependent on the physicochemical properties of the soil. Factors such as soil organic matter content, clay content, and pH significantly influence the availability and activity of the active metabolite, benzobicyclon hydrolysate (BH). High organic matter and clay content can lead to increased adsorption of BH, making it less available for uptake by target weeds.[3][4] Soil pH also plays a crucial role, with lower pH generally leading to greater adsorption and potentially reduced efficacy.[4]
Q3: How does soil organic matter affect Benzobicyclon's performance?
Soil organic matter has a high capacity to adsorb organic molecules like benzobicyclon hydrolysate. In soils with high organic matter content, a larger fraction of the active herbicide is bound to the organic particles, reducing its concentration in the soil solution and thus its availability for weed uptake.[3] This can result in decreased herbicidal activity.
Q4: What is the impact of clay content on Benzobicyclon's efficacy?
Similar to organic matter, clay particles have a large surface area and can adsorb benzobicyclon hydrolysate.[3][4] Soils with high clay content will exhibit stronger adsorption of the herbicide, leading to reduced bioavailability and potentially lower weed control.[3][4]
Q5: How does soil pH influence the effectiveness of Benzobicyclon?
Soil pH affects the chemical form of benzobicyclon hydrolysate and its interaction with soil particles. Generally, lower soil pH (more acidic) is correlated with increased adsorption of BH to soil colloids (both organic matter and clay).[4] This increased binding at lower pH can decrease the amount of active ingredient in the soil solution, thereby reducing its herbicidal effect.
Q6: Is water management critical for Benzobicyclon's activity?
Yes, water is essential for the conversion of Benzobicyclon to its active form, benzobicyclon hydrolysate.[1][2] Therefore, adequate soil moisture or the presence of a flood is necessary for the herbicide to be effective. In dry soil conditions, the hydrolysis process is limited, leading to poor performance.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Reduced efficacy in high organic matter or high clay content soils. | Increased adsorption of benzobicyclon hydrolysate to soil particles, reducing its bioavailability. | 1. Increase Application Rate: Consider a higher application rate within the recommended range to compensate for adsorption. 2. Incorporate into Soil: Mechanical incorporation can help to distribute the herbicide more evenly and potentially reduce surface adsorption. 3. Optimize Water Management: Ensure adequate soil moisture to facilitate the conversion to the active form and its movement into the soil solution. 4. Consider Adjuvants: Investigate the use of soil-penetrating adjuvants that may help to reduce binding to soil particles. |
| Poor performance in low pH (acidic) soils. | Enhanced adsorption of benzobicyclon hydrolysate to soil colloids under acidic conditions. | 1. Soil pH Adjustment: If feasible, adjust the soil pH to a more neutral range (6.0-7.0) through liming. This is a long-term strategy. 2. Select Alternative Herbicides: In persistently acidic soils, consider using herbicides with a different mode of action that are less affected by low pH. |
| Inconsistent results in variable field conditions. | Variations in soil type, organic matter, and pH across the experimental area. | 1. Soil Mapping: Conduct detailed soil analysis to map the variability within the field. 2. Site-Specific Application: If equipment allows, use variable rate technology to apply higher rates of Benzobicyclon to areas with higher organic matter or clay content. 3. Increase Replication: In small plot research, increase the number of replications to account for soil heterogeneity. |
| Lack of activity in dry soil conditions. | Insufficient water for the hydrolysis of Benzobicyclon to its active form. | 1. Pre- or Post-Application Irrigation: Apply irrigation before or after the herbicide application to ensure adequate soil moisture. 2. Time Application with Rainfall: Apply Benzobicyclon when rainfall is forecasted. 3. Maintain a Flood: In paddy rice systems, maintaining a continuous flood is crucial for optimal performance.[1] |
Data on Benzobicyclon Performance by Soil Type
The following tables summarize the influence of key soil properties on the behavior of benzobicyclon hydrolysate (BH).
Table 1: Adsorption of Benzobicyclon Hydrolysate (BH) in Different Soil Types
| Soil Type | Organic Matter (%) | Clay (%) | pH | Adsorption Constant (Kf) | Reference |
| Phaeozems | 4.5 | 25.3 | 6.8 | 4.728 | [3] |
| Alisols | 3.2 | 35.1 | 5.2 | - | [3] |
| Ferralsols | 2.8 | 40.2 | 4.9 | - | [3] |
| Lixisols | 1.5 | 20.7 | 6.5 | - | [3] |
| Plinthosols | 2.1 | 15.4 | 5.8 | - | [3] |
| Anthrosols | 1.9 | 12.6 | 7.1 | - | [3] |
| Luvisols | 1.2 | 18.9 | 7.5 | - | [3] |
| Gleysols | 0.9 | 8.7 | 7.8 | 0.066 | [3] |
Note: A higher adsorption constant (Kf) indicates stronger binding to the soil and potentially lower bioavailability.
Table 2: Correlation of Benzobicyclon Hydrolysate (BH) Adsorption with Soil Properties
| Soil Property | Correlation with Adsorption (r) | p-value | Reference |
| Organic Matter Content | Positive | 0.010 | [3] |
| Clay Content | Positive | 0.009 | [3] |
| pH | Negative | <0.0001 | [4] |
Experimental Protocols
Protocol 1: Evaluating the Efficacy of Benzobicyclon in Different Soil Types
Objective: To determine the effect of soil type on the herbicidal efficacy of Benzobicyclon.
Materials:
-
Benzobicyclon formulation
-
Seeds of a sensitive indicator weed species (e.g., barnyardgrass)
-
Pots (e.g., 500 mL)
-
Different soil types (e.g., sandy loam, clay loam, high organic matter soil)
-
Greenhouse or controlled environment chamber
-
Spraying equipment calibrated for small plot applications
-
Analytical balance, drying oven
Methodology:
-
Soil Preparation: Collect and characterize different soil types for their organic matter content, clay content, and pH. Air-dry and sieve the soils to ensure uniformity.
-
Potting: Fill each pot with a known weight of one of the soil types.
-
Planting: Sow a predetermined number of indicator weed seeds at a consistent depth in each pot.
-
Growth Conditions: Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity. Water the pots as needed to maintain optimal moisture for germination and growth.
-
Herbicide Application: Once the weeds have reached a specific growth stage (e.g., 2-3 leaves), apply Benzobicyclon at a range of doses to different sets of pots for each soil type. Include an untreated control for each soil type.
-
Post-Application Care: Return the pots to the controlled environment and continue to water as needed.
-
Efficacy Assessment: At a set time point after application (e.g., 14 and 28 days), visually assess the percentage of weed control (0% = no effect, 100% = complete kill).
-
Biomass Measurement: Harvest the above-ground biomass of the weeds from each pot, dry it in an oven at 70°C for 48 hours, and record the dry weight.
-
Data Analysis: Analyze the visual control ratings and biomass data to determine the effect of soil type on Benzobicyclon efficacy. Calculate the dose required to achieve 50% growth reduction (GR50) for each soil type.
Protocol 2: Determining the Adsorption of Benzobicyclon Hydrolysate in Soil
Objective: To quantify the adsorption of benzobicyclon hydrolysate to different soil types.
Materials:
-
Analytical standard of benzobicyclon hydrolysate (BH)
-
Different soil types
-
0.01 M CaCl2 solution
-
Centrifuge tubes (e.g., 50 mL)
-
Orbital shaker
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Analytical balance
Methodology:
-
Soil Preparation: Air-dry and sieve the different soil types.
-
Solution Preparation: Prepare a stock solution of benzobicyclon hydrolysate in a suitable solvent and create a series of working solutions of known concentrations in 0.01 M CaCl2.
-
Batch Equilibrium Experiment:
-
Weigh a known amount of soil (e.g., 5 g) into a series of centrifuge tubes.
-
Add a known volume (e.g., 25 mL) of each working solution to the tubes.
-
Include control tubes with the working solutions but no soil to check for adsorption to the tube walls.
-
-
Equilibration: Place the tubes on an orbital shaker and shake for a predetermined time (e.g., 24 hours) to reach equilibrium.
-
Centrifugation and Filtration: Centrifuge the tubes to separate the soil from the solution. Filter the supernatant to remove any remaining particles.
-
Analysis: Analyze the concentration of benzobicyclon hydrolysate remaining in the supernatant using HPLC or LC-MS/MS.
-
Calculation: The amount of BH adsorbed to the soil is calculated by the difference between the initial and the equilibrium concentrations in the solution.
-
Adsorption Isotherms: Plot the amount of adsorbed BH against the equilibrium concentration to generate adsorption isotherms and calculate adsorption coefficients (e.g., Kf or Kd).
Visualizations
Caption: Activation and mode of action of Benzobicyclon.
Caption: Factors in soil that can reduce Benzobicyclon efficacy.
References
- 1. Benzobicyclon for weedy rice control in quizalofop- and imidazolinone-resistant rice systems | Weed Technology | Cambridge Core [cambridge.org]
- 2. Hydrolytic Activation Kinetics of the Herbicide Benzobicyclon in Simulated Aquatic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adsorption-desorption behavior of benzobicyclon hydrolysate in different agricultural soils in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Weed Control with Benzobicyclon
This guide is intended for researchers, scientists, and professionals in drug development who are utilizing Benzobicyclon in their experiments and encountering issues with weed control efficacy. Below are troubleshooting guides and frequently asked questions to address specific problems.
Frequently Asked Questions (FAQs)
1. Why am I seeing poor or no weed control after applying Benzobicyclon?
Several factors can contribute to reduced efficacy of Benzobicyclon. A primary reason is improper activation of the herbicide. Benzobicyclon is a pro-herbicide, meaning it needs to be converted into its active form, benzobicyclon hydrolysate, through a non-enzymatic hydrolysis reaction in the presence of water.[1][2] For optimal performance, a continuous flood must be maintained.[1]
Other critical factors include:
-
Inadequate Flood Depth: Research indicates that Benzobicyclon performs best with a flood depth of at least 10 cm.[1][3]
-
Incorrect Application Timing: The timing of application relative to both flood establishment and weed growth stage is crucial.[4][5] Applying to larger, more established weeds can lead to reduced control.[5][6]
-
Weed Species: Benzobicyclon has a broad spectrum of activity, but some weeds are inherently more tolerant.[7][8]
-
Potential Herbicide Resistance: The target weed population may have developed resistance to HPPD-inhibiting herbicides.[2]
-
Water pH and Temperature: The hydrolysis of Benzobicyclon can be influenced by water pH and temperature, with a half-life of 15 hours at a pH of 7 and 25°C.[4][8]
2. How critical is water management for Benzobicyclon's activity?
Water management is arguably the most critical factor for the successful use of Benzobicyclon. The presence of a continuous flood is non-negotiable for its herbicidal activity.[1][2] Applications to dry or intermittently flooded soil will result in minimal to no weed control because the conversion to its active hydrolysate will not occur.[9][10] Furthermore, the depth of the flood directly impacts efficacy, with a deeper flood (e.g., 15 cm) often providing better control than a shallow flood (e.g., 5 cm) for certain weed species.[5]
3. What is the optimal timing for Benzobicyclon application?
Optimal application timing depends on the weed species and their growth stage. Generally, Benzobicyclon is most effective when applied to small, actively growing weeds.[2][5] For instance, applying to 2-leaf weeds has shown greater efficacy than applications to 6-leaf weeds.[5] Research has also shown that applying Benzobicyclon 24 hours after establishing a continuous flood can be highly effective.[4]
4. I am observing bleaching symptoms on the weeds, but they are not dying. What does this indicate?
Bleaching of new growth is the characteristic symptom of HPPD-inhibiting herbicides like Benzobicyclon, as they disrupt plastoquinone biosynthesis.[3][11] This is followed by chlorosis and, ultimately, plant death.[1][11] If you observe bleaching without subsequent necrosis and death, it could be due to several factors:
-
Sub-lethal Dose: The concentration of the active herbicide reaching the target site may be insufficient to cause mortality. This could be due to incorrect application rates, poor hydrolysis, or application to weeds that are too large.[5][12]
-
Weed Tolerance or Resistance: The weed species may have a natural tolerance or have developed resistance to the herbicide.[13][14]
-
Environmental Conditions: Unfavorable environmental conditions can cause stress in weeds, making them less susceptible to herbicides.[12]
5. Could the rice variety I am using be affecting the performance of Benzobicyclon?
Yes, rice cultivar genetics can influence the observed weed control. While Benzobicyclon is selective for rice, some varieties, particularly indica-type rice cultivars, have shown higher sensitivity and potential for injury compared to japonica-type cultivars.[2][13] This differential tolerance is linked to the HPPD Inhibitor Sensitive 1 (HIS1) gene.[6][13] If the rice crop is showing signs of injury, it could be due to the genetic background of the cultivar.
6. How can I determine if I have a weed resistance issue?
If you suspect herbicide resistance, it is crucial to confirm it through systematic testing. Poor herbicide performance in the field is not always due to resistance; it can be caused by the application errors mentioned above.[15] To confirm resistance, you will need to compare the response of the suspected resistant population to a known susceptible population of the same weed species under controlled conditions.[16]
Data Presentation
Table 1: Influence of Application Timing and Flood Depth on Weed Control with Benzobicyclon
| Weed Species | Weed Stage at Application | Flood Depth | Benzobicyclon Rate (g ai ha⁻¹) | Visual Control (%) 28 DAT | Reference |
| Weedy Rice | 1-2 leaf | - | 371 | 69-93 | [6][13] |
| Weedy Rice | 3-4 leaf | - | 371 | 24-93 | [13] |
| Weedy Rice | 1-2 tiller | - | 371 | 4-82 | [13] |
| Amazon Sprangletop | 2-leaf | 5 cm | 247 | 100 | [5] |
| Amazon Sprangletop | 2-leaf | 15 cm | 247 | 100 | [5] |
| Barnyardgrass | 2-leaf | 15 cm | 371 | >55 | [5] |
| Barnyardgrass | 6-leaf | 15 cm | 371 | <20 | [5] |
Table 2: Effect of Adjuvants on Benzobicyclon Efficacy on Barnyardgrass and Amazon Sprangletop (3-5 leaf stage)
| Adjuvant (1% v/v) | Benzobicyclon Rate (g ai ha⁻¹) | Barnyardgrass Control (%) 28 DAT | Amazon Sprangletop Control (%) 28 DAT | Reference |
| None | 371 | 29 | 67 | [4] |
| Nonionic Surfactant (NIS) | 371 | Increased | Increased | [4] |
| Crop Oil Concentrate (COC) | 371 | Increased | Increased | [4] |
| Methylated Seed Oil (MSO) | 371 | Near-complete | Near-complete | [4] |
Experimental Protocols
Protocol 1: Whole-Plant Bioassay to Confirm Herbicide Resistance
This protocol is adapted from established methods for testing herbicide resistance and can be used to determine if a weed population is resistant to Benzobicyclon.[15][17][18]
Objective: To compare the response of a suspected resistant weed population to a known susceptible population following the application of Benzobicyclon under controlled greenhouse conditions.
Materials:
-
Seeds from the suspected resistant weed population and a known susceptible population of the same species.
-
Pots (e.g., 10 cm diameter) filled with a standard potting mix.
-
Greenhouse or growth chamber with controlled temperature and light.
-
Benzobicyclon formulation.
-
Research sprayer calibrated to deliver a precise volume.
-
Deionized water.
-
Adjuvant (e.g., MSO) if required.
-
Ruler and balance for measurements.
Methodology:
-
Seed Germination and Plant Growth:
-
Sow seeds of both the suspected resistant and susceptible populations in separate pots.
-
Grow the plants in a greenhouse or growth chamber under optimal conditions for the specific weed species.
-
Thin the seedlings to a uniform number per pot (e.g., 3-5 plants) once they have established.
-
-
Herbicide Application:
-
When the plants reach the target growth stage (e.g., 2-4 leaves), apply Benzobicyclon at a range of doses. This should include the recommended field rate, as well as several rates above and below it to establish a dose-response curve.[18] A non-treated control for each population is essential.
-
Prepare the spray solutions according to the manufacturer's instructions, including any recommended adjuvants.
-
Apply the herbicide using a calibrated research sprayer to ensure uniform coverage.
-
-
Post-Application Conditions:
-
After application, create a simulated flooded environment by placing the pots in trays with a constant water level (e.g., 5-10 cm, depending on the weed and pot size). This is critical for the activation of Benzobicyclon.
-
Return the plants to the greenhouse or growth chamber.
-
-
Data Collection and Analysis:
-
Visually assess weed control at regular intervals (e.g., 7, 14, 21, and 28 days after treatment) on a scale of 0% (no injury) to 100% (complete plant death).
-
At the final assessment, harvest the above-ground biomass from each pot, dry it in an oven until a constant weight is achieved, and record the dry weight.
-
Analyze the data by comparing the dose-response curves of the suspected resistant and susceptible populations. A significant shift in the dose-response curve for the suspected resistant population indicates resistance. Calculate the GR50 (the herbicide dose required to reduce plant growth by 50%) for each population.[16]
-
Protocol 2: Laboratory Bioassay for Herbicide Residue in Soil
This bioassay can help determine if persistent herbicide residues in the soil are affecting subsequent experiments.[19][20]
Objective: To detect the presence of biologically active Benzobicyclon residues in soil.
Materials:
-
Representative soil samples from the experimental area.
-
Control soil known to be free of herbicide residues.
-
Activated carbon.[20]
-
Pots or containers.
-
Seeds of a sensitive indicator species (e.g., oats, cucumber).[19]
Methodology:
-
Sample Preparation:
-
Collect representative soil samples from the field .
-
Divide each soil sample into two subsamples.
-
Thoroughly mix activated carbon into one of the subsamples (this will inactivate any herbicide residues and serve as a control).[20]
-
-
Planting:
-
Fill pots with the treated soil, the untreated soil, and the control soil.
-
Plant seeds of the indicator species in each pot.
-
-
Growth and Observation:
-
Grow the plants under suitable conditions with adequate light and water.
-
Observe the plants for several weeks for any signs of herbicide injury (e.g., stunting, chlorosis, bleaching) in the untreated soil compared to the carbon-treated and control soils.
-
If plants in the untreated soil show injury symptoms while those in the carbon-treated and control soils grow normally, it indicates the presence of herbicide residues.
-
Mandatory Visualizations
Caption: Mode of action of Benzobicyclon.
Caption: Troubleshooting workflow for poor Benzobicyclon efficacy.
References
- 1. Benzobicyclon for weedy rice control in quizalofop- and imidazolinone-resistant rice systems | Weed Technology | Cambridge Core [cambridge.org]
- 2. scholarworks.uark.edu [scholarworks.uark.edu]
- 3. bioone.org [bioone.org]
- 4. Spray deposition, adjuvants, and physiochemical properties affect benzobicyclon efficacy | Weed Technology | Cambridge Core [cambridge.org]
- 5. omicsonline.org [omicsonline.org]
- 6. Benzobicyclon efficacy is affected by plant growth stage, HPPD Inhibitor Sensitive 1 (HIS1) expression and zygosity in weedy rice (Oryza sativa) | Weed Science | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. repository.lsu.edu [repository.lsu.edu]
- 9. sosbai.com.br [sosbai.com.br]
- 10. Herbicide Treatment Table / Rice / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 11. scispace.com [scispace.com]
- 12. opot.co.za [opot.co.za]
- 13. bioone.org [bioone.org]
- 14. Benzobicyclon as a Post-Flood Option for Weedy Rice Control | Weed Technology | Cambridge Core [cambridge.org]
- 15. Herbicide Resistance - Teagasc | Agriculture and Food Development Authority [teagasc.ie]
- 16. hracglobal.com [hracglobal.com]
- 17. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. isws.org.in [isws.org.in]
- 19. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 20. chemcert.com.au [chemcert.com.au]
Technical Support Center: Benzobicyclon Degradation Kinetics in Aquatic Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation kinetics of Benzobicyclon in aquatic environments.
Frequently Asked Questions (FAQs)
Q1: What is Benzobicyclon and why is its degradation in water important?
A1: Benzobicyclon is a pro-herbicide, meaning it converts into its active form after application.[1][2][3][4][5] In aquatic systems, it undergoes hydrolysis to form the herbicidally active compound, Benzobicyclon hydrolysate (BH), also referred to as metabolite B.[1][6][7] Understanding the degradation kinetics of both the parent compound and its active metabolite is crucial for assessing its efficacy, environmental fate, and potential impact on non-target organisms.[1]
Q2: What are the primary degradation pathways for Benzobicyclon in aquatic systems?
A2: The two dominant degradation routes for Benzobicyclon in aquatic environments are hydrolysis and photolysis.[1][2][6] Hydrolysis is the primary mechanism for the conversion of the parent compound to its active form, Benzobicyclon hydrolysate.[1][2][7] The resulting Benzobicyclon hydrolysate is then primarily degraded through photolysis (breakdown by sunlight).[2][8]
Q3: What factors influence the rate of Benzobicyclon degradation?
A3: Several environmental factors can influence the degradation kinetics of Benzobicyclon and its hydrolysate:
-
pH: Basic conditions (higher pH) enhance the hydrolysis of Benzobicyclon.[2][3][4][7]
-
Temperature: Higher temperatures generally increase the rate of hydrolysis.[2][7]
-
Dissolved Organic Carbon (DOC): The presence of DOC can hinder the transformation of Benzobicyclon to its hydrolysate.[3][4][7] However, for the subsequent photolysis of the hydrolysate, dissolved organic matter can reduce direct photolysis but may increase indirect photolysis.[7][8][9]
-
Salinity: Increased salinity has been shown to accelerate the photodegradation of Benzobicyclon hydrolysate.[10]
Q4: How persistent is Benzobicyclon and its active metabolite in aquatic environments?
A4: Benzobicyclon itself degrades relatively quickly in water, with hydrolysis half-lives reported to be as short as 0.8 days.[1][6] However, its active metabolite, Benzobicyclon hydrolysate (Metabolite B), is significantly more persistent.[1][6][7] The persistence of Metabolite B is a key consideration in environmental risk assessments.[6]
Troubleshooting Guide
Issue 1: Inconsistent or slow hydrolysis of Benzobicyclon to its active form.
-
Question: My experiment shows slow or variable conversion of Benzobicyclon to Benzobicyclon hydrolysate. What could be the cause?
-
Answer:
-
Check pH levels: The hydrolysis of Benzobicyclon is base-catalyzed. Ensure the pH of your aquatic system is neutral to slightly basic (pH 7-9) to facilitate the reaction.[2][3][4][7] Acidic conditions can significantly slow down the hydrolysis rate.[2]
-
Monitor Temperature: Low temperatures will decrease the rate of hydrolysis. Maintain a consistent and appropriate temperature as specified in your protocol.
-
Assess Dissolved Organic Carbon (DOC): High concentrations of DOC can inhibit the hydrolysis of Benzobicyclon.[3][4][7] If you are using natural water samples, consider characterizing the DOC content. For controlled experiments, using purified water can minimize this variable.
-
Issue 2: Slower than expected photodegradation of Benzobicyclon hydrolysate.
-
Question: The half-life of Benzobicyclon hydrolysate in my photolysis experiment is much longer than anticipated. Why might this be?
-
Answer:
-
Light Source and Intensity: Ensure your light source accurately simulates natural sunlight and that the intensity is sufficient and consistent across all samples. The neutral species of the hydrolysate photolyzes much faster than the anionic species.[7][8][9]
-
Turbidity and Light Attenuation: If you are using natural water samples, high turbidity or the presence of dissolved organic matter can absorb light, reducing the amount available for photolysis.[8][9] Consider filtering your samples if appropriate for your experimental design.
-
pH of the Solution: The ionic state of Benzobicyclon hydrolysate, which is influenced by pH, affects its photolysis rate. The neutral form degrades faster than the anionic form.[7][8][9]
-
Issue 3: Poor recovery or detection of Benzobicyclon and its metabolites during analysis.
-
Question: I am having trouble with the analytical quantification of Benzobicyclon and its degradation products. What are some common pitfalls?
-
Answer:
-
Sample Preparation and Extraction: Benzobicyclon and its metabolites can adsorb to soil and sediment.[2] Ensure your extraction method is robust enough to recover the analytes from the matrix. Solid-phase extraction (SPE) is a common technique for concentrating samples prior to analysis.[11]
-
Analytical Method Sensitivity: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of Benzobicyclon and its metabolites.[12][13][14] Ensure your instrument is properly calibrated and that the method is optimized for the target analytes.
-
Metabolite Standards: Accurate quantification relies on the availability of certified reference standards for both Benzobicyclon and its key metabolites, such as Metabolite B (1315P-070).[12][14]
-
Data Presentation
Table 1: Hydrolysis Half-life of Benzobicyclon in Aquatic Systems
| pH | Temperature (°C) | Half-life (hours) | Reference |
| 9 | Not Specified | 5 - 28 | [3][4][7] |
| 7 | 25 | 15 | [7] |
| 7 | Not Specified | 19.2 (0.8 days) | [1] |
Table 2: Photodegradation Half-life of Benzobicyclon Hydrolysate (Metabolite B)
| Condition | Half-life (hours) | Reference |
| Natural Sunlight (Neutral Species) | 1 | [7][8][9] |
| Natural Sunlight (Anionic Species) | 320 | [7][8][9] |
| Distilled Water | 78.1 | [2] |
| Unfiltered Rice Water | 34 | [2] |
| Filtered Rice Water | 38 | [2] |
| Seawater | 25 | [2] |
| Increasing Salinity (0 to 35 ppt) | Decreases from 84.1 to 3.5 | [10] |
Experimental Protocols
Protocol 1: Hydrolysis Study of Benzobicyclon
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Preparation of Buffer Solutions: Prepare aqueous buffer solutions at various pH levels (e.g., pH 4, 7, and 9) to simulate different environmental conditions.
-
Fortification: Spike a known concentration of Benzobicyclon into each buffer solution in sterile, amber glass vials to prevent photodegradation.
-
Incubation: Incubate the vials at a constant temperature (e.g., 25°C) in the dark.
-
Sampling: At predetermined time intervals, collect triplicate samples from each pH treatment.
-
Analysis: Immediately analyze the samples for the concentration of Benzobicyclon and its primary hydrolytic product, Benzobicyclon hydrolysate, using a validated LC-MS/MS method.
-
Data Analysis: Calculate the first-order degradation rate constant (k) and the half-life (t½) for Benzobicyclon at each pH level.
Protocol 2: Photolysis Study of Benzobicyclon Hydrolysate
-
Solution Preparation: Prepare solutions of Benzobicyclon hydrolysate in both high-purity water and filtered natural water samples (e.g., from a rice paddy).
-
Irradiation: Place the solutions in quartz tubes and expose them to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Wrap control samples in aluminum foil to keep them in the dark.
-
Incubation: Maintain a constant temperature throughout the experiment.
-
Sampling: Collect triplicate samples (both irradiated and dark controls) at specific time points.
-
Quantification: Analyze the concentration of Benzobicyclon hydrolysate in each sample using LC-MS/MS.
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Kinetic Analysis: Determine the photodegradation rate constant and half-life by plotting the natural logarithm of the concentration versus time.
Visualizations
Caption: Benzobicyclon degradation pathway in aquatic systems.
Caption: General workflow for studying Benzobicyclon degradation.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrolytic Activation Kinetics of the Herbicide Benzobicyclon in Simulated Aquatic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aqueous Photolysis of Benzobicyclon Hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. repository.lsu.edu [repository.lsu.edu]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. Analysis of benzobicyclon and its metabolite in brown rice and rice straw after field application using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzobicyclon Stability and Storage: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Benzobicyclon. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Benzobicyclon?
A1: For optimal stability, solid Benzobicyclon should be stored in a cool, dry place with the receptacle tightly sealed.[1] For stock solutions, it is recommended to aliquot and store them to prevent degradation from repeated freeze-thaw cycles.[2][3] Recommended storage temperatures and durations for stock solutions are detailed in the table below.
Q2: How stable is Benzobicyclon in aqueous solutions?
A2: Benzobicyclon is a pro-herbicide and is designed to be reactive in water, where it undergoes hydrolysis to form its active metabolite, benzobicyclon hydrolysate (BH).[4][5][6][7] This conversion is relatively rapid, with a reported half-life of as little as 0.8 days in laboratory studies.[8] The rate of hydrolysis is influenced by pH and temperature.
Q3: What factors influence the rate of Benzobicyclon hydrolysis?
A3: The primary factors affecting the hydrolysis of Benzobicyclon to its active form (BH) are:
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pH: The reaction is enhanced under basic conditions (e.g., pH 9).[4][5]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[6][9]
-
Dissolved Organic Carbon (DOC): The presence of DOC can hinder the transformation of Benzobicyclon to BH.[4][5][9]
Q4: How stable is the active metabolite, benzobicyclon hydrolysate (BH)?
A4: Benzobicyclon hydrolysate (BH) is relatively stable against further hydrolysis, with a maximum loss of 18% reported after five days in one study.[4][5][7] However, BH is susceptible to degradation through photolysis.[8][9]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected herbicidal activity in experiments.
-
Possible Cause 1: Improper storage of Benzobicyclon stock solution.
-
Possible Cause 2: Sub-optimal conditions for conversion to the active form.
-
Possible Cause 3: Degradation of the active metabolite.
Issue 2: Rapid degradation of Benzobicyclon observed in control experiments.
-
Possible Cause: High pH of the aqueous medium.
Quantitative Data Summary
| Compound | Form | Storage Temperature | Duration | Reference |
| Benzobicyclon | Stock Solution | -20°C | 1 month | [2][3] |
| Benzobicyclon | Stock Solution | -80°C | 6 months | [2][3] |
| Benzobicyclon | Solid | Cool, Dry Place | Not Specified | [1] |
| Condition | Effect on Benzobicyclon Stability | Half-life (t1/2) | Reference |
| Hydrolysis | Rapid degradation to BH | 0.8 days | [8] |
| Photolysis | Rapid degradation | 13.5-19.8 days | [8] |
| Aerobic/Anaerobic Aquatic Medium | Rapid degradation | 0.938-1.29 days | [8] |
| Aerobic Soil Metabolism | Stable | Not Specified | [8] |
| pH 9 (Basic) | Enhanced hydrolysis | 5 to 28 hours | [4][5] |
Experimental Protocols
Protocol: Determining the Hydrolytic Half-Life of Benzobicyclon
This protocol outlines a general procedure to assess the rate of Benzobicyclon hydrolysis under controlled laboratory conditions.
-
Preparation of Buffer Solutions: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 4, 7, and 9) to simulate various environmental conditions.
-
Preparation of Benzobicyclon Stock Solution: Prepare a concentrated stock solution of Benzobicyclon in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Initiation of the Experiment:
-
Add a small aliquot of the Benzobicyclon stock solution to each of the buffer solutions to achieve a known final concentration.
-
The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid co-solvent effects.
-
Incubate the solutions at a constant temperature (e.g., 25°C) in the dark to prevent photolysis.
-
-
Sampling: Collect samples from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Sample Analysis:
-
Immediately quench the hydrolysis reaction in the collected samples if necessary (e.g., by acidification or freezing).
-
Analyze the concentration of the parent Benzobicyclon and its hydrolysate (BH) in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
-
Data Analysis:
-
Plot the concentration of Benzobicyclon as a function of time for each pH condition.
-
Determine the rate constant (k) of the hydrolysis reaction by fitting the data to a first-order decay model.
-
Calculate the half-life (t1/2) for each condition using the formula: t1/2 = 0.693 / k.
-
Visualizations
Caption: Degradation pathway of Benzobicyclon.
Caption: Troubleshooting workflow for Benzobicyclon experiments.
References
- 1. agilent.com [agilent.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Hydrolytic Activation Kinetics of the Herbicide Benzobicyclon in Simulated Aquatic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. repository.lsu.edu [repository.lsu.edu]
Addressing variability in Benzobicyclon field trial results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Benzobicyclon field trial results.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of Benzobicyclon?
A1: Benzobicyclon is a pro-herbicide. It is not directly active but undergoes a non-enzymatic hydrolysis reaction in the presence of water to convert into its active form, benzobicyclon hydrolysate.[1][2][3] This active metabolite is a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor.[1][3][4][5] By inhibiting the HPPD enzyme, benzobicyclon hydrolysate disrupts the biosynthesis of plastoquinone, which is essential for photosynthesis and pigment synthesis in susceptible plants.[1][5] This leads to characteristic bleaching and chlorosis of new growth, followed by plant death.[1][3]
Q2: Why is a continuous flood essential for Benzobicyclon's efficacy?
A2: A continuous flood is critical for two main reasons. Firstly, water is required for the hydrolysis of Benzobicyclon into its active form, benzobicyclon hydrolysate.[1][2] Without sufficient water, this conversion is limited, leading to reduced herbicidal activity. Secondly, the flood facilitates the uptake of the active compound by the roots and shoots of target weeds.[1][3] Research has shown that Benzobicyclon performs optimally with a flood depth of at least 10 cm.[1][2]
Q3: What are the typical symptoms of Benzobicyclon injury in susceptible plants?
A3: The primary symptoms of Benzobicyclon injury are bleaching and whitening of the new growth of susceptible plants.[1] This is followed by chlorosis (yellowing) and, ultimately, necrosis and plant death.[1] These symptoms are characteristic of HPPD-inhibiting herbicides.
Q4: Is Benzobicyclon effective as a standalone herbicide program?
A4: While Benzobicyclon has a broad spectrum of activity, studies have shown that it is often most effective when used in combination with other early-season herbicides as part of a complete weed management program.[2] Tank-mixing Benzobicyclon with other compatible herbicides can broaden the weed control spectrum and improve overall efficacy.[6]
Troubleshooting Guide
This guide addresses common issues encountered during Benzobicyclon field trials and provides potential solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Reduced or inconsistent weed control | Inadequate flood: Insufficient water for hydrolysis and uptake. | Ensure a continuous flood of at least 10 cm is maintained after application.[1][2] |
| Application timing: Weeds may be too large or not actively growing. | Apply Benzobicyclon to smaller, actively growing weeds for optimal control.[1][7] | |
| Incorrect adjuvant use: Lack of or improper use of adjuvants can limit uptake. | Include a suitable adjuvant, such as Methylated Seed Oil (MSO), at the recommended rate to enhance efficacy.[8] | |
| Water pH and temperature: These factors can influence the rate of hydrolysis. | Monitor and record water pH and temperature. The half-life of Benzobicyclon has a negative correlation with temperature and pH.[5] | |
| Weed resistance: Potential for weed populations to have developed resistance. | Consider rotating or tank-mixing with herbicides that have different modes of action.[4] | |
| Crop injury (e.g., in rice) | Cultivar sensitivity: Rice cultivars exhibit differential tolerance to Benzobicyclon. Indica-type cultivars are generally more sensitive than japonica-type cultivars.[9][10][11] | Select rice cultivars with known tolerance to Benzobicyclon. The presence of the HIS1 gene is linked to tolerance.[9] Avoid application on sensitive cultivars. |
| Application at early growth stages: Younger rice plants may be more susceptible to injury. | Apply Benzobicyclon at the recommended crop stage, generally when rice has four leaves or is tillering, to ensure sufficient tolerance.[10][11] | |
| Variability between trial plots | Inconsistent flood depth: Uneven field leveling can lead to variations in water depth. | Ensure precise field leveling to maintain a consistent flood depth across all plots. |
| Uneven application: Improper calibration of spray equipment. | Calibrate spray equipment thoroughly to ensure uniform application of Benzobicyclon. | |
| Soil type differences: Soil properties can potentially affect herbicide availability. | Characterize and record soil properties for each trial plot to identify any correlations with efficacy. |
Experimental Protocols
Protocol 1: Evaluating the Influence of Flood Depth on Benzobicyclon Efficacy
-
Experimental Design: Establish a randomized complete block design with a minimum of four replications.
-
Treatments:
-
Factor A: Flood Depth (e.g., Saturated soil, 5 cm, 10 cm, 15 cm).
-
Factor B: Benzobicyclon application (Untreated control, Benzobicyclon at the recommended rate).
-
-
Plot Establishment: Prepare plots and seed with the target weed species and a tolerant rice cultivar.
-
Flood Establishment: Once the rice and weeds have reached the desired growth stage (e.g., 2-4 leaf stage for weeds), establish the different flood depths in the respective plots.
-
Herbicide Application: Apply Benzobicyclon uniformly across the designated plots.
-
Data Collection:
-
Visually assess weed control and crop injury at regular intervals (e.g., 7, 14, 21, and 28 days after treatment).
-
At the end of the trial, collect biomass of weeds and crop yield for quantitative analysis.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of flood depth on Benzobicyclon efficacy.
Protocol 2: Assessing Rice Cultivar Tolerance to Benzobicyclon
-
Experimental Design: Use a split-plot design with rice cultivars as the main plots and Benzobicyclon treatments as the sub-plots. Replicate at least four times.
-
Treatments:
-
Main Plots: A selection of rice cultivars, including both japonica and indica types.
-
Sub-Plots: Untreated control and Benzobicyclon applied at 1x and 2x the recommended field rate.
-
-
Plot Establishment: Plant the different rice cultivars in their respective main plots.
-
Application: Apply Benzobicyclon at the appropriate growth stage (e.g., 4-leaf to early tillering).
-
Data Collection:
-
Visually assess crop injury (stunting, chlorosis, bleaching) at 7, 14, and 28 days after treatment using a 0-100% scale.
-
Measure plant height and collect above-ground biomass at the end of the observation period.
-
Measure crop yield at maturity.
-
-
Data Analysis: Statistically analyze the data to compare the tolerance of different rice cultivars to Benzobicyclon.
Visualizations
Caption: Mode of action of Benzobicyclon from pro-herbicide to plant death.
References
- 1. scholarworks.uark.edu [scholarworks.uark.edu]
- 2. Benzobicyclon for weedy rice control in quizalofop- and imidazolinone-resistant rice systems | Weed Technology | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. "Evaluation of Benzobicyclon for use in Midsouthern Rice (Oryza sativa)" by Mason Luke Young [scholarworks.uark.edu]
- 7. omicsonline.org [omicsonline.org]
- 8. Spray deposition, adjuvants, and physiochemical properties affect benzobicyclon efficacy | Weed Technology | Cambridge Core [cambridge.org]
- 9. bioone.org [bioone.org]
- 10. scholarworks.uark.edu [scholarworks.uark.edu]
- 11. "Evaluation of Benzobicyclon in Midsouth Rice (Oryza sativa) Production" by Jake Patterson [scholarworks.uark.edu]
Validation & Comparative
Comparative Efficacy of Benzobicyclon Versus Other HPPD Inhibitors: A Scientific Guide
A detailed analysis of Benzobicyclon in comparison to other 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides, including mesotrione, topramezone, and bicyclopyrone, reveals nuances in their mechanisms of action, inhibitory concentrations, and weed control spectrums, particularly within rice cultivation. This guide provides a comprehensive overview of their relative performance, supported by available experimental data, to inform researchers, scientists, and professionals in drug development.
Executive Summary
Benzobicyclon, a pro-herbicide, distinguishes itself from other HPPD inhibitors through its unique activation process and application requirements. Its active form, benzobicyclon hydrolysate, demonstrates potent inhibition of the HPPD enzyme, a critical component in the carotenoid biosynthesis pathway of plants. While direct comparative studies under uniform conditions are limited, available data suggests that the efficacy of benzobicyclon is comparable to other leading HPPD inhibitors like mesotrione and topramezone against a range of problematic weeds in rice. Bicyclopyrone, another member of this class, has been primarily evaluated in corn and its specific efficacy in rice remains less documented. The choice of an appropriate HPPD inhibitor is contingent on the target weed species, crop, and specific field conditions.
Mechanism of Action: A Common Target, Different Approaches
All four herbicides share a common molecular target: the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Inhibition of this enzyme disrupts the biosynthesis of plastoquinone and ultimately carotenoids. The absence of carotenoids leads to the photo-destruction of chlorophyll, resulting in the characteristic bleaching symptoms observed in susceptible plants, followed by necrosis and death.[1][2][3]
A key differentiator for benzobicyclon is its nature as a pro-herbicide. It is applied in an inactive form and undergoes non-enzymatic hydrolysis in the presence of water to form the active compound, benzobicyclon hydrolysate.[4][5] This activation mechanism necessitates its application in flooded conditions, such as those found in paddy rice cultivation.[5] In contrast, mesotrione, topramezone, and bicyclopyrone are active compounds upon application.[3][6]
Comparative Inhibitory Activity
Table 1: Comparative in vitro Inhibition of HPPD by Various Inhibitors
| Herbicide | Target Enzyme Source | IC50 Value | Reference |
| Benzobicyclon Hydrolysate | Data not available in a directly comparable format | - | - |
| Mesotrione | Arabidopsis thaliana | 0.283 µM | [7] |
| A novel HPPD inhibitor (HPPD-IN-3) showed an IC50 of 10 nM, highlighting greater potency than Mesotrione. | [7] | ||
| Topramezone | Setaria faberi | 15 nM | |
| Arabidopsis thaliana | 23 nM | ||
| Bicyclopyrone | Data not available in a directly comparable format | - | - |
| Fenquinotrione (for comparison) | Rice | 27.2 nM | [7] |
| Arabidopsis thaliana | 44.7 nM | [7] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and enzyme sources.
Comparative Herbicidal Efficacy in Rice
Field and greenhouse studies provide practical insights into the weed control efficacy of these HPPD inhibitors. Benzobicyclon has been extensively studied in rice and has shown a broad spectrum of activity against key weeds.
Table 2: Comparative Weed Control Efficacy of Benzobicyclon and Other HPPD Inhibitors in Rice
| Herbicide | Application Rate (g a.i./ha) | Target Weeds | Efficacy (% Control) | Reference |
| Benzobicyclon | 371 | Weedy rice accessions | >80% mortality for 22 accessions (greenhouse); >80% control for 30 accessions (field) | [1] |
| 200-300 | Scirpus juncoides (sulfonylurea-resistant) | Excellent | [5] | |
| 247-371 | Barnyardgrass, Sprangletop spp. | Increased control when tank-mixed with other herbicides | ||
| Topramezone | Not yet labeled for rice in many regions due to crop injury concerns | Barnyardgrass, Weedy rice | Variable control, significant risk of crop injury | [8] |
| Mesotrione | Not widely used in rice due to selectivity issues | Broadleaf weeds | Effective, but potential for crop injury in some rice varieties | [1] |
| Bicyclopyrone | Limited data available for rice | - | - |
Note: Efficacy can be influenced by factors such as weed growth stage, application timing, and environmental conditions.
Experimental Protocols
To ensure the reproducibility and validity of efficacy studies, detailed experimental protocols are essential. Below are generalized methodologies for key experiments cited in the comparison of HPPD inhibitors.
HPPD Enzyme Inhibition Assay
A common method to determine the IC50 value of an HPPD inhibitor involves a spectrophotometric assay.
-
Enzyme Preparation: The HPPD enzyme is extracted and purified from a plant source (e.g., Arabidopsis thaliana, rice, or a target weed species).
-
Assay Buffer: A suitable buffer is prepared to maintain optimal pH and ionic strength for enzyme activity.
-
Substrate: The substrate, 4-hydroxyphenylpyruvate (HPP), is prepared at a known concentration.
-
Inhibitor Solutions: The HPPD inhibitors are dissolved in an appropriate solvent and diluted to a range of concentrations.
-
Reaction Initiation: The enzyme, substrate, and varying concentrations of the inhibitor are mixed in a microplate well.
-
Measurement: The rate of the enzymatic reaction, which involves the conversion of HPP to homogentisate, is monitored by measuring the change in absorbance at a specific wavelength over time using a microplate reader.
-
Data Analysis: The reaction rates at different inhibitor concentrations are used to calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.[9][10]
Herbicide Efficacy Evaluation in Rice Field Trials
Field trials are crucial for assessing the performance of herbicides under real-world conditions.
-
Experimental Design: A randomized complete block design is typically used with multiple replications for each treatment.
-
Plot Establishment: Uniform rice plots are established, and target weed species are either naturally present or seeded to ensure consistent infestation.
-
Herbicide Application: Herbicides are applied at specified rates and timings (e.g., pre-emergence, post-emergence) using calibrated spray equipment.
-
Data Collection:
-
Weed Control: Visual assessments of percent weed control are made at regular intervals after application. Weed density and biomass are also often measured.
-
Crop Injury: Visual ratings of crop injury (e.g., stunting, chlorosis) are recorded.
-
Yield: At the end of the growing season, rice grain yield is harvested from each plot and adjusted for moisture content.
-
-
Statistical Analysis: The collected data are subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.[11][12][13]
Visualizing Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Inhibition of the HPPD enzyme by various herbicides blocks the carotenoid biosynthesis pathway.
Caption: Activation of the pro-herbicide Benzobicyclon into its active form.
Caption: A generalized workflow for the comparative evaluation of herbicides.
References
- 1. Benzobicyclon as a Post-Flood Option for Weedy Rice Control | Weed Technology | Cambridge Core [cambridge.org]
- 2. scholarworks.uark.edu [scholarworks.uark.edu]
- 3. mda.state.mn.us [mda.state.mn.us]
- 4. Hydrolytic Activation Kinetics of the Herbicide Benzobicyclon in Simulated Aquatic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assets.syngenta-us.com [assets.syngenta-us.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. COMPARATIVE EFFICACY OF HERBICIDES IN WEED CONTROL AND ENHANCEMENT OF PRODUCTIVITY AND PROFITABILITY OF RICE | Experimental Agriculture | Cambridge Core [cambridge.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for Benzobicyclon Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantification of Benzobicyclon, a key herbicide. The information presented is curated from peer-reviewed studies and regulatory documents to assist researchers in selecting and implementing the most suitable analytical procedures for their specific needs. This guide focuses on providing clear, actionable data and detailed experimental protocols.
Comparative Analysis of Method Performance
The performance of an analytical method is paramount for generating reliable and reproducible data. The following tables summarize the key validation parameters for Benzobicyclon analysis across various matrices as reported in the scientific literature. The primary analytical technique cited is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which has demonstrated high sensitivity and selectivity for Benzobicyclon determination.
| Matrix | Linearity (R²) | LOD | LOQ | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Soil & Sediment | >0.99 | 0.19–1.34 µg/L | 0.64–4.48 µg/L (Instrumental)0.32–2.24 µg/kg (Method) | 80.2–114.5 | <14.1 (Intraday)<21.4 (Interday) | [1][2] |
| Soil | Not Specified | 0.002 mg/kg | 0.005 mg/kg | 70-120 | ≤20 | [3] |
| Brown Rice & Rice Straw | >0.994 | Not Specified | <0.1 mg/kg | 75.4–118.9 | <13 | [4][5][6] |
| Water | Not Specified | Not Specified | 0.001 mg/L | Not Specified | Not Specified | [7] |
Detailed Experimental Protocol: LC-MS/MS Method for Soil and Sediment
This section details a representative LC-MS/MS protocol for the analysis of Benzobicyclon in soil and sediment, adapted from validated methods.[1][2]
Sample Preparation (Modified QuEChERS and SPE Cleanup)
-
Extraction:
-
Weigh 10 g of a homogenized soil or sediment sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Vortex immediately for 1 minute and then shake for 20 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant.
-
Perform cleanup using an HLB SPE cartridge.
-
Elute the analyte with acetonitrile.
-
The eluent is then ready for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Conditions
-
Instrument: Waters Acquity UPLC system or equivalent.[1]
-
Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm particle size).[1]
-
Mobile Phase:
-
Flow Rate: 0.3 mL/min.[1]
-
Gradient Elution:
-
Start with 10% B, increase to 98% B over 0.5 minutes, hold for 3.5 minutes, then return to 10% B and equilibrate for 0.5 minutes before the next injection.[1]
-
-
Injection Volume: 5 µL.[1]
-
Column Temperature: 30°C.[1]
Tandem Mass Spectrometry (MS/MS) Conditions
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).[3][4][5][6][7]
-
Ion Transition: For Benzobicyclon, the primary transition monitored is m/z 447.1 → 257.1.[3]
Experimental Workflow and Validation Pathway
The following diagrams illustrate the general workflow for the analytical method and the logical steps involved in the validation process, ensuring the method is fit for its intended purpose.
Caption: General experimental workflow for Benzobicyclon analysis.
Caption: Logical pathway for analytical method validation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of benzobicyclon and its metabolite in brown rice and rice straw after field application using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [논문]Analysis of benzobicyclon and its metabolite in brown rice and rice straw after field application using liquid chromatography-tandem mass spectrometry [scienceon.kisti.re.kr]
- 7. epa.gov [epa.gov]
Navigating Weed Resistance: A Comparative Guide to the Cross-Resistance Profile of Benzobicyclon
For Researchers, Scientists, and Drug Development Professionals
The emergence of herbicide-resistant weeds poses a significant threat to global food security and sustainable agriculture. Benzobicyclon, a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicide, has become a valuable tool in weed management, particularly in rice cultivation. However, the potential for weeds to develop resistance to this herbicide necessitates a thorough understanding of its cross-resistance profile. This guide provides a comparative analysis of Benzobicyclon's performance against various weed species, explores its relationship with other herbicides, and details the experimental protocols used to assess resistance.
Data Presentation: Quantitative Insights into Benzobicyclon Resistance
The primary mechanism of resistance to Benzobicyclon in weedy rice is associated with the HPPD Inhibitor Sensitive 1 (HIS1) gene. The zygosity of this gene significantly influences the level of resistance. The following table summarizes available quantitative data on the efficacy of Benzobicyclon against weedy rice with different HIS1 genotypes.
| Weed Species | Genotype | Herbicide | Rate (g ha⁻¹) | Growth Stage | Efficacy (% Control or Injury) | ED₅₀ (g ha⁻¹) | Resistance Index (RI) | Reference |
| Weedy Rice (Oryza sativa) | his1/his1 (Susceptible) | Benzobicyclon | 371 | 3-4 leaf | 93-98% | 54 | 1.0 | [1] |
| Weedy Rice (Oryza sativa) | HIS1/his1 (Heterozygous) | Benzobicyclon | 371 | 3-4 leaf | 37% | - | - | [1] |
| Weedy Rice (Oryza sativa) | HIS1/HIS1 (Resistant) | Benzobicyclon | 371 | 3-4 leaf | 24% | 173-189 | 3.2 - 3.5 | [1] |
| Weedy Rice (Oryza sativa) | HIS1/HIS1 (Resistant) | Benzobicyclon | 371 | 1-2 tiller | <12% | - | - | [1] |
Qualitative Cross-Resistance Information:
-
Benzobicyclon has demonstrated efficacy against weeds that have developed resistance to other herbicide modes of action, such as acetolactate synthase (ALS) inhibitors and acetyl-CoA carboxylase (ACCase) inhibitors.[2]
-
Studies on weedy rice have shown that accessions with a functional HIS1 allele, conferring resistance to Benzobicyclon, are often also resistant to imidazolinone herbicides (ALS inhibitors).[3]
-
While specific cross-resistance data between Benzobicyclon and other HPPD inhibitors like mesotrione or topramezone in various weed species is limited, the potential for metabolic cross-resistance exists. Metabolic resistance, driven by enhanced activity of enzyme families like cytochrome P450s and glutathione S-transferases, can confer resistance to multiple herbicides with different modes of action.[4]
Comparison with Alternative Herbicides
The management of Benzobicyclon-resistant weeds requires the use of alternative herbicides with different modes of action.
-
Florpyrauxifen-benzyl: This synthetic auxin herbicide has shown effectiveness against a broad spectrum of weeds in rice, including some that are resistant to other herbicides.[5] It can be used in programs with Benzobicyclon to manage a wider range of weeds and help mitigate the development of resistance.[5]
-
Cyhalofop-butyl: An ACCase inhibitor, cyhalofop-butyl is an option for controlling grass weeds, including some Echinochloa species, that may be resistant to Benzobicyclon.[6] However, resistance to cyhalofop-butyl has also been reported in some barnyardgrass populations.[7]
-
Glyphosate: In non-selective applications (e.g., pre-planting or post-harvest burndown), glyphosate can be an effective tool for managing herbicide-resistant weeds, including those resistant to Benzobicyclon.[8]
Experimental Protocols
1. Whole-Plant Dose-Response Assay for Herbicide Resistance Assessment
This protocol is adapted from established methods for testing herbicide resistance in weeds.
-
Seed Germination and Plant Growth:
-
Seeds from suspected resistant and known susceptible weed populations are germinated in petri dishes on moist filter paper or directly in trays filled with a commercial potting mix.
-
Seedlings at the 2-3 leaf stage are transplanted into individual pots (e.g., 10 cm diameter) containing a soil/sand/peat mixture.
-
Plants are grown in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
-
Herbicide Application:
-
Herbicides are applied at a specified growth stage (e.g., 4-6 leaf stage).
-
A range of herbicide doses is applied, typically including 0, 1/8, 1/4, 1/2, 1 (recommended field rate), 2, 4, and 8 times the recommended field rate.
-
Applications are made using a cabinet sprayer calibrated to deliver a specific volume (e.g., 200 L ha⁻¹).
-
-
Data Collection and Analysis:
-
Visual injury ratings (on a scale of 0 to 100%, where 0 is no injury and 100 is complete plant death) are recorded at 7, 14, and 21 days after treatment (DAT).
-
Above-ground biomass is harvested at 21 DAT, dried in an oven at 60°C for 72 hours, and weighed.
-
The data are subjected to non-linear regression analysis to fit a log-logistic dose-response curve.
-
The effective dose required to cause 50% growth reduction (ED₅₀) or 50% mortality (LD₅₀) is calculated for both resistant and susceptible populations.
-
The Resistance Index (RI) is calculated as the ratio of the ED₅₀ or LD₅₀ of the resistant population to that of the susceptible population.
-
2. Molecular Analysis of Target-Site Resistance (HIS1 Gene in Weedy Rice)
-
DNA Extraction: Genomic DNA is extracted from fresh leaf tissue of individual plants using a commercial DNA extraction kit.
-
PCR Amplification: The HIS1 gene is amplified using specific primers designed from the known gene sequence.
-
DNA Sequencing: The amplified PCR products are sequenced using Sanger sequencing or next-generation sequencing methods.
-
Sequence Analysis: The obtained sequences are aligned with the reference HIS1 sequence from susceptible and resistant biotypes to identify any single nucleotide polymorphisms (SNPs) or other mutations that may confer resistance.
Mandatory Visualizations
Caption: Mechanism of action of Benzobicyclon, an HPPD-inhibiting herbicide.
Caption: Generalized metabolic detoxification pathway for herbicides in resistant weeds.
Caption: Experimental workflow for confirming and characterizing herbicide resistance.
References
- 1. bioone.org [bioone.org]
- 2. scholarworks.uark.edu [scholarworks.uark.edu]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. EPPO Global Database [gd.eppo.int]
- 5. isws.org.in [isws.org.in]
- 6. Cytochrome P450-mediated herbicide metabolism in plants: current understanding and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CONTROL OF Cyperus difformis BY ALS HERBICIDES AND AUXIN MIMICS - Weed Control Journal [weedcontroljournal.org]
- 8. Differential oxidative metabolism and 5-ketoclomazone accumulation are involved in Echinochloa phyllopogon resistance to clomazone - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzobicyclon: A Potent Alternative for Managing Sulfonylurea-Resistant Weeds
For Immediate Release
A comprehensive review of experimental data demonstrates the high efficacy of Benzobicyclon in controlling sulfonylurea-resistant (SU-R) weed biotypes, offering a critical tool for researchers, scientists, and drug development professionals in the agricultural sector. This guide provides a detailed comparison of Benzobicyclon's performance against other herbicides, supported by experimental data, detailed protocols, and visualizations of the key biological pathways.
The escalating issue of herbicide resistance in weeds poses a significant threat to global food security. Sulfonylurea herbicides, which inhibit the acetolactate synthase (ALS) enzyme, have been widely used for broadleaf and sedge weed control. However, their extensive use has led to the evolution of resistant weed biotypes across numerous species, rendering these herbicides ineffective. Benzobicyclon, a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, presents an alternative mode of action, providing effective control of these problematic SU-R weeds.
Comparative Efficacy of Benzobicyclon
Benzobicyclon has demonstrated excellent control of various SU-R weed species in numerous studies. Its efficacy stems from its different mode of action, which targets a distinct biochemical pathway in the plant that has not been subjected to the same selection pressure as the ALS enzyme.
Data Presentation
The following tables summarize the quantitative data on the efficacy of Benzobicyclon compared to other herbicides on key sulfonylurea-resistant weed biotypes.
Table 1: Efficacy of Benzobicyclon and Alternative Herbicides on SU-R Scirpus juncoides (Bulrush)
| Herbicide | Mode of Action | Application Rate (g a.i./ha) | Control (%) | Reference |
| Benzobicyclon | HPPD inhibitor | 200 - 300 | >90 | [1] |
| Mesotrione | HPPD inhibitor | 160 | >90 | [1] |
| Bensulfuron-methyl | ALS inhibitor | Recommended | <30 (Resistant) | [2] |
| Pyrazosulfuron-ethyl | ALS inhibitor | Recommended | <30 (Resistant) | [2] |
| Carfentrazone-ethyl | PPO inhibitor | Recommended | Effective | [2] |
| Pyrazolate | Unknown | Recommended | Effective | [2] |
Table 2: Efficacy of Benzobicyclon and Alternative Herbicides on SU-R Monochoria vaginalis (Pickerelweed)
| Herbicide | Mode of Action | Application Rate (g a.i./ha) | GR₅₀ (g a.i./ha) - Resistant Biotype | Reference |
| Benzobicyclon | HPPD inhibitor | 140 | 11.7 - 21.1 | [1] |
| Mesotrione | HPPD inhibitor | 160 | 10.9 - 16.3 | [1] |
| Imazosulfuron | ALS inhibitor | Recommended | >3172x Susceptible | [3][4] |
| Bensulfuron-methyl | ALS inhibitor | Recommended | >31x Susceptible | [3][4] |
| Mefenacet | Long-chain fatty acid synthesis inhibitor | Recommended | Effective | [4] |
| Pyrazolate | Unknown | Recommended | Effective | [4] |
| Bentazone | Photosystem II inhibitor | Recommended | Effective | [4] |
Table 3: Efficacy of Benzobicyclon and Alternative Herbicides on SU-R Cyperus difformis (Smallflower Umbrella Sedge)
| Herbicide | Mode of Action | Application Rate (g a.i./ha) | Control (%) - Resistant Biotype | Reference |
| Benzobicyclon + Halosulfuron | HPPD inhibitor + ALS inhibitor | Not specified | Variable | [5] |
| Bensulfuron-methyl | ALS inhibitor | Recommended | Ineffective | [2][6] |
| Imazosulfuron | ALS inhibitor | Recommended | Ineffective | [2] |
| Butachlor | Long-chain fatty acid synthesis inhibitor | Recommended | Effective | [2] |
| Carfentrazone-ethyl | PPO inhibitor | Recommended | Effective | [2] |
| Oxadiazon | PPO inhibitor | Recommended | Effective | [2] |
| Bentazone + MCPA | Photosystem II inhibitor + Synthetic auxin | Recommended | >96 | [6] |
Table 4: Efficacy of Benzobicyclon and Alternative Herbicides on SU-R Echinochloa spp. (Barnyardgrass)
| Herbicide | Mode of Action | Application Rate (g a.i./ha) | Control (%) - Resistant Biotype | Reference |
| Benzobicyclon | HPPD inhibitor | Not specified in comparative SU-R trials | Data not available for direct comparison | |
| Penoxsulam | ALS inhibitor | 22.5 | Variable (resistance observed) | [7] |
| Bispyribac-sodium | ALS inhibitor | Recommended | Variable (resistance observed) | [7] |
| Cyhalofop-butyl | ACCase inhibitor | Recommended | Variable | [8] |
| Propanil | Photosystem II inhibitor | Recommended | Variable (resistance observed) | [9] |
| Quinclorac | Synthetic auxin | Recommended | Variable (resistance observed) | [7] |
Signaling Pathways and Mechanisms of Action
Understanding the biochemical pathways targeted by these herbicides is crucial for developing effective and sustainable weed management strategies.
Sulfonylurea Herbicides: ALS Inhibition
Sulfonylurea herbicides act by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.[10][11] Resistance in weed biotypes typically arises from a single amino acid substitution in the ALS gene, which reduces the binding affinity of the herbicide to the enzyme.[10][11]
Caption: Mechanism of action of sulfonylurea herbicides and the basis of target-site resistance.
Benzobicyclon: HPPD Inhibition
Benzobicyclon is a pro-herbicide that is hydrolyzed in water to its active form, which then inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[12] This enzyme is a key component in the tyrosine catabolism pathway.[13] By blocking HPPD, the production of homogentisate is prevented, which is a precursor for the synthesis of plastoquinone and tocopherols (Vitamin E).[13] The depletion of plastoquinone disrupts the carotenoid biosynthesis pathway. Carotenoids are essential for protecting chlorophyll from photo-oxidation.[13] The loss of carotenoids leads to the characteristic bleaching symptoms, followed by necrosis and plant death.[13]
Caption: Mechanism of action of Benzobicyclon through the inhibition of the HPPD enzyme.
Experimental Protocols
The following section outlines the general methodologies employed in the key experiments cited in this guide to evaluate the efficacy of Benzobicyclon on sulfonylurea-resistant weed biotypes.
Whole-Plant Dose-Response Bioassay
This protocol is fundamental for confirming herbicide resistance and determining the level of resistance in a weed population.
Caption: A generalized workflow for a whole-plant dose-response bioassay.
1. Plant Material: Seeds of suspected SU-R and known susceptible (S) weed biotypes are collected from the field or obtained from established collections.
2. Plant Growth: Seeds are germinated in petri dishes or trays with a suitable substrate. Uniform seedlings are then transplanted into pots containing a standard potting mix. Plants are grown in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
3. Herbicide Treatment: Herbicides are applied at a specific growth stage (e.g., 3-4 leaf stage) using a cabinet sprayer calibrated to deliver a precise volume of spray solution. A range of doses is applied, typically including a non-treated control and several concentrations above and below the recommended field rate.
4. Data Collection: At 21 to 28 days after treatment, data are collected on plant mortality (lethal dose, LD₅₀) or growth inhibition (growth reduction, GR₅₀). This is often done by visual assessment of injury and by harvesting the above-ground biomass and determining the dry weight.
5. Statistical Analysis: The data are subjected to non-linear regression analysis, often using a log-logistic model, to determine the herbicide dose required to cause 50% mortality (LD₅₀) or 50% growth reduction (GR₅₀) for both the resistant and susceptible populations. The resistance index (RI) is then calculated by dividing the GR₅₀ or LD₅₀ of the resistant population by that of the susceptible population.
Field Efficacy Trials
Field trials are conducted to evaluate herbicide performance under real-world conditions.
1. Experimental Design: Trials are typically established in a randomized complete block design with three or four replications. Plot sizes are standardized to allow for accurate application and assessment.
2. Treatments: Treatments include Benzobicyclon at various rates, one or more standard/alternative herbicides for comparison, and an untreated control.
3. Application: Herbicides are applied at specified weed growth stages using a backpack sprayer or a tractor-mounted sprayer calibrated for uniform coverage.
4. Assessment: Weed control is visually assessed at multiple time points after application (e.g., 7, 14, 28, and 56 days after treatment) on a scale of 0% (no control) to 100% (complete control). Weed density and biomass are also often measured. Crop injury is also visually rated.
5. Data Analysis: Data are subjected to analysis of variance (ANOVA), and treatment means are separated using a statistical test such as Fisher's Protected LSD at a significance level of p < 0.05.
Conclusion
The data presented in this guide unequivocally demonstrate that Benzobicyclon is a highly effective herbicide for the management of a broad spectrum of sulfonylurea-resistant weed biotypes. Its alternative mode of action as an HPPD inhibitor makes it a valuable tool in herbicide resistance management programs. For optimal and sustainable use, it is recommended to integrate Benzobicyclon into a diversified weed management strategy that includes the rotation of herbicide modes of action and the incorporation of non-chemical control methods. This approach will help to mitigate the development of resistance to Benzobicyclon and preserve its efficacy for the future.
References
- 1. Fulltext – Weed & Turfgrass Science [weedturf.org]
- 2. Cross-resistance pattern and alternative herbicides for Cyperus difformis resistant to sulfonylurea herbicides in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonylurea herbicide-resistant Monochoria vaginalis in Korean rice culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isws.org.in [isws.org.in]
- 6. Evaluation of resistance in Cyperus difformis populations to ALS inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. agronomy-rice.ucdavis.edu [agronomy-rice.ucdavis.edu]
- 10. The molecular basis of sulfonylurea herbicide resistance in tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The molecular basis of sulfonylurea herbicide resistance in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [논문]Sulfonylurea herbicide-resistant Monochoria vaginalis in Korean rice culture [scienceon.kisti.re.kr]
- 13. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Granular and Liquid Benzobicyclon Formulations for Weed Management in Rice Cultivation
A comprehensive guide for researchers and agricultural scientists on the performance, application, and experimental validation of granular and liquid formulations of the herbicide Benzobicyclon.
Benzobicyclon, a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, has emerged as a valuable tool for managing problematic and herbicide-resistant weeds in rice production.[1] This herbicide is available in two distinct formulations: a granular product, primarily used in California, and a liquid soluble concentrate, registered for use in the southern rice-producing states of the U.S.[2] This guide provides a detailed comparison of these formulations, supported by experimental data, to assist researchers and weed management professionals in understanding their respective characteristics and performance.
Performance and Efficacy: A Tale of Two Formulations
The efficacy of both formulations is fundamentally dependent on the presence of a continuous flood, as benzobicyclon is a pro-herbicide that requires hydrolysis in water to convert to its active form, benzobicyclon hydrolysate.[6][7][8]
Table 1: Comparative Efficacy of Benzobicyclon Formulations on Key Rice Weeds
| Weed Species | Granular Formulation (Butte®) Efficacy | Liquid Formulation (Rogue® SC) Efficacy | Supporting Experimental Data |
| Grasses | |||
| Barnyardgrass(Echinochloa crus-galli) | Suppression, especially when submerged and < 2 leaves.[5] | Effective control when applied to small weeds (<8 inches).[6] | A study on the liquid formulation showed that applications to heading barnyardgrass were not successful.[6] |
| Sprangletop spp.(Leptochloa spp.) | Effective control.[9] | Excellent activity on sprangletop.[6] | In one study, Rogue® SC at 8.4 fl oz/acre provided successful control of sprangletop that was less than 8 inches tall.[6] |
| Weedy Rice(Oryza sativa) | - | Suppression, most effective at the maximum rate (12.6 fl oz/acre) and as part of a program.[6] | Research indicates that the use of benzobicyclon in quizalofop- and imidazolinone-resistant rice systems can be a viable weedy rice control option.[8] |
| Sedges | |||
| Rice Flatsedge(Cyperus iria) | Controls ALS-resistant biotypes.[3] | Excellent activity, especially on ALS-inhibitor-resistant populations.[6] | A study demonstrated that Rogue® SC at 8.4 fl oz/acre effectively controlled rice flatsedge that was 6 to 8 inches tall.[6] |
| Smallflower Umbrella Sedge(Cyperus difformis) | Effective control.[9] | Excellent activity.[1] | - |
| Broadleaves | |||
| Ducksalad(Heteranthera limosa) | Effective control.[9] | Excellent activity on aquatics.[6] | - |
Note: The data presented is a synthesis from multiple studies and does not represent a direct head-to-head comparison under identical conditions.
Application and Use Patterns
The application methodologies for granular and liquid formulations differ significantly, influencing their suitability for various rice production systems.
Granular Formulation (Butte®):
-
Application Method: Applied as a fast-dissolving granule directly into the floodwater.[3][4]
-
Timing: Can be applied from the day of seeding up to the 4 true leaf stage of rice in water-seeded systems.[10]
-
Water Management: Requires a minimum average water depth of 4 inches with no bare soil exposed. A static water hold period of at least 5 days is crucial for optimal performance.[10]
Liquid Formulation (Rogue® SC):
-
Application Method: Applied as a liquid spray into the floodwater.[6][5] Larger droplet sizes and higher carrier volumes are recommended to ensure the herbicide reaches the water through the crop canopy.[6]
-
Timing: Strictly a post-flood treatment, recommended to be applied within 7 days of stable flood establishment and before the 2-tiller rice stage.[6]
-
Water Management: Best suited for zero-grade and straight levee fields where a consistent flood depth of at least 3 inches can be maintained with minimal water movement.[6]
Experimental Protocols
The following summarizes the methodologies from key studies that provide the data for this comparison.
Study on Liquid Formulation (Rogue®) Efficacy:
-
Objective: To evaluate the efficacy of Rogue® SC on various weed species at different growth stages and application rates.
-
Methodology: Field trials were conducted in Arkansas. Rogue® SC was applied post-flood at rates ranging from 8.4 to 12.6 fl oz/acre. Weed control was visually assessed for species including rice flatsedge and Amazon sprangletop at different growth stages (e.g., <8 inches, tillering, heading). The importance of a stable, deep flood (minimum 3 inches) was also evaluated.[6]
Study on Herbicide Placement and Adjuvants:
-
Objective: To understand the importance of herbicide placement (foliage vs. floodwater) and the effect of adjuvants on benzobicyclon efficacy.
-
Methodology: Greenhouse experiments were conducted where benzobicyclon was applied to the foliage only, floodwater only, or both simultaneously. The impact of adjuvants such as nonionic surfactant (NIS), crop oil concentrate (COC), and methylated seed oil (MSO) was also tested. Weed control was assessed visually and by dry weight reduction at 28 days after treatment.[11]
Granular Formulation (Butte®) Registration and Efficacy Review:
-
Objective: To review the benefits and efficacy of Butte® for registration in California rice.
-
Methodology: This review synthesized data from various studies, including those conducted in Japan, to evaluate the weed control spectrum of benzobicyclon. The efficacy of the granular formulation on key California rice weeds such as barnyardgrass, sprangletop, and various sedges and broadleaf weeds was documented.[9]
Mode of Action: From Pro-Herbicide to HPPD Inhibition
Both granular and liquid formulations of benzobicyclon share the same fundamental mode of action. Benzobicyclon itself is a pro-herbicide, meaning it is not herbicidally active as applied.[7][8] It requires hydrolysis in the flooded rice paddy environment to transform into its active metabolite, benzobicyclon hydrolysate.[6][7][12] This active form then inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in susceptible plants, leading to the bleaching of new growth, followed by chlorosis and eventual plant death.[7]
Caption: Activation and mode of action of Benzobicyclon.
Environmental Fate and Considerations
The environmental fate of benzobicyclon is primarily dictated by its hydrolysis to the active metabolite and the subsequent behavior of this compound in the soil and water.
-
Granular Formulation: Being a slow-release granule, Butte® is designed for use in water-seeded rice.[7] Monitoring studies of the granular formulation have shown that the parent benzobicyclon partitions favorably to the sediment, where it degrades into the more water-soluble benzobicyclon hydrolysate.[13]
-
Liquid Formulation: The liquid formulation is sprayed directly into the water, leading to a more rapid dispersion of benzobicyclon for subsequent hydrolysis.[14]
For both formulations, maintaining the flood is critical not only for efficacy but also for managing the environmental distribution of the herbicide. Loss of the flood can lead to reduced efficacy and potential for off-target movement.[5] The half-life of benzobicyclon hydrolysate can be influenced by factors such as water pH, temperature, and the presence of dissolved organic carbon.[15]
Conclusion
Both granular and liquid formulations of benzobicyclon offer effective weed control in rice, particularly for problematic and herbicide-resistant species. The choice between the two is largely dependent on the specific rice production system, target weed spectrum, and regional registration. The granular formulation (Butte®) is well-suited for water-seeded systems in California, offering a convenient application method and a combination of two herbicide modes of action. The liquid formulation (Rogue® SC) provides flexibility for post-flood applications in the southern U.S. rice belt, with a strong performance against key grass and sedge weeds.
Future research focusing on direct, side-by-side comparisons of these formulations under a range of environmental and agronomic conditions would be invaluable for further optimizing weed management strategies in rice. Such studies would provide a more definitive quantitative assessment of their relative performance and help to refine application recommendations for even greater efficacy and environmental stewardship.
References
- 1. "Evaluation of Benzobicyclon for use in Midsouthern Rice (Oryza sativa)" by Mason Luke Young [scholarworks.uark.edu]
- 2. gowanco.com [gowanco.com]
- 3. gowanco.com [gowanco.com]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. Rogue (Benzobicyclon) Herbicide: Recommendations for Arkansas Rice [arkansascrops.uada.edu]
- 7. scholarworks.uark.edu [scholarworks.uark.edu]
- 8. Benzobicyclon for weedy rice control in quizalofop- and imidazolinone-resistant rice systems | Weed Technology | Cambridge Core [cambridge.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Herbicide Treatment Table / Rice / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 11. Spray deposition, adjuvants, and physiochemical properties affect benzobicyclon efficacy | Weed Technology | Cambridge Core [cambridge.org]
- 12. Hydrolytic Activation Kinetics of the Herbicide Benzobicyclon in Simulated Aquatic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Society of Environmental Toxicology and Chemistry - Abstract [setac.secure-platform.com]
- 14. laca1.org [laca1.org]
- 15. researchgate.net [researchgate.net]
Differential Response of indica and japonica Rice to Benzobicyclon: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the differential responses of indica and japonica rice subspecies to the herbicide Benzobicyclon. The information presented is collated from various scientific studies and is intended to support research and development in crop science and herbicide technology.
Introduction to Benzobicyclon and its Mode of Action
Benzobicyclon is a selective, post-flood herbicide used for controlling a wide range of weeds in rice paddies.[1][2][3] It belongs to the 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting class of herbicides.[1][3] A key characteristic of Benzobicyclon is that it is a pro-herbicide. In the presence of water, it undergoes a non-enzymatic hydrolytic conversion to its active form, benzobicyclon hydrolysate.[1][4] This active compound inhibits the HPPD enzyme, which is crucial for plastoquinone biosynthesis in plants.[1] The inhibition of this pathway leads to the characteristic bleaching of new growth, followed by chlorosis and eventual plant death.[1]
Differential Tolerance Between indica and japonica Rice
A significant observation in the application of Benzobicyclon is the marked difference in tolerance between the two major rice subspecies, indica and japonica.
-
Japonica Rice: Cultivars of the japonica subspecies generally exhibit a high level of tolerance to Benzobicyclon.[1][5][6][7][8][9][10][11] This tolerance allows for the effective use of the herbicide for weed control in japonica rice cultivation without significant crop injury.[3][12]
-
Indica Rice: In contrast, indica cultivars are typically highly susceptible to Benzobicyclon.[5][6][7][8][9][10][11] Application of the herbicide to indica rice can lead to severe phytotoxicity, including bleaching, stunting, and significant yield loss.[9][11]
Genetic Basis of Differential Tolerance
The primary factor underlying the differential response to Benzobicyclon lies in the genetic makeup of the rice subspecies, specifically the presence or absence of a functional HPPD INHIBITOR SENSITIVE 1 (HIS1) gene.[5][7][8][13]
-
The Role of the HIS1 Gene: The HIS1 gene encodes for an Fe(II)/2-oxoglutarate-dependent oxygenase.[14] This enzyme plays a crucial role in detoxifying the active benzobicyclon hydrolysate through hydroxylation, converting it into a less phytotoxic compound.[7][8]
-
Japonica Cultivars: Tolerant japonica varieties possess a functional HIS1 gene, enabling them to metabolize and detoxify the herbicide effectively.[10]
-
Indica Cultivars: Many indica cultivars harbor a non-functional his1 allele.[13] This dysfunction is often due to a 28-base pair deletion in the third exon, leading to a frameshift mutation and a truncated, non-functional protein.[7][14] Another identified cause for sensitivity in some indica varieties is a missense mutation in a putative substrate pocket of the enzyme.[7][8] The absence of a functional HIS1 enzyme renders these cultivars unable to detoxify the herbicide, resulting in phytotoxicity.
Quantitative Data on Differential Response
The following tables summarize quantitative data from various studies, illustrating the contrasting responses of japonica and indica rice cultivars to Benzobicyclon application.
Table 1: Phytotoxicity and Injury Ratings in Response to Benzobicyclon
| Rice Subspecies | Cultivar | Benzobicyclon Rate (g ai ha⁻¹) | Observation Time | Injury/Phytotoxicity (%) | Reference |
| japonica | Roy J | 494 | 1 week after application | 0 | [5] |
| japonica | CL111 | 494 | 1 week after application | 0 | [5] |
| japonica | 19 cultivars (average) | 494 | 1 week after application | No injury observed | [1][11] |
| indica | Rondo | 494 | 2 weeks after treatment | Severe injury and high chlorosis | [1][11] |
| indica | Purple Marker | 494 | 2 weeks after treatment | Severe injury and high chlorosis | [1][11] |
| indica | Rondo | 494 | Not specified | Severe phytotoxicity | [9] |
| indica | Purple Marker | 494 | Not specified | Severe phytotoxicity | [9] |
Table 2: Effect of Benzobicyclon on Rice Yield
| Rice Subspecies | Cultivar | Benzobicyclon Rate (g ai ha⁻¹) | Yield Effect | Reference |
| japonica | Caffey, CL151, CLXL745, Jupiter, LaKast, Mermentau, Roy J, XL753 | 494 | Not affected | [9] |
| indica | Rondo | 494 | 86% to 98% reduction | [9] |
| indica | Purple Marker | 494 | 86% to 98% reduction | [9] |
Experimental Protocols
Below are generalized methodologies for key experiments cited in the literature.
Greenhouse Herbicide Tolerance Screening
-
Plant Material: Seeds of various indica and japonica rice cultivars are sown in pots filled with a standard potting mix.
-
Growth Conditions: Plants are grown in a controlled greenhouse environment with specified temperature, humidity, and photoperiod.
-
Herbicide Application: At a specific growth stage (e.g., 2-3 leaf stage), a solution of Benzobicyclon is applied at varying concentrations using a laboratory sprayer to ensure uniform coverage.
-
Data Collection: Visual injury ratings (on a scale of 0 to 100%, where 0 is no injury and 100 is plant death) are recorded at set intervals (e.g., 7, 14, and 21 days after treatment). Plant height and biomass may also be measured.
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine significant differences in tolerance among cultivars.
Field Efficacy and Crop Safety Trials
-
Experimental Design: Field plots are established in a randomized complete block design with multiple replications.
-
Crop Establishment: Rice is either drill-seeded or transplanted according to standard agricultural practices for the region.
-
Herbicide Application: Benzobicyclon is applied post-flood at the recommended field rate using a backpack sprayer or other calibrated application equipment.
-
Assessments:
-
Weed Control: Efficacy of weed control is assessed by visual ratings and/or by measuring weed density and biomass compared to untreated control plots.
-
Crop Injury: Visual assessment of crop phytotoxicity (e.g., bleaching, stunting) is conducted at regular intervals.
-
Yield: At maturity, rice from a central area of each plot is harvested, and the grain yield is determined.
-
-
Statistical Analysis: Data on crop injury, weed control, and yield are analyzed using appropriate statistical methods to evaluate the performance of the herbicide and the tolerance of the rice cultivars.
Gene Expression Analysis
-
Tissue Sampling: Leaf tissue samples are collected from both treated and untreated indica and japonica plants at various time points after Benzobicyclon application.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the tissue samples, and its quality and quantity are assessed. The RNA is then reverse-transcribed to complementary DNA (cDNA).
-
Quantitative Real-Time PCR (qRT-PCR): The expression level of the HIS1 gene is quantified using qRT-PCR with gene-specific primers. A reference gene (e.g., actin) is used for normalization.
-
Data Analysis: The relative expression of the HIS1 gene is calculated to determine if its expression is induced by the herbicide treatment and to compare expression levels between tolerant and susceptible cultivars.
Visualizations
Benzobicyclon Mode of Action and Detoxification Pathway
Caption: Benzobicyclon activation and differential metabolic pathways in rice.
Experimental Workflow for Herbicide Tolerance Evaluation
Caption: Workflow for evaluating rice tolerance to Benzobicyclon.
Logical Relationship of Genetic Factors and Herbicide Response
Caption: Genetic basis for differential response to Benzobicyclon in rice.
References
- 1. scholarworks.uark.edu [scholarworks.uark.edu]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. "Evaluation of Benzobicyclon in Midsouth Rice (Oryza sativa) Production" by Jake Patterson [scholarworks.uark.edu]
- 5. Benzobicyclon as a Post-Flood Option for Weedy Rice Control | Weed Technology | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. bioone.org [bioone.org]
- 8. bioone.org [bioone.org]
- 9. Tolerance of Southern US Rice Cultivars to Benzobicyclon | Weed Technology | Cambridge Core [cambridge.org]
- 10. Presence of the HPPD Inhibitor Sensitive 1 Gene and ALSS653N Mutation in Weedy Oryza sativa Sensitive to Benzobicyclon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarworks.uark.edu [scholarworks.uark.edu]
- 12. Discovery and development of a new herbicide, benzobicyclon [jstage.jst.go.jp]
- 13. Scientists Pinpoint a Rice Gene that Confers Broad-spectrum Herbicide Resistance- Crop Biotech Update (July 31, 2019) | Crop Biotech Update - ISAAA.org [isaaa.org]
- 14. Exploring Natural Allelic Variations of the β-Triketone Herbicide Resistance Gene HIS1 for Application in indica Rice and Particularly in Two-Line Hybrid Rice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzobicyclon and Halosulfuron for Weed Management in Rice Production
This guide provides a comprehensive comparison of the herbicides Benzobicyclon and Halosulfuron, based on data from side-by-side field trials. The information is intended for researchers, scientists, and professionals in the field of crop protection and drug development to facilitate an objective evaluation of these two active ingredients for effective weed control in rice cultivation.
Executive Summary
Benzobicyclon, a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, represents a newer mode of action in rice weed management, particularly effective against a broad spectrum of weeds, including some resistant to acetolactate synthase (ALS) inhibitors.[1][2] Halosulfuron-methyl is an established ALS-inhibiting herbicide widely used for the control of broadleaf and sedge weeds.[3] Field trials indicate that both herbicides have distinct advantages and can be used effectively alone or in combination to broaden the spectrum of weed control and manage herbicide resistance.
Quantitative Data Summary
The following tables summarize the key performance data from comparative field trials.
Table 1: Efficacy of Benzobicyclon and Halosulfuron on Key Weed Species in Midsouthern U.S. Rice
| Herbicide Treatment | Application Rate (g a.i./ha) | Barnyardgrass Control (%) | Sprangletop Spp. Control (%) | Ducksalad Control (%) | California Arrowhead Control (%) | ALS-Resistant Smallflower Umbrellasedge Control (%) |
| Halosulfuron | 35 | - | - | Unacceptable | Unacceptable | Unacceptable |
| Halosulfuron | 53 | - | - | Unacceptable | Unacceptable | Unacceptable |
| Benzobicyclon | 247 | Increased with addition to halosulfuron | >90 | 100 | 100 | 100 |
| Benzobicyclon | 371 | Greater than 247 g/ha rate | >90 | 100 | 100 | 100 |
| Benzobicyclon + Halosulfuron | 247 + 53 | Increased barnyardgrass control | >90 | 100 | 100 | 100 |
Data compiled from studies conducted in Arkansas.[4]
Table 2: Impact of Benzobicyclon and Halosulfuron on Rough Rice Yield
| Herbicide Treatment | Application Rate (g a.i./ha) | Rough Rice Yield ( kg/ha ) |
| Halosulfuron | 35 | 6190 |
| Halosulfuron | 53 | 6590 |
| Benzobicyclon | 247 | 7700 |
| Benzobicyclon | 371 | - |
| Benzobicyclon + Halosulfuron | 247 + 35 | - |
| Benzobicyclon + Halosulfuron | 371 + 53 | - |
Data represents an average of 2015 and 2016 trials in Stuttgart, Arkansas.[1]
Experimental Protocols
The data presented in this guide is based on field experiments conducted under specific conditions. The following provides a detailed methodology for a representative field trial comparing Benzobicyclon and Halosulfuron.
Objective: To assess the efficacy of Halosulfuron and Benzobicyclon, applied alone and as a mixture, on common weeds in drill-seeded rice in the Midsouthern United States.
Experimental Design:
-
Design: Randomized complete block design.
-
Replications: Three.
-
Plot Size: Not specified in the provided source.
Treatments:
-
Nontreated control.
-
Halosulfuron at 35 g a.i./ha.
-
Halosulfuron at 53 g a.i./ha.
-
Benzobicyclon at 247 g a.i./ha.
-
Benzobicyclon at 371 g a.i./ha.
-
Benzobicyclon (247 g a.i./ha) + Halosulfuron (35 g a.i./ha).
-
Benzobicyclon (371 g a.i./ha) + Halosulfuron (53 g a.i./ha).
Application:
-
Timing: Post-flood application. Benzobicyclon is a pro-herbicide that requires application into flooded fields for activation.[3][5]
-
Flood Depth: A minimum average water depth of 4 inches is recommended for Benzobicyclon application.[3] Efficacy can be influenced by flood depth, with greater control often observed in deeper floods (e.g., 15 cm).[4]
Data Collection and Analysis:
-
Weed Control: Visual assessments of percent weed control were conducted at specified intervals after treatment.
-
Crop Injury: Visual assessments of rice injury (stunting, chlorosis) were recorded. Halosulfuron can cause temporary stunting in rice, from which the plants typically recover.[3]
-
Yield: Rough rice yield was harvested from each plot and adjusted to standard moisture content.
-
Statistical Analysis: Data were subjected to analysis of variance (ANOVA), and means were separated using Fisher's Protected LSD at a significance level of α=0.05.[1]
Visualizations
Herbicide Mode of Action Pathways
Caption: Mechanisms of action for Benzobicyclon and Halosulfuron.
Experimental Workflow for Herbicide Field Trials
Caption: Generalized workflow for conducting herbicide efficacy field trials.
References
- 1. scholarworks.uark.edu [scholarworks.uark.edu]
- 2. Benzobicyclon for weedy rice control in quizalofop- and imidazolinone-resistant rice systems | Weed Technology | Cambridge Core [cambridge.org]
- 3. Herbicide Treatment Table / Rice / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 4. omicsonline.org [omicsonline.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Guide to the In Situ Quantitative Analysis of Benzobicyclon Hydrolysate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of Benzobicyclon hydrolysate, the active form of the herbicide Benzobicyclon. The focus is on providing objective performance data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs, with a particular emphasis on in situ and rapid analytical techniques.
Introduction to Benzobicyclon and its Hydrolysate
Benzobicyclon is a pro-herbicide used to control weeds in rice paddies. It undergoes hydrolysis in aqueous environments to form its active metabolite, Benzobicyclon hydrolysate. This activation process is crucial for its herbicidal activity, making the quantitative analysis of the hydrolysate essential for efficacy and environmental monitoring studies.
Comparison of Analytical Methodologies
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, speed, cost, and the potential for in-field application. This section compares the established laboratory-based method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with emerging in situ techniques like electrochemical biosensors.
Table 1: Quantitative Performance Comparison of Analytical Methods for Benzobicyclon and its Hydrolysate
| Parameter | LC-MS/MS (in Soil)[1] | Electrochemical Sensor (for Benzobicyclon) | Immunoassay (General Pesticide Analysis)[2] |
| Limit of Detection (LOD) | 0.002 mg/kg | Data not available for hydrolysate | Varies widely, can be in the ng/mL range |
| Limit of Quantification (LOQ) | 0.005 mg/kg | Data not available for hydrolysate | Varies widely, can be in the ng/mL range |
| Accuracy (Mean Recovery) | 70-120% | Data not available | Can be affected by matrix effects and cross-reactivity |
| Precision (RSD) | ≤20% | Data not available | Generally higher variability than LC-MS/MS |
| Analysis Time | Hours (including sample preparation) | Minutes | Minutes to hours |
| Portability | Laboratory-based | Potentially field-portable | Field kits available |
| Cost | High (instrumentation and maintenance) | Potentially low | Low to moderate |
| Selectivity/Specificity | High | Can be designed for high selectivity | Prone to cross-reactivity with similar structures |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed.
Laboratory-Based Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is the gold standard for the quantitative analysis of Benzobicyclon and its metabolites in complex matrices like soil and water, offering high sensitivity and selectivity.
Sample Preparation (Soil) [1]
-
Extraction: Weigh 10 g of the soil sample into a centrifuge tube. Add an appropriate extraction solvent (e.g., acetonitrile/water mixture).
-
Shaking: Shake the mixture vigorously for a specified time (e.g., 30 minutes) to ensure efficient extraction of the analytes.
-
Centrifugation: Centrifuge the sample to separate the solid and liquid phases.
-
Filtration: Filter the supernatant through a 0.2 µm filter to remove any remaining particulate matter.
-
Dilution: Dilute the filtered extract as needed to bring the analyte concentration within the calibration range of the instrument.
LC-MS/MS Analysis [1]
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve ionization.
-
Mass Spectrometry Detection: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Benzobicyclon hydrolysate are monitored.
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the analyte in the samples.
In Situ Method: Electrochemical Biosensor (Conceptual Protocol)
While a specific, validated protocol for Benzobicyclon hydrolysate is not yet widely available, this conceptual protocol outlines the general steps for developing and using an electrochemical biosensor for its in situ detection. The development of such a sensor for Benzobicyclon has been reported, indicating its feasibility.
Sensor Preparation
-
Electrode Modification: Modify a screen-printed electrode with a recognition element that specifically binds to Benzobicyclon hydrolysate. This could be an antibody (immunosensor) or a molecularly imprinted polymer (MIP).
-
Immobilization: Immobilize the recognition element onto the electrode surface using a suitable cross-linking agent.
-
Blocking: Block any remaining active sites on the electrode surface to prevent non-specific binding.
Electrochemical Detection
-
Sample Introduction: Introduce the water sample directly onto the sensor surface.
-
Incubation: Allow a short incubation time for the Benzobicyclon hydrolysate to bind to the recognition element.
-
Electrochemical Measurement: Apply a potential to the electrode and measure the resulting current. The change in the electrochemical signal (e.g., a decrease in current) is proportional to the concentration of Benzobicyclon hydrolysate in the sample.
-
Quantification: A calibration curve is pre-established using standard solutions of Benzobicyclon hydrolysate to quantify the analyte in the unknown sample.
Visualizing the Workflow and Relationships
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationships between the different analytical approaches.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: In-situ analysis workflow using a biosensor.
Caption: Comparison of analytical approaches.
References
Correlating Laboratory Assay Results with Field Performance of Benzobicyclon: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the herbicide Benzobicyclon with alternative weed control options in rice cultivation. It aims to bridge the gap between laboratory bioassay results and real-world field performance by presenting available experimental data, outlining detailed methodologies, and visualizing key biological pathways and workflows.
Executive Summary
Benzobicyclon is a selective, post-emergence herbicide for the control of a broad spectrum of weeds in rice.[1][2] As a pro-herbicide, it is converted to its active form, benzobicyclon-hydrolysate, through hydrolysis in the presence of water. This active metabolite inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in the carotenoid biosynthesis pathway, leading to bleaching of susceptible weeds. Field trials have demonstrated its effectiveness against problematic weeds, including those resistant to other herbicide classes. However, a direct quantitative correlation with laboratory bioassay data (e.g., EC50, GR50 values) is not extensively documented in publicly available literature. This guide synthesizes the available information to provide a framework for understanding and predicting the field performance of Benzobicyclon.
Data Presentation: Performance Metrics
Table 1: Field Efficacy of Benzobicyclon on Key Rice Weeds
| Weed Species | Common Name | Efficacy (%) | Application Rate (g a.i./ha) | Geographic Location | Key Conditions | Citation |
| Echinochloa crus-galli | Barnyardgrass | >90% | 246 | Louisiana, USA | Application at pegging rice or immediately post-flood | [3] |
| Cyperus difformis | Smallflower Umbrella Sedge | High | N/A | Europe | N/A | [2] |
| Heteranthera limosa | Ducksalad | >90% | 246 | Louisiana, USA | Application into the pinpoint flood | [3] |
| Weedy Rice (Oryza sativa) | Weedy Rice | Variable (up to 80% on some accessions) | 373 | Louisiana & Arkansas, USA | Post-flood application on 3- to 4-leaf rice | [4] |
| Leptochloa fusca | Sprangletop | High | N/A | Europe | N/A | [2] |
Note: Efficacy can be influenced by factors such as weed growth stage, flood depth, and environmental conditions.
Table 2: Comparative Efficacy of Benzobicyclon and Alternatives (Field Trials)
| Herbicide | Mode of Action (WSSA Group) | Target Weeds | Efficacy (%) | Application Rate (g a.i./ha) | Citation |
| Benzobicyclon | HPPD inhibitor (27) | Broadleaf weeds, sedges, some grasses | >90% (on susceptible species) | 246 - 373 | [3] |
| Penoxsulam | ALS inhibitor (2) | Barnyardgrass, broadleaf weeds, sedges | Variable, lower on some perennial weeds | 24.4 - 48.9 | [5][6] |
| Propanil | Photosystem II inhibitor (7) | Barnyardgrass, broadleaf weeds | Variable, resistance reported | N/A | [7] |
| Carfentrazone-ethyl | PPO inhibitor (14) | Broadleaf weeds | High | N/A | N/A |
| Halosulfuron-methyl | ALS inhibitor (2) | Sedges, some broadleaf weeds | High on sedges | N/A | [8] |
Experimental Protocols
Laboratory Bioassay Protocol for Benzobicyclon (Proposed)
Due to the pro-herbicide nature of Benzobicyclon, a standard laboratory bioassay protocol requires modification to ensure its activation. The following is a proposed whole-plant dose-response assay protocol based on general herbicide bioassay principles and the known characteristics of Benzobicyclon.
Objective: To determine the effective concentration of Benzobicyclon required to cause a 50% reduction in growth (GR50) of target weed species.
Materials:
-
Benzobicyclon analytical standard
-
Seeds of target weed species (e.g., Echinochloa crus-galli, Cyperus difformis)
-
Pots or containers suitable for growing plants in a flooded environment
-
Growth medium (e.g., sandy loam soil)
-
Controlled environment growth chamber or greenhouse
-
Deionized water
-
Pipettes and other standard laboratory equipment
Methodology:
-
Plant Preparation:
-
Sow seeds of the target weed species in pots filled with growth medium.
-
Grow the plants in a controlled environment (e.g., 25-30°C, 12-hour photoperiod) until they reach the 2-3 leaf stage.
-
-
Herbicide Preparation and Application:
-
Prepare a stock solution of Benzobicyclon in a suitable solvent.
-
Perform serial dilutions to create a range of treatment concentrations.
-
Establish a shallow flood (e.g., 2-3 cm) in each pot with deionized water.
-
Apply the different concentrations of Benzobicyclon directly to the floodwater to facilitate hydrolysis and activation. Include a non-treated control.
-
-
Incubation and Data Collection:
-
Return the treated plants to the controlled environment.
-
Maintain the flood for the duration of the experiment.
-
After a set period (e.g., 14-21 days), visually assess plant injury (e.g., bleaching, necrosis) on a scale of 0-100%.
-
Harvest the above-ground biomass, dry it in an oven at 60-70°C to a constant weight, and record the dry weight for each plant.
-
-
Data Analysis:
-
Calculate the percent growth reduction for each treatment relative to the non-treated control.
-
Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-logistic dose-response model) to determine the GR50 value.
-
Field Trial Methodology (Generalized)
Field trials are essential for evaluating the performance of herbicides under real-world conditions. A typical field trial for Benzobicyclon would involve the following steps:
-
Site Selection: Choose a field with a known history of infestation by the target weed species.
-
Experimental Design: Employ a randomized complete block design with multiple replications for each treatment.
-
Treatments: Include various rates of Benzobicyclon, comparative standard herbicides, and an untreated control.
-
Application: Apply the herbicides at the recommended growth stage of the weeds and rice, ensuring proper flood establishment for Benzobicyclon.
-
Evaluation: Assess weed control efficacy at multiple time points after application using a visual rating scale (0-100%).
-
Yield Data: Harvest the rice from each plot to determine the impact of the treatments on crop yield.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Mandatory Visualizations
Benzobicyclon's Mode of Action: Inhibition of the HPPD Pathway
Caption: Benzobicyclon's mode of action via HPPD inhibition.
Experimental Workflow: Lab Bioassay to Field Trial Correlation
Caption: Workflow for correlating lab bioassay and field trial data.
Conclusion
Benzobicyclon offers a valuable tool for weed management in rice, particularly for controlling herbicide-resistant weeds. While field data confirms its efficacy, a more robust and publicly available dataset correlating laboratory bioassay results (GR50/EC50 values) with field performance would significantly enhance its predictive application and aid in the development of more effective and sustainable weed management strategies. The proposed laboratory bioassay protocol provides a framework for generating such crucial data. Further research focusing on generating these quantitative lab-based metrics for a wider range of weed species and comparing them directly with field trial outcomes under various environmental conditions is highly recommended. This will enable a more precise understanding of the factors influencing Benzobicyclon's performance and facilitate its optimal use in integrated weed management programs.
References
- 1. "Evaluation of Benzobicyclon for use in Midsouthern Rice (Oryza sativa)" by Mason Luke Young [scholarworks.uark.edu]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. repository.lsu.edu [repository.lsu.edu]
- 4. repository.lsu.edu [repository.lsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the efficacy of penoxsulam with some common paddy rice herbicides [cr.guilan.ac.ir]
- 7. New herbicides bring additional tools to California rice weed management in 2024 | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]
- 8. Herbicide Treatment Table / Rice / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
Benzobicyclon Efficacy: A Comparative Analysis for Weed Management in Rice Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the herbicidal efficacy of Benzobicyclon with other alternatives used in rice cultivation. The information is compiled from peer-reviewed studies to support research and development in weed management.
Executive Summary
Benzobicyclon is a selective, post-flood herbicide for rice that offers a distinct mode of action, making it a valuable tool for managing a broad spectrum of weeds, including those resistant to other common herbicides. As a pro-herbicide, Benzobicyclon is converted in water to its active form, benzobicyclon hydrolysate, which inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants. This inhibition disrupts pigment synthesis, leading to bleaching of new growth, chlorosis, and eventual plant death.[1][2] Its efficacy is influenced by factors such as flood depth, application timing, and weed growth stage.[1][3] This guide presents quantitative data from various studies to compare its performance with other herbicides and details the experimental protocols used in these evaluations.
Mechanism of Action: HPPD Inhibition
Benzobicyclon's herbicidal activity is initiated upon its application to a flooded rice paddy. The parent compound, Benzobicyclon, is not biologically active itself. In the aqueous environment, it undergoes hydrolysis to form benzobicyclon hydrolysate.[4] This active metabolite then inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in the biochemical pathway for plastoquinone and tocopherol synthesis. The disruption of this pathway leads to the characteristic bleaching symptoms in susceptible weeds.[5]
References
- 1. scholarworks.uark.edu [scholarworks.uark.edu]
- 2. researchgate.net [researchgate.net]
- 3. Benzobicyclon for weedy rice control in quizalofop- and imidazolinone-resistant rice systems | Weed Technology | Cambridge Core [cambridge.org]
- 4. Hydrolytic Activation Kinetics of the Herbicide Benzobicyclon in Simulated Aquatic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.lsu.edu [repository.lsu.edu]
Benzobicyclon efficacy in comparison to traditional rice herbicides
A comprehensive analysis of benzobicyclon's efficacy reveals a potent new tool for rice cultivators, particularly in combating herbicide-resistant weeds. This novel herbicide, a 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicide, demonstrates significant advantages in weed control spectrum and utility in resistance management when compared to traditional rice herbicides.
Benzobicyclon, a Group 27 herbicide, offers a much-needed new site of action (SOA) for rice producers in regions like the Midsouth of the United States. Its unique mode of action provides effective control against a broad spectrum of problematic weeds, including aquatic, broadleaf, grass, and sedge species.[1][2] Notably, it is effective against weeds that have developed resistance to commonly used acetolactate synthase (ALS)-inhibiting herbicides (Group 2).[1][2]
Comparative Efficacy: Outperforming Traditional Options
Field studies have consistently demonstrated benzobicyclon's ability to enhance weed control when integrated into existing herbicide programs. In both quizalofop- and imidazolinone-resistant rice systems, the addition of benzobicyclon to standard herbicide programs resulted in comparable or improved control of weedy rice.[1][3] This is a significant finding for producers struggling with the genetic similarity between weedy rice and cultivated rice, which makes effective post-emergence control challenging.[1]
Moreover, research indicates that benzobicyclon can broaden the spectrum of weed control.[2] For instance, its inclusion can improve the management of aquatic species and rice flatsedge (Cyperus iria L.) compared to using quizalofop alone.[2]
Quantitative Weed Control Performance
The following tables summarize the efficacy of benzobicyclon from various experimental studies, showcasing its performance against key rice weeds.
| Weed Species | Benzobicyclon Rate (g ai/ha) | Application Timing | Flood Depth (cm) | Control (%) | Source |
| Amazon sprangletop (Leptochloa panicoides) | 247 | Early Post-flood | 5 & 15 | 100 | [4] |
| ALS-resistant Rice Flatsedge (Cyperus iria) | 247 | Early Post-flood | 5 & 15 | >99 | [4] |
| Barnyardgrass (Echinochloa crus-galli) | 371 | Post-flood | 15 | > Barnyardgrass control at 247 g/ha | [4] |
| Ducksalad (Heteranthera limosa) | 246 | Pinpoint flood | - | >90 | [5][6] |
| Yellow Nutsedge (Cyperus esculentus) | 246 | Pegging rice | - | >90 (at 49 DAT) | [5] |
| Weedy Rice | Standard program + Benzobicyclon | Post-flood | - | Comparable or improved vs. standard program alone | [1][3] |
Enhanced Control with Tank-Mix Partners
The efficacy of benzobicyclon can be further amplified when used in combination with other herbicides. Tank-mixing benzobicyclon with herbicides such as bispyribac, cyhalofop, halosulfuron, imazamox, penoxsulam, and propanil has been shown to increase the spectrum and effectiveness of weed control.[7] For example, adding benzobicyclon at 247 g/ha to halosulfuron at 53 g/ha increased barnyardgrass control.[4] Similarly, the addition of benzobicyclon to halosulfuron, imazamox, or cyhalofop resulted in greater than 90% control of red sprangletop and Amazon sprangletop.[4]
Mode of Action: A Pro-Herbicide Approach
Benzobicyclon itself is not the active herbicidal compound. It is a pro-herbicide that undergoes a non-enzymatic hydrolytic reaction in the presence of water to form its potent phytotoxic derivative, benzobicyclon hydrolysate.[1][8] This active compound inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][8] The inhibition of HPPD disrupts plastoquinone biosynthesis, leading to characteristic bleaching symptoms on new growth, followed by chlorosis and ultimately, plant death.[1][8]
Experimental Protocols
The efficacy of benzobicyclon is influenced by several factors, including application timing, flood depth, and weed growth stage. The following outlines a typical experimental protocol for evaluating benzobicyclon's performance in a drill-seeded rice system.
Objective: To determine the efficacy of benzobicyclon on various weed species in drill-seeded rice.
Experimental Design: Randomized complete block design with four replications.
Plot Size: Varies by study, but a representative size is 1.5m x 5m.
Rice Cultivar: A common japonica-type rice cultivar, as they have shown good tolerance to benzobicyclon.[1] Indica-type cultivars have demonstrated higher sensitivity.
Herbicide Application:
-
Timing: Post-flood application is critical, as benzobicyclon requires water for activation.[1] Applications are typically made after a permanent flood has been established.
-
Rates: Benzobicyclon is often evaluated at rates ranging from 200 to 400 g ai/ha.[9]
-
Application Method: Can be applied aerially or with a backpack sprayer calibrated to deliver a specific volume.
Flood Management: A continuous flood of at least 10 cm is recommended for optimal performance.[1][2]
Data Collection:
-
Weed control is visually rated at specified intervals after treatment (e.g., 14, 28, and 42 days after treatment) on a scale of 0% (no control) to 100% (complete weed death).
-
Rice injury is also visually assessed.
-
Weed biomass can be collected from a specified area within each plot, dried, and weighed for a quantitative measure of control.
-
Rice yield is typically measured at the end of the season.
Conclusion
Benzobicyclon represents a significant advancement in rice weed management. Its novel mode of action provides an effective solution for controlling a broad spectrum of weeds, including those resistant to traditional herbicides. The pro-herbicide nature of benzobicyclon, requiring water for activation, underscores the importance of proper water management in its application. When integrated into existing herbicide programs and used in tank-mixes, benzobicyclon offers enhanced and broadened weed control, making it an invaluable tool for sustainable rice production.
References
- 1. scholarworks.uark.edu [scholarworks.uark.edu]
- 2. bioone.org [bioone.org]
- 3. Benzobicyclon for weedy rice control in quizalofop- and imidazolinone-resistant rice systems | Weed Technology | Cambridge Core [cambridge.org]
- 4. omicsonline.org [omicsonline.org]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. sosbai.com.br [sosbai.com.br]
- 7. scholarworks.uark.edu [scholarworks.uark.edu]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and development of a new herbicide, benzobicyclon [jstage.jst.go.jp]
Safety Operating Guide
Proper Disposal of Benzobicyclon: A Guide for Laboratory Professionals
The following provides essential safety and logistical information for the proper disposal of Benzobicyclon, a pro-herbicide used for selective weed control. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Key Properties of Benzobicyclon and its Primary Metabolite
Understanding the chemical and environmental fate of Benzobicyclon is crucial for its safe disposal. The compound itself is a pro-pesticide, meaning it converts into its active form after application.[1] In aqueous environments, Benzobicyclon rapidly degrades through hydrolysis and photolysis to its primary and more persistent metabolite, known as metabolite B.[1][2]
| Property | Benzobicyclon | Metabolite B (Benzobicyclon Hydrolysate) |
| Description | Pro-herbicide | Active herbicidal moiety |
| CAS Number | 156963-66-5 | Not specified in results |
| Aqueous Solubility | Low (50 µg/L)[2] | Not specified in results |
| Hydrolysis Half-life | ~1 day[2] | ~388 days (very persistent)[2] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[3] | A residue of concern in drinking water.[1][4][5] |
Disposal Procedures for Unused or Surplus Benzobicyclon
Disposal of unwanted Benzobicyclon must be handled with care to prevent environmental contamination, particularly of waterways, due to its high aquatic toxicity.[3]
Step 1: Prioritize Utilization
-
If you have unopened or unadulterated Benzobicyclon, the preferred option is to use it for its intended purpose according to label directions.[6]
-
Alternatively, you may transfer it to another licensed user who can use it appropriately. The product must be in its original, clearly labeled container.[6][7]
Step 2: Professional Disposal
-
Unused, surplus, or non-recyclable Benzobicyclon solutions should be offered to a licensed hazardous waste disposal company.[8]
-
Do not pour leftover pesticides down the sink, toilet, or any sewer or street drain.[7] These substances can interfere with wastewater treatment processes and pollute waterways.[7]
-
Contact your local environmental protection agency or a certified waste management provider for guidance on disposal facilities in your area.[7][9]
Step 3: Temporary Storage
-
If immediate disposal is not possible, store Benzobicyclon in a cool, well-ventilated area away from direct sunlight and ignition sources.[3][10][11]
-
Ensure the container is tightly sealed and clearly labeled.[3][10]
Disposal of Empty Benzobicyclon Containers
An empty pesticide container can be as hazardous as a full one due to residual chemicals.[7] Never reuse these containers for other purposes.
Experimental Protocol: Triple-Rinsing Procedure
This standard procedure ensures that empty pesticide containers are thoroughly decontaminated before disposal.[7][9]
Methodology:
-
Initial Draining: Empty the remaining contents of the Benzobicyclon container into the spray tank or a collection vessel for later use. Allow the container to drain for an additional 30 seconds after the flow has been reduced to drops.[9]
-
First Rinse: Fill the empty container to approximately 20-25% of its capacity with clean water. Securely replace the cap.[9]
-
Agitation: Vigorously shake, rotate, or roll the container for at least 30 seconds to dislodge any residue from the interior surfaces.[9]
-
Rinsate Collection: Pour the rinse water (rinsate) into the spray tank or collection vessel. Allow the container to drain completely for another 30 seconds.[9]
-
Repeat: Repeat steps 2 through 4 two more times to complete the triple-rinse process.[9]
-
Final Preparation: After the final rinse, allow the container to dry completely with the cap off.[9] The cap can typically be disposed of as regular solid waste.[7]
Disposal of Rinsed Containers:
-
Once triple-rinsed, containers may be eligible for recycling programs such as drumMUSTER, if applicable, or disposed of according to local regulations.[9]
-
Check with your local municipality or waste management authority, as regulations can be stricter than federal guidelines.[7][9] Some local councils may accept containers under a certain size in household or commercial collection, while larger drums may need to be taken to a specific waste facility.[9]
Visual Workflow for Benzobicyclon Disposal
The following diagram illustrates the decision-making process for the proper disposal of Benzobicyclon and its containers.
Caption: Decision workflow for Benzobicyclon product and container disposal.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. cdpr.ca.gov [cdpr.ca.gov]
- 5. cdpr.ca.gov [cdpr.ca.gov]
- 6. www2.gov.bc.ca [www2.gov.bc.ca]
- 7. Pesticide and Container Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. hpc-standards.com [hpc-standards.com]
- 9. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
- 10. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 11. agilent.com [agilent.com]
Personal protective equipment for handling Benzobicyclon [ISO]
For researchers, scientists, and drug development professionals, ensuring safety during the handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Benzobicyclon, a 4-HPPD inhibitor herbicide.[1] Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Benzobicyclon is classified as a herbicide with low acute toxicity through oral, dermal, and inhalation routes of exposure.[2][3] While it is considered minimally irritating to the eyes and is not a skin irritant or sensitizer, proper PPE is required for occupational handling to minimize exposure.[2][4][5] A Safety Data Sheet for a Benzobicyclon standard dissolved in acetonitrile highlights that the mixture can be harmful if swallowed and may cause serious eye irritation.[6]
The following table summarizes the recommended personal protective equipment for handling Benzobicyclon, particularly when dealing with its formulations.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Barrier laminate, butyl rubber, nitrile rubber, neoprene rubber, polyvinyl chloride, or Viton.[7] Avoid leather, paper, or fabric gloves.[8] |
| Body Protection | Long-sleeved shirt and long pants | Standard laboratory attire to cover the skin.[7] |
| Coveralls | For handling larger quantities or when there is a risk of splashing, chemical-resistant coveralls should be worn over personal clothing.[9] | |
| Apron | A chemical-resistant apron provides an additional layer of protection, especially during mixing and loading operations.[10] | |
| Eye and Face Protection | Safety glasses | Must have front, brow, and temple protection against chemical splash.[11] |
| Goggles or Face Shield | Recommended when mixing or there is a higher risk of splashing to provide more complete protection.[8][10] | |
| Foot Protection | Shoes plus socks | Closed-toe shoes are a minimum requirement.[7] |
| Chemical-resistant boots | For significant handling operations, wear chemical-resistant boots with pant legs worn over the outside to prevent pesticides from entering.[9][10] |
Procedural Guidance for Safe Handling
Operational Plan:
-
Preparation: Before handling Benzobicyclon, ensure that all required PPE is available and in good condition. Read the product label and Safety Data Sheet (SDS) thoroughly.[9] Prepare the workspace by ensuring it is clean, well-ventilated, and that an emergency eyewash station and safety shower are accessible.
-
Handling:
-
Post-Handling:
Disposal Plan:
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contaminated PPE should be cleaned or disposed of according to the manufacturer's instructions. If no instructions are available, use detergent and hot water. Keep and wash PPE separately from other laundry.[7][9]
-
Do not reuse disposable PPE items.
Emergency First Aid Measures
-
If Swallowed: Call a poison control center or doctor immediately for treatment advice. Do not induce vomiting unless told to do so by a poison control center or doctor.[12]
-
If on Skin or Clothing: Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes.[7]
-
If in Eyes: Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing.[7]
-
If Inhaled: Move the person to fresh air. If the person is not breathing, call for emergency medical assistance.[7]
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling Benzobicyclon in a laboratory setting.
Caption: Workflow for the safe handling of Benzobicyclon, from preparation to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Benzobicyclon (Ref: SB 500) [sitem.herts.ac.uk]
- 4. cdpr.ca.gov [cdpr.ca.gov]
- 5. Benzobicyclon (Ref: SB 500)-Pesticide database [wppdb.com]
- 6. agilent.com [agilent.com]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 9. MSU Extension | Montana State University [apps.msuextension.org]
- 10. myhometurf.com.au [myhometurf.com.au]
- 11. osha.oregon.gov [osha.oregon.gov]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
